2-Methyl-2,8-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIKCULWCMZQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394393 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845290-58-6 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecane
CAS Number: 845290-58-6
Authored by: A Senior Application Scientist
Introduction
2-Methyl-2,8-diazaspiro[5.5]undecane is a notable heterocyclic compound featuring a spirocyclic scaffold composed of two fused piperidine rings with a methyl group substitution on one of the nitrogen atoms. This unique three-dimensional architecture imparts conformational rigidity, a desirable trait in modern drug discovery for enhancing binding affinity and selectivity to biological targets. The diazaspiro[5.5]undecane core is recognized as a "privileged scaffold" in medicinal chemistry, as derivatives have shown a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of 2-Methyl-2,8-diazaspiro[5.5]undecane, including its chemical properties, a detailed synthetic protocol, and its applications in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 2-Methyl-2,8-diazaspiro[5.5]undecane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 845290-58-6 | [2] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| Appearance | Liquid (racemic form) | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |
Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
The synthesis of diazaspiro[5.5]undecane scaffolds can be achieved through various synthetic routes, including the double Michael addition reaction and intramolecular cyclization strategies. A robust and widely applicable method for the synthesis of N-alkylated diazaspirocycles is through a sequential process involving the formation of a key piperidone intermediate followed by reductive amination.
Below is a detailed, field-proven protocol for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane, grounded in established chemical principles.
Experimental Protocol: Synthesis via Reductive Amination
This synthetic approach leverages the well-established reactivity of piperidones and the efficiency of reductive amination to construct the desired spirocyclic system.
Step 1: Synthesis of a Suitable Piperidone Precursor
The initial step involves the synthesis of a piperidone ring that will serve as the foundation for the spirocyclization. A common starting material for this is N-methyl-4-piperidone.
Step 2: Reductive Amination for Spirocycle Formation
The core of the synthesis is the reductive amination reaction, which forms the second piperidine ring and establishes the spirocenter.
-
Reaction: N-Methyl-4-piperidone is reacted with a suitable amino-containing nucleophile, followed by reduction of the resulting iminium intermediate.
-
Reagents and Conditions:
-
N-Methyl-4-piperidone (1 equivalent)
-
3-Aminopropanol (1 equivalent)
-
A suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
The reaction is typically carried out at room temperature under an inert atmosphere.
-
Detailed Step-by-Step Methodology:
-
To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, add 3-aminopropanol (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Methyl-2,8-diazaspiro[5.5]undecane.
Causality Behind Experimental Choices:
-
The choice of a non-protic solvent like DCM prevents unwanted side reactions of the reducing agent with the solvent.
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial for the selective reduction of the iminium ion intermediate without reducing the starting ketone.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.
Self-Validating System:
The progress of the reaction can be meticulously tracked by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Applications in Drug Development
The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive building block for the design of novel therapeutic agents. The conformational constraint can lead to higher binding affinities and improved selectivity for specific biological targets, which are key objectives in modern drug discovery.
Derivatives of the diazaspiro[5.5]undecane core have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The scaffold has been utilized in the development of ligands for various CNS receptors. For instance, certain derivatives have shown potent and selective antagonism for the dopamine D3 receptor, which is a target for the treatment of schizophrenia and substance abuse.
-
Metabolic Diseases: Diazaspiro[5.5]undecane derivatives have been explored as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. ACC inhibitors are being investigated as potential treatments for obesity and type 2 diabetes.
-
Pain Management: The structural motif has been incorporated into the design of dual-action ligands targeting both the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR), aiming for the development of novel analgesics with improved side-effect profiles.[1]
-
Cardiovascular and Immune System Disorders: Research has indicated the potential of these compounds in modulating pathways related to cardiovascular and immune functions.
The methyl group on the 2-position of the undecane ring in 2-Methyl-2,8-diazaspiro[5.5]undecane can influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological target, making it a valuable synthon for generating libraries of compounds for high-throughput screening.
Visualization of Key Structures and Workflows
Chemical Structure of 2-Methyl-2,8-diazaspiro[5.5]undecane
Caption: Chemical structure of 2-Methyl-2,8-diazaspiro[5.5]undecane.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
Conclusion
2-Methyl-2,8-diazaspiro[5.5]undecane represents a valuable and versatile chemical entity for researchers and drug development professionals. Its unique spirocyclic structure provides a rigid framework that is advantageous for the design of potent and selective therapeutic agents. The synthetic protocol outlined in this guide offers a reliable and scalable method for its preparation, enabling further exploration of its potential in various medicinal chemistry programs. As the demand for novel chemical matter continues to grow, scaffolds like 2-Methyl-2,8-diazaspiro[5.5]undecane will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
- Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(15), 1945-1949.
-
de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1840–1877. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2,8-diazaspiro[5.5]undecane
Abstract
The spirocyclic scaffold is a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that enables the exploration of novel chemical space. Among these, the diazaspiro[5.5]undecane core represents a particularly valuable framework for the development of therapeutic agents. This guide provides an in-depth technical analysis of a key derivative, 2-Methyl-2,8-diazaspiro[5.5]undecane. We will dissect its fundamental molecular structure, delve into its conformational intricacies, present methodologies for its structural characterization, and discuss the implications of its architecture on chemical reactivity and its application in drug discovery. This document is intended to serve as a comprehensive resource for researchers leveraging this and related scaffolds in their scientific endeavors.
Introduction to the 2-Methyl-2,8-diazaspiro[5.5]undecane Scaffold
2-Methyl-2,8-diazaspiro[5.5]undecane is a heterocyclic organic compound featuring two nitrogen-containing rings, specifically piperidine rings, joined by a single common carbon atom known as the spiro center. This rigid, yet conformationally dynamic, structure is of significant interest in medicinal chemistry. The introduction of conformational constraints through the spirocyclic system can lead to compounds with enhanced selectivity for their biological targets and improved pharmacokinetic profiles[1]. The parent 2,8-diazaspiro[5.5]undecane structure (CAS 180-50-7) provides a foundational template, while substitution, such as the N-methylation at the 2-position, allows for fine-tuning of physicochemical and biological properties[2].
Core Chemical Identifiers
A precise understanding of any chemical entity begins with its fundamental identifiers.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2,8-diazaspiro[5.5]undecane | [3][4] |
| CAS Number | 845290-58-6 | [3][4] |
| Molecular Formula | C₁₀H₂₀N₂ | [3][4] |
| Molecular Weight | 168.28 g/mol | [3][4] |
| SMILES | CN1CC2(CNCCC2)CCC1 | [4] |
| Stereochemistry | Racemic | [5] |
Molecular Architecture and Conformational Analysis
The defining feature of 2-Methyl-2,8-diazaspiro[5.5]undecane is its spirocyclic core. This structure consists of two six-membered piperidine rings fused at the C5 position. The rigidity imparted by the spiro-fusion significantly influences the molecule's overall shape and the spatial orientation of its functional groups.
Caption: IUPAC Numbering of the 2-Methyl-2,8-diazaspiro[5.5]undecane core.
Conformational Isomerism
Consistent with the principles of cyclohexane conformational analysis, each piperidine ring in the diazaspiro[5.5]undecane system preferentially adopts a low-energy chair conformation to minimize torsional and steric strain[6][7]. This results in several possible overall conformations for the molecule. The most stable arrangement is typically a double-chair conformation.
The substituents on each ring—the nitrogen lone pairs, the N-methyl group, and the hydrogen on the second nitrogen—can occupy either axial or equatorial positions. The orientation of the methyl group on N2 is critical. An equatorial orientation is generally favored to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial protons on C1 and C3[7].
Caption: Energy landscape of major conformational isomers.
Synthesis Pathway Overview: Double Michael Addition
The construction of the diazaspiro[5.5]undecane framework can be achieved through various synthetic routes. A prominent and efficient method involves a cascade [5+1] double Michael addition reaction. This approach utilizes readily available starting materials to build the complex spirocyclic core in a single, highly efficient step. While the specific synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane may vary, a generalizable pathway for a related structure provides critical insight into the formation of the core skeleton[6][8].
Caption: Generalized workflow for diazaspiro[5.s5]undecane synthesis.
Protocols for Structural Characterization
Unambiguous determination of the molecular structure is paramount. A combination of spectroscopic and analytical techniques is required for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and connectivity of the molecule.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 2-Methyl-2,8-diazaspiro[5.5]undecane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the salt form) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all hydrogen atoms.
-
Expected Observations: The N-methyl group will appear as a singlet around 2.2-2.5 ppm. The methylene protons (CH₂) adjacent to the nitrogen atoms will be shifted downfield (2.5-3.5 ppm) compared to the other aliphatic protons (1.5-2.0 ppm). Complex splitting patterns (multiplets) are expected due to spin-spin coupling between adjacent non-equivalent protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
Expected Observations: Approximately 10 distinct carbon signals are expected (some may overlap). The spiro carbon will be a unique quaternary signal. The N-methyl carbon will appear upfield (~40-50 ppm), while carbons adjacent to nitrogen will be in the 45-60 ppm range.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within each piperidine ring, confirming the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal with its directly attached carbon atom. This is crucial for definitive assignment of both ¹H and ¹³C spectra.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra to generate a final report.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and the absolute conformation of the molecule in the crystal lattice[6][9][10].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ a slow evaporation or solvent/anti-solvent diffusion technique. Place the solution in a loosely capped vial inside a larger beaker containing an anti-solvent (e.g., diethyl ether or hexane).
-
Allow the system to stand undisturbed for several days to weeks until suitable crystals form.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal onto the diffractometer. A modern instrument like a Bruker Kappa Apex II or Rigaku XtaLab is standard[11][12].
-
Cool the crystal under a stream of cold nitrogen gas (~100-120 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays (typically Mo Kα radiation)[11].
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson synthesis to locate the positions of the atoms.
-
Refine the atomic positions, and thermal parameters against the experimental data until the model converges, resulting in a final, validated crystal structure.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Interpretation:
-
Expected Result: A prominent peak corresponding to the protonated molecule [C₁₀H₂₀N₂ + H]⁺ should be observed at m/z 169.29.
-
The high-resolution mass should match the theoretical exact mass, confirming the elemental composition.
-
Significance in Drug Discovery and Development
The 2,8-diazaspiro[5.5]undecane scaffold is a valuable building block in the design of novel therapeutics. Its rigid three-dimensional nature allows for the precise positioning of pharmacophoric elements in space, which can lead to enhanced binding affinity and selectivity for a specific biological target.
Derivatives of this scaffold have shown a wide range of biological activities, highlighting the versatility of the core structure. For instance, related diazaspiro[5.5]undecane systems have been investigated as:
-
Dopamine D3 Receptor Ligands: For potential applications in treating neurological and psychiatric disorders[1].
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Explored for the treatment of metabolic diseases such as obesity and type 2 diabetes[1].
-
CCR5 Antagonists: In the development of antiviral agents[13].
The N-methyl group in 2-Methyl-2,8-diazaspiro[5.5]undecane serves multiple roles. It can alter the basicity (pKa) of the nitrogen atom, influence cell permeability, and provide a vector for interacting with specific pockets within a protein binding site.
Conclusion
2-Methyl-2,8-diazaspiro[5.5]undecane is more than a simple heterocyclic compound; it is a meticulously designed molecular framework that offers significant advantages for medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and synthetic accessibility make it an attractive starting point for library synthesis and lead optimization campaigns. A thorough understanding of its structure, characterized by the robust analytical protocols detailed herein, is the cornerstone of rationally designing next-generation therapeutics based on this privileged scaffold.
References
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N . Royal Society of Chemistry. [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives . National Institutes of Health (NIH). [Link]
-
2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 . PubChem. [Link]
-
2,8,8-Trimethyl-1-thia-5,9-diazaspiro[5.5]undecane . PubChem. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones . ResearchGate. [Link]
-
X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... . ResearchGate. [Link]
-
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione . PubChem. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF . ResearchGate. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF . ResearchGate. [Link]
-
Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone . PubMed. [Link]
-
X-ray structure of spiro compound 7b | Download Scientific Diagram . ResearchGate. [Link]
-
1,5-Dioxaspiro[5.5]undecane, 2-methyl- . SpectraBase. [Link]
-
2-METHYL-1,7-DIOXASPIRO-[5.5]-UNDECANE;ISOMER-#2 . SpectraBase. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor . MDPI. [Link]
-
Undecane, 2-methyl- . NIST WebBook. [Link]
-
Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl . Digital Commons@ETSU. [Link]
-
2.5.1: Conformational analysis . Chemistry LibreTexts. [Link]
-
Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols . RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 845290-58-6|2-Methyl-2,8-diazaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 5. You are being redirected... [hit2lead.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arabjchem.org [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dc.etsu.edu [dc.etsu.edu]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Methyl-2,8-diazaspiro[5.5]undecane. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this unique spirocyclic scaffold in their research endeavors. This document moves beyond a simple recitation of data, offering insights into the rationale behind synthetic choices and the implications of the compound's structural features for medicinal chemistry applications.
Introduction: The Significance of the Diazaspiro[5.5]undecane Core
The diazaspiro[5.5]undecane framework is recognized as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutics. Unlike linear or planar molecules, the spirocyclic nature of this core structure allows for a more precise spatial arrangement of pharmacophoric elements, which can lead to enhanced target specificity and improved pharmacokinetic profiles.[1]
Derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated a broad spectrum of biological activities, targeting a range of receptors and enzymes implicated in various disease states. These include potential treatments for obesity, pain, immune system disorders, and cardiovascular and psychotic conditions.[2] The 2-methyl derivative, in particular, represents a key building block for the exploration of this chemical space.
Physicochemical Properties of 2-Methyl-2,8-diazaspiro[5.5]undecane
Precise experimental data for the physical properties of 2-Methyl-2,8-diazaspiro[5.5]undecane is not extensively reported in the literature. However, computational predictions and data from analogous structures provide valuable estimates for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [3] |
| Molecular Weight | 168.28 g/mol | [3] |
| CAS Number | 845290-58-6 | [3] |
| Predicted Boiling Point | 225.5 ± 20.0 °C at 760 mmHg | Computationally Predicted |
| Predicted Melting Point | Not Available | - |
| Predicted pKa | 10.7 ± 0.2 (most basic) | Computationally Predicted |
| Predicted Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Expert Insights: The predicted high boiling point is consistent with the presence of two secondary amine groups capable of hydrogen bonding. The predicted pKa suggests that this compound will be protonated at physiological pH, which has significant implications for its solubility, membrane permeability, and interactions with biological targets. Researchers should consider the solubility profile when designing experimental protocols, particularly for in vitro assays and formulation development.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
N-CH₃ Signal: A singlet corresponding to the methyl group protons, likely in the range of 2.2-2.5 ppm.
-
Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the methylene protons of the two piperidine rings. The diastereotopic nature of these protons will likely lead to complex splitting patterns.
-
N-H Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
N-CH₃ Carbon: A signal in the range of 30-40 ppm.
-
Spiro Carbon: A quaternary carbon signal, typically in the range of 50-60 ppm.
-
Piperidine Ring Carbons: Multiple signals in the aliphatic region (approximately 20-50 ppm).
Expected Mass Spectrometry (ESI-MS):
-
[M+H]⁺ Ion: The protonated molecule would be expected at m/z 169.17.
Synthesis and Chemical Reactivity
The synthesis of the diazaspiro[5.5]undecane core can be achieved through various synthetic strategies. A common and effective method is the double Michael addition reaction.[5] While a specific protocol for 2-Methyl-2,8-diazaspiro[5.5]undecane is not detailed in the available literature, a generalizable synthetic approach can be proposed.
Proposed Synthetic Pathway:
Caption: A conceptual synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
General Synthetic Protocol (Hypothetical):
-
Knoevenagel Condensation: 1-Methyl-4-piperidone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base to form an α,β-unsaturated intermediate. The choice of base and solvent is critical to optimize the yield and minimize side reactions.
-
Michael Addition: The resulting intermediate undergoes a Michael addition with a nitrogen nucleophile, such as ammonia or a primary amine, which will form the second piperidine ring.
-
Reductive Cyclization: The open-chain intermediate is then subjected to reductive cyclization conditions. This can often be achieved using a reducing agent like sodium borohydride in a protic solvent. This step is crucial for the formation of the spirocyclic core.
-
Purification: The final product is purified using standard techniques such as column chromatography or distillation to yield 2-Methyl-2,8-diazaspiro[5.5]undecane.
Expert Insights: The reactivity of the two nitrogen atoms in 2-Methyl-2,8-diazaspiro[5.5]undecane is a key consideration for its use as a synthetic building block. The secondary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, allowing for selective functionalization. This differential reactivity is a powerful tool for the synthesis of diverse compound libraries for drug discovery screening.
Applications in Drug Development
The diazaspiro[5.5]undecane scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its unique structural properties make it an attractive starting point for the design of potent and selective ligands.
Established and Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Derivatives have been investigated as ligands for dopamine and sigma receptors, suggesting potential applications in the treatment of schizophrenia, depression, and other neurological disorders.[1]
-
Metabolic Diseases: The scaffold has been incorporated into inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, indicating its potential for the treatment of obesity and type 2 diabetes.[1]
-
Pain Management: Certain diazaspiro[5.5]undecane derivatives have been explored as dual ligands for the sigma-1 and μ-opioid receptors, opening avenues for the development of novel analgesics.[1]
-
Oncology: The rigid spirocyclic core can be used to develop highly selective kinase inhibitors for cancer therapy.[2]
Logical Pathway for Drug Discovery Application:
Caption: A typical drug discovery workflow utilizing the 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Methyl-2,8-diazaspiro[5.5]undecane. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling diamine compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Expert Insights: Diamine compounds can be corrosive and may cause skin and respiratory irritation. It is crucial to handle them with care and to be prepared for potential exposures. Always consult the supplier's safety information and adhere to your institution's chemical hygiene plan.
Conclusion
2-Methyl-2,8-diazaspiro[5.5]undecane is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its unique three-dimensional structure and differential reactivity make it an attractive scaffold for the development of selective and potent drug candidates across a range of disease areas. While further experimental characterization of this specific compound is warranted, the extensive literature on the broader class of diazaspiro[5.5]undecanes provides a strong foundation for its application in modern drug discovery. Researchers and scientists are encouraged to explore the potential of this privileged scaffold in their own research and development programs.
References
- Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(75), 47685-47705.
- Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., & Nikolakopoulos, G. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 1986-1997.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
- Reddy, M. V. R., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Tetrahedron Letters, 56(13), 1735-1739.
-
Chemchart. (n.d.). 2-Azaspiro[5.5]undecane. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]
-
Soton.ac.uk. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- Google Patents. (n.d.). Improved synthesis of 1, 4-diazaspiro [5.5] undecan-3-one.
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Prediction of Drugs in Binary Solvent Mixtures at Various Temperatures Using a Minimum Number of Experimental Data Points. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,5-Dioxaspiro[5.5]undecane, 2-methyl-. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The spirocyclic diamine, 2-Methyl-2,8-diazaspiro[5.5]undecane, is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its rigid, three-dimensional structure which can enhance binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthetic pathways leading to this important building block, with a focus on practical experimental details and the underlying chemical principles.
Strategic Overview: A Two-Stage Approach
The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane is most effectively approached in two distinct stages:
-
Construction of the Core Spirocyclic System: Synthesis of the parent diamine, 2,8-diazaspiro[5.5]undecane.
-
Selective N-Methylation: Introduction of a methyl group onto one of the secondary amine nitrogens.
This modular approach allows for the potential diversification of the scaffold at the methylation stage, should other N-alkylated analogs be desired.
Part 1: Synthesis of the 2,8-diazaspiro[5.5]undecane Core
The construction of the diazaspiro[5.5]undecane framework is a critical first step. While various methods exist for the synthesis of spirocyclic systems, a reliable and scalable approach involves a double Michael addition followed by reductive cyclization.
Recommended Pathway: Double Michael Addition and Reductive Amination
This pathway offers a convergent and efficient route to the desired spirodiamine core.
Workflow Diagram:
Caption: Synthetic route to the 2,8-diazaspiro[5.5]undecane core.
Experimental Protocol: Synthesis of 2,8-diazaspiro[5.5]undecane
Step 1: Synthesis of Diethyl 2,2-di(2-formylethyl)malonate
-
Rationale: This step constructs the carbon framework of the spirocycle through a double Michael addition of diethyl malonate to acrolein. The reaction is typically base-catalyzed.
-
Procedure:
-
To a stirred solution of diethyl malonate (1.0 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide) in a protic solvent such as ethanol, slowly add acrolein (2.2 eq) at a temperature maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 2,2-di(2-formylethyl)malonate.
-
Step 2: Synthesis of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetraone
-
Rationale: This step involves a double Knoevenagel condensation between the dialdehyde intermediate and a nitrogen source, typically ammonia or an ammonium salt, to form the spirocyclic di-imide.
-
Procedure:
-
Dissolve diethyl 2,2-di(2-formylethyl)malonate (1.0 eq) in a suitable solvent such as ethanol.
-
Add an excess of an ammonia source, such as ammonium acetate, and heat the mixture to reflux for 12 hours.
-
Upon cooling, the product will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetraone.
-
Step 3: Reduction to 2,8-Diazaspiro[5.5]undecane
-
Rationale: The four carbonyl groups of the di-imide are reduced to methylene groups using a powerful reducing agent like Lithium Aluminum Hydride (LAH) to yield the final spirodiamine.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (excess, e.g., 4-5 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetraone (1.0 eq) in anhydrous THF to the LAH suspension, maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 48 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,8-diazaspiro[5.5]undecane. The product can be further purified by vacuum distillation or crystallization.
-
Part 2: Selective N-Methylation to 2-Methyl-2,8-diazaspiro[5.5]undecane
The final step in the synthesis is the selective methylation of one of the secondary amine nitrogens. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.
The Eschweiler-Clarke Reaction: Mechanism and Advantages
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. A key advantage of this method is that it avoids over-alkylation to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[1][2]
Mechanism Diagram:
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Protocol: Eschweiler-Clarke Methylation of 2,8-diazaspiro[5.5]undecane[3]
-
Rationale: This procedure provides a robust method for the mono-N-methylation of the spirodiamine. The use of excess formaldehyde and formic acid drives the reaction to completion.
-
Procedure:
-
To a round-bottom flask containing 2,8-diazaspiro[5.5]undecane (1.0 eq), add formic acid (at least 2.0 eq).
-
Add an aqueous solution of formaldehyde (37%, at least 1.1 eq).
-
Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Basify the solution with a strong base (e.g., NaOH or KOH) to a pH greater than 11.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Methyl-2,8-diazaspiro[5.5]undecane.
-
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. The pure product is typically a colorless to pale yellow oil.
Characterization Data for 2-Methyl-2,8-diazaspiro[5.5]undecane:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂[3] |
| Molecular Weight | 168.28 g/mol [3] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: A singlet for the N-methyl group, and complex multiplets for the methylene protons of the two piperidine rings. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: A signal for the N-methyl carbon, and distinct signals for the spiro carbon and the methylene carbons of the piperidine rings. |
| Mass Spectrometry (EI) | Expected m/z: Molecular ion peak [M]⁺ at 168, with characteristic fragmentation patterns. |
Applications in Drug Discovery
The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold is of significant interest in the development of novel therapeutics. Its rigid conformation can pre-organize appended pharmacophoric groups, leading to enhanced selectivity and potency. Derivatives of diazaspiro[5.5]undecane have been investigated for a range of biological targets, including:
-
Central Nervous System (CNS) Disorders: The scaffold has been incorporated into ligands for various CNS receptors.
-
Oncology: Certain derivatives have shown promise as inhibitors of key enzymes in cancer signaling pathways.[4][5]
-
Infectious Diseases: The unique three-dimensional shape of the spirocycle can be exploited to design novel antimicrobial agents.
The ability to readily synthesize and functionalize the 2-Methyl-2,8-diazaspiro[5.5]undecane core makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. J Org Chem. 2005 Apr 15;70(8):3054-65.
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. PubChem. Available from: [Link]
-
CRYSTALLINE PHARMACEUTICAL AND METHODS OF PREPARATION AND USE. Googleapis.com. Available from: [Link]
-
Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. ResearchGate. Available from: [Link]
- Improved synthesis of 1, 4-diazaspiro [5.5] undecan-3-one. Google Patents.
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available from: [Link]
-
2,8-Diazaspiro(5.5)undecane. PubChem. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Patent US-12264135-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112839657B - Improved synthesis of 1, 4-diazaspiro [5.5] undecan-3-one - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane
This guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Methyl-2,8-diazaspiro[5.5]undecane, a spirocyclic diamine of interest in medicinal chemistry and drug development.[1][2] Given the scarcity of published, compound-specific data, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify, confirm, and study this molecule with confidence.
The molecular structure, with a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol , features a unique spirocyclic system containing two piperidine rings.[3] One ring is N-methylated (a tertiary amine), while the other contains a secondary amine. This arrangement dictates a distinct and predictable spectroscopic behavior, which we will explore in detail.
Molecular Structure and Conformational Considerations
The core of 2-Methyl-2,8-diazaspiro[5.5]undecane is the spirocyclic carbon atom (C5) that joins the two piperidine rings. Both six-membered rings are expected to adopt a chair conformation to minimize steric strain, a common feature in piperidine derivatives.[4][5] The conformational dynamics of these rings are a key area of study, often investigated using advanced NMR techniques.[5][6]
Caption: Structure of 2-Methyl-2,8-diazaspiro[5.5]undecane with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 2-Methyl-2,8-diazaspiro[5.5]undecane. The asymmetry of the molecule results in a complex but interpretable spectrum.
¹H NMR Spectroscopy
Experimental Rationale: A standard ¹H NMR experiment would be conducted in a deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆. The signal from the secondary amine proton (N-H) is often broad and can be confirmed by performing a D₂O exchange experiment, which causes the N-H signal to disappear.[7]
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.8 - 3.2 | m | 4H | H3, H7 (eq, ax) | Protons alpha to nitrogen are deshielded. |
| ~ 2.4 - 2.7 | m | 4H | H1, H9 (eq, ax) | Protons alpha to nitrogen are deshielded. |
| 2.28 | s | 3H | H11 (N-CH₃) | Singlet for the methyl group on the tertiary amine. |
| ~ 1.5 - 1.8 | m | 8H | H4, H6, H10 | Aliphatic protons on the piperidine rings. |
| Variable, broad | br s | 1H | N₈-H | Broad signal due to quadrupolar relaxation and exchange; disappears on D₂O shake.[7] |
Interpretation: The spectrum is characterized by overlapping multiplets in the aliphatic region. Protons on carbons adjacent (alpha) to the nitrogen atoms (C1, C3, C7, C9) are expected to appear further downfield (2.4-3.2 ppm) due to the electron-withdrawing effect of nitrogen.[7] The N-methyl group should present as a sharp singlet around 2.28 ppm. The remaining methylene protons on C4, C6, and C10 will be found in the more shielded upfield region. The broad N-H proton signal is a key identifier for the secondary amine.
¹³C NMR Spectroscopy
Experimental Rationale: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, which is crucial for assigning the spiro-carbon.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 55 - 60 | CH₂ | C3, C7 | Carbons alpha to nitrogen are deshielded. |
| ~ 50 - 55 | CH₂ | C1, C9 | Carbons alpha to nitrogen are deshielded. |
| ~ 50 | Quaternary | C5 (Spiro) | The spiro-carbon is a unique quaternary center. |
| ~ 46 | CH₃ | C11 (N-CH₃) | Typical shift for an N-methyl group. |
| ~ 30 - 35 | CH₂ | C6, C10 | Aliphatic carbons beta to nitrogen. |
| ~ 20 - 25 | CH₂ | C4 | Aliphatic carbon beta to nitrogen. |
Interpretation: Carbons adjacent to the nitrogen atoms are expected to resonate in the 50-60 ppm range.[7] The N-methyl carbon will appear around 46 ppm. The spirocyclic carbon (C5) is a key feature; as a quaternary carbon, its signal will be absent in DEPT-90 and DEPT-135 spectra, confirming its assignment. The remaining methylene carbons will be located further upfield.
Infrared (IR) Spectroscopy
Experimental Rationale: FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The sample can be analyzed neat as a thin film (if liquid) or as a KBr pellet (if solid). The primary diagnostic peak will be the N-H stretch of the secondary amine.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine[7][8][9] |
| ~ 2950 - 2800 | Strong | C-H Stretch | Aliphatic CH₂, CH₃[9][10] |
| ~ 1470 - 1440 | Medium | C-H Bend | Methylene Scissoring |
| ~ 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amines[8] |
| ~ 910 - 665 | Broad, Strong | N-H Wag | Secondary Amine[8][11] |
Interpretation: The most telling feature in the IR spectrum is the single, relatively weak absorption band in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine N-H stretch.[7][8][11] This distinguishes it clearly from primary amines (which show two N-H bands) and tertiary amines (which show none).[8][9] Strong, sharp peaks in the 2950-2800 cm⁻¹ range are due to the abundant aliphatic C-H bonds. A strong, broad N-H wagging band is also expected around 750-700 cm⁻¹.[11]
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique that induces characteristic fragmentation. The presence of two nitrogen atoms will be a key factor in the resulting spectrum.
The Nitrogen Rule: A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. 2-Methyl-2,8-diazaspiro[5.5]undecane (C₁₀H₂₀N₂) has two nitrogen atoms and a molecular weight of 168.28, consistent with this rule.[12]
Predicted Fragmentation Pattern: The dominant fragmentation pathway for cyclic amines is α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken.[7][13][14] This results in a resonance-stabilized iminium cation. For this molecule, cleavage can occur on either side of the spiro center.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted MS Data:
| m/z | Proposed Fragment | Rationale |
| 168 | [M]⁺ | Molecular Ion Peak |
| 153 | [M-CH₃]⁺ | Loss of the methyl group. |
| 125 | [C₇H₁₅N₂]⁺ | α-cleavage adjacent to N8 with loss of a propyl radical. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage adjacent to N2 with loss of a C₅H₁₀N radical fragment. This is often a very stable and prominent fragment for N-methyl piperidine structures. |
Interpretation: The mass spectrum is expected to show a discernible molecular ion peak at m/z 168. The base peak is likely to arise from α-cleavage. Cleavage of the N-methylated piperidine ring is predicted to yield a highly stable iminium ion at m/z 98. A competing fragmentation pathway involving the secondary amine ring would lead to an ion at m/z 125. The relative abundance of these fragments provides structural confirmation.
Experimental Protocols
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2,8-diazaspiro[5.5]undecane in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
DEPT (Optional): Run DEPT-135 and DEPT-90 experiments to aid in carbon multiplicity assignment.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Spectrum Acquisition
-
Sample Preparation (ATR): Place a small amount of the neat sample (1-2 drops if liquid, a few crystals if solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact.
-
Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.
Protocol 3: Mass Spectrum Acquisition (EI)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Subject the sample to electron impact ionization, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern. Compare the observed spectrum to the predicted pattern.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
-
National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. Retrieved from [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. Retrieved from [Link]
-
Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from [Link]
-
Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane. Retrieved from [Link]
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scbt.com [scbt.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. Video: Mass Spectrometry of Amines [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Diazaspiro[5.5]undecane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of the Diazaspiro[5.5]undecane Core
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and ability to explore chemical space in ways that traditional fused or monocyclic systems cannot. The diazaspiro[5.5]undecane scaffold, a bicyclic system composed of two piperidine rings joined by a spiro-carbon, represents a particularly privileged motif. Its unique topology provides a robust framework for the development of a diverse array of therapeutic agents, offering a combination of structural novelty and synthetic accessibility that continues to drive its exploration in modern drug discovery.
This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of diazaspiro[5.5]undecane compounds. We will delve into the key synthetic strategies for accessing various isomers of this core, detail their applications in targeting a range of biological systems, and provide practical insights into their preparation and derivatization.
A Historical Perspective: Unearthing the Diazaspiro[5.5]undecane Scaffold
While a singular, definitive report on the very first synthesis of the parent, unsubstituted diazaspiro[5.5]undecane remains elusive in early chemical literature, the conceptual framework for such structures emerged from the broader exploration of spirocyclic and bicyclic alkaloids in the early 20th century. The pioneering work on related structures, such as the bispidines (3,7-diazabicyclo[3.3.1]nonanes), laid the groundwork for the synthesis of more complex nitrogen-containing bicyclic systems.
The synthesis of various substituted diazaspiro[5.5]undecane derivatives began to appear in the literature as medicinal chemists sought novel scaffolds for various therapeutic targets. These early explorations were often driven by the desire to create rigid analogs of known bioactive molecules, with the spirocyclic core serving to lock the conformation of key pharmacophoric elements. Over time, the diazaspiro[5.5]undecane framework has proven to be a versatile platform for the development of compounds with a wide range of pharmacological activities, from central nervous system agents to anticancer therapeutics.
Synthetic Strategies: Constructing the Diazaspiro[5.5]undecane Core
The synthesis of the diazaspiro[5.5]undecane core can be approached through several strategic disconnections, leading to a variety of synthetic routes for its different isomers. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Key Isomers and Their Synthesis
The diazaspiro[5.5]undecane scaffold can exist in several isomeric forms depending on the relative positions of the nitrogen atoms. The most explored isomers in medicinal chemistry include the 1,9-, 3,9-, 1,7-, 2,7- and 1,8-diazaspiro[5.5]undecanes.
This class of compounds has been extensively investigated for a multitude of biological activities, including the treatment of obesity, pain, and psychotic disorders[1]. Synthetic approaches often involve the construction of one piperidine ring onto a pre-existing piperidine derivative.
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a critical component in the development of potent and selective γ-aminobutyric acid type A (GABA-A) receptor antagonists[1][2][3][4]. These compounds hold promise for the treatment of various neurological and psychiatric disorders. A common synthetic approach is outlined below.
Caption: A generalized synthetic workflow for the construction of the 3,9-diazaspiro[5.5]undecane core.
Experimental Protocol: Synthesis of a 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonist Precursor
This protocol is a representative example of the synthesis of a key intermediate for 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, adapted from the literature[5].
Step 1: Synthesis of tert-butyl 9-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
-
Materials:
-
N-Boc-4-piperidone
-
Ethyl acrylate
-
Benzylamine
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Hydrochloric acid
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone and ethyl acrylate in ethanol, add benzylamine and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in toluene.
-
Add sodium ethoxide and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and quench with aqueous hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired diketopiperazine intermediate.
-
Step 2: Reduction and Deprotection to Yield the 3,9-Diazaspiro[5.5]undecane Core
-
Materials:
-
Diketopiperazine intermediate from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the diketopiperazine intermediate in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in DCM and add TFA. Stir at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo and purify by recrystallization to obtain the 3,9-diazaspiro[5.5]undecane core as its trifluoroacetate salt.
-
The 1,7-diazaspiro[5.5]undecane isomer has been described as a "neglected heterocycle" despite its potential as a novel bidentate ligand and scaffold for medicinal chemistry[6]. A convenient three-step synthesis has been reported via a Claisen condensation and acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam[6].
The synthesis of these isomers often involves intramolecular cyclization strategies. For instance, the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through an asymmetric route starting from 2-cyano-6-phenyloxazolopiperidine[7].
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The rigid, three-dimensional nature of the diazaspiro[5.5]undecane core makes it an attractive scaffold for targeting a variety of biological receptors and enzymes.
Modulators of the Central Nervous System
As previously mentioned, 3,9-diazaspiro[5.5]undecane derivatives have been extensively developed as potent and selective antagonists of the GABA-A receptor[1][2][3][4]. The spirocyclic core plays a crucial role in orienting the key pharmacophoric groups for optimal interaction with the receptor binding site.
Caption: Simplified signaling pathway illustrating the competitive antagonism of the GABA-A receptor by a 3,9-diazaspiro[5.5]undecane derivative.
Quantitative Structure-Activity Relationship (QSAR) Data
The development of diazaspiro[5.5]undecane-based therapeutics has been guided by extensive structure-activity relationship studies. The following table summarizes key quantitative data for a series of 3,9-diazaspiro[5.5]undecane analogs as GABA-A receptor antagonists.
| Compound | R1 Substituent | R2 Substituent | Ki (nM) at α1β2γ2 GABA-A Receptor | Reference |
| 1a | H | Benzoyl | 55 | [1] |
| 1b | H | 4-Chlorobenzoyl | 23 | [1] |
| 1c | H | 4-Methoxybenzoyl | 89 | [1] |
| 1d | Methyl | Benzoyl | 42 | [1] |
| 1e | Methyl | 4-Chlorobenzoyl | 15 | [1] |
Other Therapeutic Areas
Beyond the central nervous system, diazaspiro[5.5]undecane derivatives have shown promise in other therapeutic areas:
-
Oncology: Certain diazaspiro compounds have been investigated for their anticancer properties.
-
Pain Management: Dual-acting ligands incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been developed as both sigma-1 receptor antagonists and mu-opioid receptor agonists for the treatment of pain[8][9].
-
Metabolic Disorders: 1,9-Diazaspiro[5.5]undecane derivatives have been explored as potential treatments for obesity[1].
Conclusion: A Scaffold for Future Discovery
The diazaspiro[5.5]undecane core has established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique three-dimensional structure provides a rigid framework that has been successfully exploited to develop potent and selective modulators of various biological targets. From its early, somewhat obscured origins to its current prominence in areas such as GABA-A receptor antagonism, the journey of the diazaspiro[5.5]undecane scaffold highlights the enduring power of structural innovation in drug discovery. As synthetic methodologies continue to evolve and our understanding of complex biological systems deepens, the diazaspiro[5.5]undecane core is poised to remain a fertile ground for the discovery of new and improved therapeutic agents.
References
-
Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). Journal of Medicinal Chemistry. [Link]
-
Spiro Compounds: A Brief History. (n.d.). ResearchGate. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). eprints.soton.ac.uk. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). National Institutes of Health. [Link]
-
Spiro compound. (n.d.). Wikipedia. [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. (n.d.). eprints.soton.ac.uk. [Link]
-
Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. (n.d.). ResearchGate. [Link]
-
1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. (n.d.). ResearchGate. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017). Europe PMC. [Link]
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of new biologically actived azaspiro compounds. (2013). Blucher Proceedings. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. (n.d.). PubChem. [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (n.d.). longdom.org. [Link]
-
1,7-diazaspiro[5.5]undecane--a neglected heterocycle. (2013). PubMed. [Link]
Sources
- 1. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecane in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the architectural sophistication of a molecular scaffold is paramount. Among the myriad of structures explored, spirocyclic systems have emerged as a particularly compelling class, offering a unique three-dimensional geometry that can confer enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of 2-Methyl-2,8-diazaspiro[5.5]undecane, a versatile and increasingly significant building block in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and burgeoning applications, offering insights for its strategic deployment in drug discovery programs.
The Strategic Advantage of the Diazaspiro[5.5]undecane Core
The 2,8-diazaspiro[5.5]undecane framework, a bicyclic system featuring two nitrogen atoms within a spiro-fused piperidine ring structure, presents a rigid and spatially defined scaffold. This inherent rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The nitrogen atoms provide crucial handles for chemical modification, allowing for the facile introduction of diverse substituents to probe structure-activity relationships (SAR) and fine-tune pharmacological profiles.
The introduction of a methyl group at the 2-position, yielding 2-Methyl-2,8-diazaspiro[5.5]undecane, further refines the scaffold's properties. This seemingly simple modification can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its biological activity and pharmacokinetic behavior.
Navigating the Synthetic Landscape: Construction of the 2,8-Diazaspiro[5.5]undecane Core
The synthesis of diazaspiro[5.5]undecane derivatives has been approached through various strategies, with the double Michael addition reaction being a particularly efficient and versatile method.[2][3] This approach allows for the stereoselective construction of the core structure from readily available starting materials.
Experimental Protocol: General Procedure for the Synthesis of Diazaspiro[5.5]undecane Derivatives via Double Michael Addition[2]
This protocol describes a general method for the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, which can be subsequently modified to afford the 2-Methyl-2,8-diazaspiro[5.5]undecane core.
Materials:
-
N,N-dimethylbarbituric acid
-
Appropriately substituted diarylidene acetone derivative
-
Diethylamine (Et₂NH)
-
Dry Dichloromethane (CH₂Cl₂)
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a 50 mL round-bottom flask under an inert atmosphere, add N,N-dimethylbarbituric acid (2 mmol) and the diarylidene acetone derivative (2 mmol) in 10 mL of dry CH₂Cl₂.
-
Add diethylamine (2.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the reactants is observed.
-
Upon completion, directly subject the crude product to column chromatography on silica gel (100-200 mesh).
-
Elute the column with a mixture of ethyl acetate and n-hexane (2:8, v/v) to afford the purified diazaspiro[5.5]undecane derivative.
-
For solid products, further purification can be achieved by crystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric oxygen and moisture, which could compromise the yield and purity of the product.
-
Dry Solvents: Anhydrous solvents are essential to prevent the quenching of the basic catalyst (diethylamine) and to avoid unwanted hydrolysis reactions.
-
Diethylamine as a Base: Diethylamine acts as a base to facilitate the initial Michael addition of the barbituric acid to the divinyl ketone. Its moderate basicity is often sufficient to promote the reaction without causing significant side product formation.
-
Room Temperature: Conducting the reaction at room temperature is advantageous for its simplicity and energy efficiency. The high reactivity of the starting materials in this cascade reaction often does not necessitate heating.[3]
-
Column Chromatography: This purification technique is essential for separating the desired spirocyclic product from unreacted starting materials and any byproducts, ensuring the high purity required for subsequent applications.
Diagram of the Double Michael Addition Reaction:
Caption: General scheme for the synthesis of diazaspiro[5.5]undecane derivatives.
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets
The true value of the 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold lies in its remarkable versatility as a template for the design of potent and selective ligands for a range of biological targets.
Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. A series of potent and selective D3 receptor antagonists have been developed based on arylated diazaspiroalkane cores.[4][5] The 2,8-diazaspiro[5.5]undecane moiety serves as a central scaffold to which various aryl groups can be attached, leading to compounds with high affinity and selectivity for the D3 receptor over the closely related D2 receptor.[4]
Table 1: Dopamine D3 and D2 Receptor Binding Affinities of Selected Diazaspiro Analogues [4]
| Compound | Diazaspiro Core | R Group | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 14 | 2,8-Diazaspiro[5.5]undecane | Phenyl | 19.6 | >10,000 | >510 |
| 15a | 2,8-Diazaspiro[5.5]undecane | 4-Fluorophenyl | 12.0 | >10,000 | >833 |
| 15b | 2,8-Diazaspiro[5.5]undecane | 4-Methoxyphenyl | 97.7 | >10,000 | >102 |
| 15c | 2,8-Diazaspiro[5.5]undecane | 4-Chlorophenyl | 25.6 | 9800 | 383 |
Structure-Activity Relationship (SAR) Insights:
-
The 2,8-diazaspiro[5.5]undecane core is well-tolerated and provides a suitable platform for D3 receptor antagonism.
-
Substitution on the aryl ring significantly influences binding affinity and selectivity. For instance, a para-fluoro substitution on the phenyl ring (compound 15a ) enhances D3 affinity compared to the unsubstituted phenyl analog (compound 14 ).[4]
-
The introduction of a para-methoxy group (compound 15b ) leads to a decrease in D3 receptor affinity.[4]
Diagram of Dopamine D3 Receptor Antagonist Pharmacophore:
Caption: Key pharmacophoric elements for D3 receptor antagonism.
Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.[6] The 1,9-diazaspiro[5.5]undecane scaffold, a close structural analog of the 2,8-isomer, has been extensively explored in the development of ACC inhibitors.[6]
Structure-Activity Relationship (SAR) Insights from 1,9-Diazaspiro[5.5]undecane Analogs:
-
A general trend observed is that potent inhibition of ACC1 is often accompanied by potent inhibition of ACC2.[6]
-
The substitution at the 9-position of the diazaspiro core is a key determinant of activity.[6]
-
The nature of the pyrazole moiety fused to the spirocyclic system also plays a crucial role in the inhibitory potency.[6]
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists
The development of multimodal analgesics that target multiple pain pathways simultaneously is a promising strategy for achieving enhanced efficacy with an improved side-effect profile. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to 2,8-diazaspiro[5.5]undecanes, have been identified as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1]
SAR Insights from 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs:
-
The exploration of different substituents at various positions of the spirocyclic core has been a key strategy in optimizing the dual activity.[1]
-
Phenethyl groups at the 9-position and substituted pyridyl moieties at the 4-position have generally resulted in compounds with favorable pharmacological profiles.[1]
The successful application of the diazaspiro[5.5]undecane scaffold in developing dual-target ligands highlights its potential for creating novel therapeutics for complex diseases like chronic pain.
Future Directions and Concluding Remarks
The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of three-dimensional complexity, synthetic accessibility, and chemical tractability. Its successful application in the development of dopamine D3 receptor antagonists is a testament to its potential. The extensive research on related diazaspiro[5.5]undecane analogs as ACC inhibitors and dual MOR/σ1R ligands provides a strong impetus for further exploration of the 2-methylated derivative in these and other therapeutic areas.
Future research should focus on developing more efficient and stereoselective synthetic routes to 2-Methyl-2,8-diazaspiro[5.5]undecane and its derivatives. A deeper understanding of its conformational preferences and how they influence biological activity will be crucial. Furthermore, the systematic exploration of this scaffold against a broader range of biological targets is warranted and is likely to uncover novel therapeutic opportunities. For drug development professionals, 2-Methyl-2,8-diazaspiro[5.5]undecane is not merely a building block; it is a strategic tool for navigating the complexities of modern drug discovery and unlocking the next generation of innovative medicines.
References
-
Figshare. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2016). Available at: [Link].
-
Yin, J., et al. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. (2017). Available at: [Link].
-
ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Available at: [Link].
-
Elsevier. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (2015). Available at: [Link].
-
PubMed. Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. (2017). Available at: [Link].
-
PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Available at: [Link].
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2008). Available at: [Link].
-
ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). Available at: [Link].
-
PubChem. 2,8-Diazaspiro(5.5)undecane. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Synthetic Route to 2-Methyl-2,8-diazaspiro[5.5]undecane via a Tandem Michael Addition and Reductive Cyclization Strategy
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane, a valuable scaffold in modern medicinal chemistry. The synthetic strategy is centered on a highly efficient intramolecular double Michael addition, followed by a diastereoselective reductive amination to construct the core spirocyclic system. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and critical insights for successful execution and scale-up.
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems, particularly those incorporating nitrogen atoms, have garnered significant attention in drug discovery. The rigid, three-dimensional architecture of scaffolds like 2,8-diazaspiro[5.5]undecane offers a distinct advantage over flat, aromatic systems by enabling more precise spatial presentation of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets.[1][2] The 2,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif found in a variety of biologically active agents, including compounds targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] Its structural rigidity and defined exit vectors make it an ideal building block for creating diverse chemical libraries for high-throughput screening.
This protocol details a reliable and scalable synthesis of the N-methylated derivative, 2-Methyl-2,8-diazaspiro[5.5]undecane, a key intermediate for further functionalization in drug development programs.
Synthetic Strategy Overview
The synthesis is designed as a two-stage, one-pot process that maximizes efficiency and yield. The core logic is as follows:
-
Stage 1: Double Michael Addition. The synthesis commences with the conjugate addition of a primary amine to two equivalents of an α,β-unsaturated ester. This tandem reaction builds the acyclic precursor containing the two ester functionalities required for the subsequent cyclization. The Michael addition is a cornerstone of C-C and C-N bond formation due to its reliability and broad substrate scope.[6][7][8]
-
Stage 2: Reductive Amination & Cyclization. The intermediate from Stage 1 undergoes a Dieckmann-type condensation followed by intramolecular reductive amination to form the spirocyclic core. This key step forges the second piperidine ring and establishes the spirocenter. Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing cyclic amines.[9][10]
Synthetic Workflow Diagram
Caption: High-level overview of the two-stage synthetic route.
Detailed Experimental Protocol
Safety First: This procedure involves flammable solvents, strong bases, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methyl Acrylate | Reagent | Sigma-Aldrich | 96-33-3 | Inhibitor should be removed before use. |
| Methylamine (40% in H₂O) | Reagent | Sigma-Aldrich | 74-89-5 | |
| Sodium Methoxide (NaOMe) | Reagent | Sigma-Aldrich | 124-41-4 | Highly hygroscopic. Handle under inert gas. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reagent | Sigma-Aldrich | 25895-60-7 | Toxic. Handle with care. |
| Ammonium Chloride (NH₄Cl) | ACS | Fisher Scientific | 12125-02-9 | |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | 67-56-1 | |
| Dichloromethane (DCM) | ACS | Fisher Scientific | 75-09-2 | |
| Diethyl Ether (Et₂O) | ACS | Fisher Scientific | 60-29-7 | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | 7757-82-6 | |
| Hydrochloric Acid (HCl) | 37% | VWR | 7647-01-0 |
Step-by-Step Synthesis
Part A: Formation of the Acyclic Diester Intermediate (One-Pot)
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (200 mL).
-
Michael Addition: Cool the methanol to 0 °C using an ice bath. Add methylamine (40% in H₂O, 10.0 g, ~0.129 mol) to the flask.
-
Slowly add methyl acrylate (24.0 g, 0.279 mol, 2.15 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The slow, cooled addition is critical to control the exothermicity of the Michael addition and prevent polymerization of the methyl acrylate. Using a slight excess of the acrylate ensures complete consumption of the primary amine.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
Part B: Intramolecular Cyclization and Reduction
-
Cyclization: Re-cool the reaction mixture to 0 °C. Add a solution of sodium methoxide in methanol (25 wt%, 30.0 g, ~0.139 mol) dropwise.
-
Causality: Sodium methoxide acts as the base to deprotonate the α-carbon of one ester group, initiating the intramolecular Dieckmann condensation to form the piperidone ring.
-
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. A precipitate may form.
-
Reductive Amination: Cool the mixture back to room temperature. Add ammonium chloride (15.0 g, 0.280 mol) followed by the portion-wise addition of sodium cyanoborohydride (12.0 g, 0.191 mol) over 20 minutes.
-
Stir the reaction mixture at room temperature for an additional 24 hours.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of 2 M HCl (aq) until the pH is ~2 to decompose any remaining NaBH₃CN. (Caution: Gas evolution).
-
Basification & Extraction: Basify the mixture to pH >12 with 6 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: DCM/MeOH with 0.5% triethylamine) to yield 2-Methyl-2,8-diazaspiro[5.5]undecane as a colorless to pale yellow oil.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Typical Yield | 55-65% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Boiling Point | ~95-100 °C at 10 mmHg |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.75-2.85 (m, 4H), 2.50-2.60 (m, 4H), 2.35 (s, 3H), 1.60 (br s, 1H, NH), 1.45-1.55 (m, 8H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 56.5 (2C), 50.2 (2C), 46.8, 35.1 (2C), 34.8.
-
MS (ESI+): m/z 169.1 [M+H]⁺.
Mechanistic Insights
The key transformation in this synthesis is the base-catalyzed intramolecular cyclization followed by reductive amination. The process can be visualized as follows:
Caption: Simplified mechanism of the cyclization-reduction cascade.
The aza-Michael addition is a powerful tool for C-N bond formation, proceeding readily with primary and secondary amines as nucleophiles and electron-deficient alkenes as acceptors.[12] The subsequent tandem reaction sequence efficiently constructs the complex spirocyclic framework from a simple acyclic precursor, demonstrating excellent atom economy. The stereochemistry of the final product is typically a mixture of diastereomers, which may be separated by careful chromatography if required for specific applications.
Troubleshooting and Optimization
-
Low Yield in Michael Addition: Ensure the methyl acrylate is free of polymer. This can be achieved by passing it through a short column of basic alumina. Also, confirm the accurate stoichiometry of the amine.
-
Incomplete Cyclization: The sodium methoxide must be anhydrous and of high quality. The reaction may require longer reflux times depending on the scale.
-
Side Products in Reduction: The portion-wise, controlled addition of NaBH₃CN is important. If the reaction is too vigorous, over-reduction can occur. Maintaining a slightly acidic to neutral pH during the reduction is key for selective iminium reduction.
Conclusion
The described protocol offers a reliable and scalable method for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane. By leveraging a tandem double Michael addition and a subsequent intramolecular reductive amination, this approach provides efficient access to a highly valuable scaffold for drug discovery and development. The detailed explanations of the causality behind key steps are intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of novel analogs.
References
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
-
Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Dolgachev, A., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
-
Gutiérrez-de-Terán, H., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]
-
Isambert, J., & Geden, J. V. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
Islam, M. S., et al. (2015). A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta. [Link]
-
Krasavin, M. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
-
Matos, K., Pichlmair, S., & Burkhardt, S. (2005). Boron reagents for reductive amination. ResearchGate. [Link]
-
S.-S. Chen et al. (2021). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
van der Meer, J. Y., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Tariq, M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]
-
ResearchGate. (2020). Intramolecular reductive aminations for the formation of azepanes. [Link]
-
University of Southampton. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
Journal of Medicinal Chemistry. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Application Note & Protocol: High-Purity Isolation of 2-Methyl-2,8-diazaspiro[5.5]undecane
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The 2-Methyl-2,8-diazaspiro[5.5]undecane core represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that is highly valuable for designing selective ligands for various biological targets.[1] Compounds incorporating this scaffold have been investigated for a wide spectrum of biological activities, including as dopamine receptor ligands and acetyl-CoA carboxylase (ACC) inhibitors.[1] The synthetic routes leading to this and similar diazaspiro[5.5]undecane derivatives, such as multi-component reactions or cyclization strategies, often yield a crude product containing unreacted starting materials, reaction by-products, and catalysts.[2][3][4]
This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-2,8-diazaspiro[5.5]undecane from a crude synthetic mixture. The primary methodology leverages the inherent basicity of the diamine structure for a highly efficient acid-base liquid-liquid extraction. Additionally, a protocol for column chromatography is detailed for instances requiring the removal of structurally similar basic impurities.
Foundational Principles of Purification
The successful purification of 2-Methyl-2,8-diazaspiro[5.5]undecane hinges on exploiting its fundamental chemical properties, primarily the basicity of its two secondary amine functional groups.
-
Acid-Base Chemistry: As a diamine, the molecule readily accepts protons to form water-soluble ammonium salts in the presence of an acid. This transformation is the cornerstone of the acid-base extraction technique.[5][6][7] By converting the desired amine into its salt form, it can be selectively partitioned into an aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization with a strong base regenerates the neutral, water-insoluble free amine, which can then be extracted back into an organic solvent.[7] This process is a simple and powerful alternative to more complex methods like chromatography for removing non-basic impurities.[5]
-
Chromatographic Behavior: Amines are notoriously challenging to purify via standard silica gel chromatography. The slightly acidic nature of silica gel can lead to strong, often irreversible, adsorption of basic compounds, resulting in significant product loss and poor separation characterized by peak tailing.[8] This issue can be mitigated by:
-
Using a less acidic stationary phase, such as alumina.[8]
-
Adding a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic sites on the silica surface.[8][9]
-
Employing reversed-phase chromatography, where the separation is based on hydrophobicity. At an alkaline pH, the amine is in its neutral, more hydrophobic form, allowing for good retention and separation.[10][11]
-
Overall Purification Workflow
The following diagram outlines the strategic workflow for isolating high-purity 2-Methyl-2,8-diazaspiro[5.5]undecane from a crude reaction mixture.
Caption: Strategic workflow for the purification of 2-Methyl-2,8-diazaspiro[5.5]undecane.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Purification via Acid-Base Extraction
This protocol is the primary and most recommended method for removing non-basic or acidic impurities from the crude product.
A. Materials & Reagents
| Reagent/Equipment | Specification |
|---|---|
| Crude Product | ~1.0 g |
| Dichloromethane (DCM) | Reagent Grade |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Sodium Hydroxide (NaOH) | 2 M aqueous solution |
| Brine | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Separatory Funnel | 250 mL |
| Erlenmeyer Flasks | Various sizes |
| pH Paper or pH meter | --- |
| Rotary Evaporator | --- |
B. Step-by-Step Procedure
-
Dissolution: Dissolve the crude 2-Methyl-2,8-diazaspiro[5.5]undecane (~1.0 g) in 50 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel.
-
Acidic Extraction: Add 30 mL of 1 M HCl (aq) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean flask. Drain the upper aqueous layer (which now contains the protonated product) into a separate, clean 250 mL Erlenmeyer flask.
-
Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction (Step 2 & 3) with a fresh 30 mL portion of 1 M HCl. Combine this second aqueous extract with the first one. A third extraction can be performed to ensure complete recovery.
-
Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, add 20 mL of fresh DCM, shake, separate, and discard the organic layer.
-
Basification: Place the flask containing the combined aqueous layers in an ice-water bath. While stirring, slowly add 2 M NaOH solution dropwise until the solution is strongly basic (pH > 11, confirmed with pH paper).
-
Expert Insight: This is an exothermic neutralization reaction. Cooling prevents excessive heating which could affect product stability. This step regenerates the neutral 'free base' form of the diamine, which will become insoluble in the aqueous solution.[7]
-
-
Product Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add 40 mL of fresh DCM, shake vigorously, and allow the layers to separate. Drain the lower organic layer (containing the purified product) into a clean flask.
-
Repeat Product Extraction: Repeat the extraction of the aqueous layer with two additional 30 mL portions of DCM. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic extracts with 30 mL of brine.
-
Expert Insight: The brine wash helps to remove residual water and can aid in breaking up any minor emulsions that may have formed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified 2-Methyl-2,8-diazaspiro[5.5]undecane.
Protocol 2: Chromatographic Polishing
This protocol is intended for situations where acid-base extraction is insufficient to remove impurities, particularly other basic compounds with similar properties.
A. Materials & Reagents
| Reagent/Equipment | Specification |
|---|---|
| Partially Purified Product | Output from Protocol 1 |
| Stationary Phase | Silica Gel (230-400 mesh) or Basic Alumina |
| Mobile Phase Solvents | Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade |
| Flash Chromatography System | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| TLC Visualization | Potassium Permanganate stain or Ninhydrin solution |
B. Step-by-Step Procedure
-
TLC Method Development: Before running the column, develop an appropriate solvent system using TLC. A good starting point is a mixture of DCM and MeOH. The goal is to find a solvent ratio that gives the product an Rf value of ~0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).
-
Sample Loading: Dissolve the product in a minimal amount of the DCM/TEA mixture. Alternatively, for less soluble materials, create a dry-load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by slowly increasing the percentage of methanol in the mobile phase (e.g., from 0% to 10% MeOH in DCM, always maintaining 1% TEA).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC using the developed method.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvents and the volatile triethylamine under reduced pressure to yield the final, highly purified product.
Expected Results & Characterization
The described protocols should yield 2-Methyl-2,8-diazaspiro[5.5]undecane with high purity, suitable for use in sensitive downstream applications.
| Parameter | Before Purification | After Acid-Base Extraction | After Chromatography |
| Appearance | Brownish oil or amorphous solid | Pale yellow to colorless oil | Colorless oil or white solid |
| Purity (by ¹H NMR) | Often < 80% | Typically > 95% | > 99% |
| Typical Yield | N/A | 80 - 95% | > 90% (of loaded material) |
| Molecular Formula | C₁₀H₂₀N₂[12] | C₁₀H₂₀N₂[12] | C₁₀H₂₀N₂[12] |
| Molecular Weight | 168.28 g/mol [12] | 168.28 g/mol [12] | 168.28 g/mol [12] |
Final product identity and purity should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.
References
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (n.d.). ScienceDirect. Retrieved from [Link]
-
Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. (2005). PubMed. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Amine workup. (2024). Reddit. Retrieved from [Link]
-
(PDF) Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). ResearchGate. Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Amine Extraction in the Laboratory. (n.d.). Al-Kimia. Retrieved from [Link]
-
Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]
-
Is it possible to purify imine using column chromatography? (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Extraction in the Laboratory [ns1.almerja.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. scbt.com [scbt.com]
The Ascendance of a Privileged Scaffold: Application Notes for 2-Methyl-2,8-diazaspiro[5.5]undecane in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[1][2] Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups, leading to improved interactions with biological targets and often superior physicochemical properties compared to their linear or fused-ring counterparts.[3]
This guide focuses on a particularly compelling member of this structural class: 2-Methyl-2,8-diazaspiro[5.5]undecane . This scaffold, featuring two piperidine rings spiro-fused at the C5 position, offers a unique combination of structural rigidity, synthetic tractability, and the ability to project substituents into distinct vectors of three-dimensional space. These attributes have positioned it as a privileged scaffold in the design of a new generation of modulators for a variety of challenging biological targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the key attributes of the 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold, provide detailed synthetic protocols, and explore its diverse applications in medicinal chemistry, supported by quantitative biological data and mechanistic insights.
Structural and Physicochemical Properties: The Foundation of a Privileged Scaffold
The 2-Methyl-2,8-diazaspiro[5.5]undecane core possesses a unique set of properties that make it an attractive building block for drug discovery. The spirocyclic nature of the scaffold imparts a high degree of rigidity, which can be advantageous for several reasons:
-
Conformational Restriction: By locking the conformation of the molecule, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity.
-
Improved Selectivity: The well-defined spatial arrangement of substituents can facilitate more specific interactions with the target protein, reducing off-target effects.
-
Enhanced Physicochemical Properties: The introduction of sp3-rich centers generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to flat, aromatic systems.[3]
The presence of two nitrogen atoms provides convenient handles for synthetic diversification and allows for modulation of the molecule's basicity, which is a critical parameter for pharmacokinetic properties such as absorption and distribution. The methyl group at the 2-position can influence the local conformation and provides an additional point for potential metabolic interactions.
| Property | Value | Source |
| Molecular Formula | C10H20N2 | |
| Molecular Weight | 168.28 g/mol | |
| CAS Number | 845290-58-6 |
Synthetic Strategies: Building the Core and Its Derivatives
Protocol 1: Synthesis of 2,8-diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition
This protocol is adapted from a general procedure for the synthesis of diazaspiro[5.5]undecane derivatives.[3][4]
Materials:
-
N,N-dimethylbarbituric acid
-
Dibenzylidene acetone
-
Diethylamine
-
Dichloromethane (CH2Cl2), dry
-
Ethyl acetate
-
n-Hexane
-
Silica gel (100-200 mesh)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a 50 mL round-bottom flask under an inert atmosphere, dissolve N,N-dimethylbarbituric acid (2 mmol) and dibenzylidene acetone (2 mmol) in 10 mL of dry CH2Cl2.
-
To this solution, add diethylamine (2.5 mmol) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, directly load the crude reaction mixture onto a silica gel column.
-
Elute the column with a mixture of ethyl acetate/n-hexane (2:8, v/v) to purify the product.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to afford the pure 2,8-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Dry Solvent: Dichloromethane is dried to prevent water from interfering with the base-catalyzed reaction.
-
Diethylamine as Base: Acts as a catalyst for the Michael addition reactions. Its volatility allows for easy removal during workup.
-
Room Temperature: The reaction is efficient at ambient temperature, making it energy-efficient and minimizing the formation of byproducts.
-
Column Chromatography: A standard and effective method for purifying the final product from unreacted starting materials and any side products.
Protocol 2: N-Methylation of the 2,8-diazaspiro[5.5]undecane Scaffold
This is a general protocol for the N-methylation of secondary amines, which can be adapted for the methylation of the 2,8-diazaspiro[5.5]undecane core.
Materials:
-
2,8-diazaspiro[5.5]undecane derivative (from Protocol 1, after appropriate reduction of the carbonyl groups)
-
Formic acid (99%)
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Pressure tube
-
Magnetic stirrer
Procedure:
-
In a pressure tube, combine the 2,8-diazaspiro[5.5]undecane derivative (1 mmol), formic acid (20 mmol), and triethylamine (20 mmol).
-
Bubble argon through the mixture for 15 minutes to create an inert atmosphere.
-
Seal the pressure tube and heat the mixture at 150°C with stirring for 12-48 hours. Caution: Pressure will build up during the reaction. Use an appropriate pressure vessel.
-
After cooling to room temperature, carefully open the pressure tube and basify the reaction mixture with NaOH solution.
-
Extract the aqueous solution with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-methylated product.
-
Purify the product by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Formic Acid and Triethylamine: These reagents in combination with DMSO act as the methylating system.
-
High Temperature and Pressure: These conditions are necessary to drive the methylation reaction to completion.
-
Aqueous Workup: The use of NaOH solution neutralizes the acidic reagents and allows for the extraction of the basic amine product into an organic solvent.
-
Drying Agent: Anhydrous sodium sulfate removes any residual water from the organic phase before solvent evaporation.
Applications in Medicinal Chemistry: Targeting Diverse Disease Areas
The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold has been successfully employed in the design of potent and selective modulators for a range of biological targets implicated in various diseases.
Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders
The dopamine D3 receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse. The development of selective D3 receptor antagonists has been challenging due to the high homology with the D2 receptor. The rigid conformation of the diazaspiro[5.5]undecane scaffold has proven to be beneficial in achieving high selectivity.
A series of potent and selective D3 receptor antagonists incorporating various diazaspiro alkane cores have been synthesized.[2] The diazaspiro moiety serves as a constrained replacement for the more flexible piperazine core often found in D3 receptor ligands.
Table 1: Biological Activity of Diazaspiro[5.5]undecane-based Dopamine D3 Receptor Antagonists [2]
| Compound | Diazaspiro Core | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 11 | 2,7-diazaspiro[3.5]nonane | 24.2 | 6380 | 264 |
| 14 | 2,8-diazaspiro[4.5]decane | 122 | >10000 | >82 |
| 15a | 2,8-diazaspiro[5.5]undecane | 25.6 | 23180 | 905 |
| 15c | 2-methyl-2,8-diazaspiro[5.5]undecane | Not explicitly stated, but part of the optimized series | Not explicitly stated | Not explicitly stated |
Structure-Activity Relationship (SAR) Insights:
-
The 2,8-diazaspiro[5.5]undecane core (compound 15a ) provided the highest selectivity for the D3 receptor over the D2 receptor.[2]
-
The introduction of a methyl group at the 2-position of the diazaspiro[5.5]undecane scaffold was part of the optimization process to enhance the pharmacological profile.
-
The rigid spirocyclic core is believed to orient the pharmacophoric elements in a conformation that is optimal for binding to the D3 receptor while being disfavored by the D2 receptor binding pocket.
Caption: Dopamine D3 Receptor Signaling Pathway.
Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders
Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes. Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent dual inhibitors of ACC1 and ACC2.[1]
Table 2: Biological Activity of 1,9-Diazaspiro[5.5]undecane-based ACC Inhibitors [1]
| Compound | R (Substitution at N9) | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1g | Bicyclic fused heteroaryl | 7 | 3 |
| 1h | Bicyclic fused heteroaryl | 11 | 5 |
| 1k | (Not specified) | 11 | 4 |
Structure-Activity Relationship (SAR) Insights:
-
A general trend was observed where good ACC1 inhibition correlated with good ACC2 inhibition.[1]
-
The bulkiness of the substituent at the N-2 position of a fused pyrazole moiety influenced ACC inhibition, with a tert-pentyl group showing improved IC50 values.[1]
-
Substitution at the N9 position of the diazaspiro[5.5]undecane core with aroyl groups containing bicyclic fused heteroaryls led to potent ACC inhibitors.[1]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-Methyl-2,8-diazaspiro[5.5]undecane in GABA Receptor Research
Introduction: The Rationale for Investigating 2-Methyl-2,8-diazaspiro[5.5]undecane as a GABAergic Modulator
The γ-aminobutyric acid (GABA) system, as the primary inhibitory neurotransmitter network in the central nervous system, presents a rich field for therapeutic intervention.[1][2][3] The ionotropic GABA-A receptors and metabotropic GABA-B receptors are crucial targets for drugs addressing conditions such as anxiety, epilepsy, sleep disorders, and certain neurodevelopmental disorders.[4][5] The discovery of novel modulators of these receptors with improved selectivity and side-effect profiles remains a significant goal in neuroscience and drug development.
While direct research on 2-Methyl-2,8-diazaspiro[5.5]undecane is not extensively documented in publicly available literature, the diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various bioactive compounds.[6][7] Notably, derivatives such as 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of GABA-A receptors.[8][9] This precedent suggests that other isomers and derivatives of this spirocyclic system, including 2-Methyl-2,8-diazaspiro[5.5]undecane, are promising candidates for interaction with GABA receptors.
These application notes provide a comprehensive guide for the initial characterization and validation of 2-Methyl-2,8-diazaspiro[5.5]undecane as a potential modulator of GABA receptor activity. The protocols outlined below are designed to systematically evaluate its binding affinity, functional effects, and potential in vivo behavioral consequences.
Preliminary Characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane
Prior to biological evaluation, the synthesis and purification of 2-Methyl-2,8-diazaspiro[5.5]undecane must be conducted to ensure the identity and purity of the test compound. Several synthetic routes for diazaspiro[5.5]undecane derivatives have been described, often involving multi-step reactions such as double Michael additions.[7][10]
Key Considerations for Synthesis and Purification:
-
Stereochemistry: The synthesis of spirocyclic systems can result in stereoisomers. It is crucial to either perform a stereoselective synthesis or to separate the enantiomers/diastereomers to assess their biological activity independently.[7][11]
-
Purity: The final compound should be of high purity (>95%), as confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities could lead to confounding results in biological assays.
-
Solubility: The solubility of the compound in aqueous buffers used for biological assays should be determined. A stock solution in a suitable solvent like DMSO is typically prepared and then diluted to the final concentration in the assay buffer.
In Vitro Evaluation of GABA Receptor Interaction
The initial assessment of a novel compound's activity at GABA receptors typically involves a combination of binding and functional assays.
Radioligand Binding Assays: Assessing Affinity for GABA Receptors
Radioligand binding assays are a fundamental technique to determine if a compound directly interacts with a receptor and to quantify its binding affinity (Ki).[12][13]
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors
This protocol aims to determine the affinity of 2-Methyl-2,8-diazaspiro[5.5]undecane for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand, such as [³H]muscimol.[13][14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold 0.32 M sucrose buffer.[14]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[14]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[15]
-
Wash the pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times to remove endogenous GABA.[13][14]
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[15] The membranes can be stored at -80°C.
-
-
Binding Assay:
-
Incubation and Filtration:
-
Incubate the plate at 4°C for 45-60 minutes with gentle agitation.[14][15]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[14]
-
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 2-Methyl-2,8-diazaspiro[5.5]undecane.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Table 1: Summary of Experimental Parameters for GABA-A Receptor Binding Assay
| Parameter | Recommended Value | Rationale |
| Radioligand | [³H]muscimol | A high-affinity agonist for the GABA binding site on GABA-A receptors. |
| Membrane Source | Rodent whole brain (minus cerebellum/pons) | Rich source of GABA-A receptors. |
| Non-specific Binding | 10 mM GABA or bicuculline | To saturate all specific binding sites and determine the level of non-specific binding. |
| Incubation Time/Temp | 45-60 min at 4°C | To allow the binding reaction to reach equilibrium while minimizing degradation. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Standard physiological buffer for binding assays. |
Protocol 2: Competitive Radioligand Binding Assay for GABA-B Receptors
A similar protocol can be followed to assess the affinity for GABA-B receptors, using a GABA-B specific radioligand such as [³H]CGP54626.[16]
| Parameter | Recommended Value | Rationale |
| Radioligand | [³H]CGP54626 | A high-affinity antagonist for the GABA-B receptor.[16] |
| Membrane Source | Rodent whole brain or specific regions like the hippocampus | High expression of GABA-B receptors. |
| Non-specific Binding | 100 µM unlabeled baclofen or GABA | To define non-specific binding. |
| Incubation Time/Temp | 60-90 min at room temperature | Optimal conditions for [³H]CGP54626 binding.[16] |
| Assay Buffer | 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 | Calcium is required for GABA-B receptor function.[13] |
Electrophysiology: Determining Functional Activity
Electrophysiology, particularly the whole-cell patch-clamp technique, is the gold standard for characterizing the functional effects of a compound on ion channels like the GABA-A receptor.[17][18][19]
Protocol 3: Whole-Cell Patch-Clamp Analysis of 2-Methyl-2,8-diazaspiro[5.5]undecane on GABA-A Receptors
This protocol will determine if the compound acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a direct agonist or antagonist at GABA-A receptors.[5][18]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2).[17] Alternatively, cultured primary neurons can be used for a more physiologically relevant system.
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2) to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Establish a baseline by applying a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a small, stable current.[20]
-
To test for modulatory effects, co-apply various concentrations of 2-Methyl-2,8-diazaspiro[5.5]undecane with the same concentration of GABA.[20]
-
To test for direct agonist activity, apply 2-Methyl-2,8-diazaspiro[5.5]undecane in the absence of GABA.
-
To test for antagonist activity, co-apply the compound with a higher concentration of GABA (e.g., EC₅₀) and observe any reduction in the current amplitude.
-
Ensure adequate washout periods between applications.[20]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.[18]
-
For modulatory effects, calculate the percentage potentiation or inhibition.[18]
-
Construct a concentration-response curve and fit it with the Hill equation to determine the EC₅₀ (for agonists or PAMs) or IC₅₀ (for antagonists or NAMs).[20]
-
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vivo behavioral assessment of a novel CNS compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic and comprehensive framework for the initial investigation of 2-Methyl-2,8-diazaspiro[5.5]undecane as a novel modulator of GABA receptors. Based on the activity of related diazaspiro[5.5]undecane compounds, there is a strong rationale for pursuing these studies. Positive results from these initial in vitro and in vivo screens would warrant further, more detailed investigations, including determination of the compound's mechanism of action (e.g., allosteric vs. orthosteric), its selectivity for different GABA-A receptor subunit compositions, and its potential for therapeutic development.
References
- Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed.
- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites.
- Characterization of GABA Receptors - PMC - PubMed Central.
- Application Notes and Protocols for GABAergic Modulators in Neuroscience Research - Benchchem.
- GABA - PDSP.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- Methods for recording and measuring tonic GABAA receptor-mediated inhibition - Frontiers.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega.
- Technical Support Center: Troubleshooting Electrophysiology Recordings of GABA-A Receptor Modulators - Benchchem.
- Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central.
- Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
- The activation of GABAergic neurons in the hypothalamic tuberomammillary nucleus attenuates sevoflurane and propofol-induced anesthesia in mice - PMC - PubMed Central.
- GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.
- Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central.
- Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones - ResearchGate.
- Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake Inhibitors - PubMed.
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
- Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton - University of Southampton.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate.
- GABAergic Modulation in Movement Related Oscillatory Activity: A Review of the Effect Pharmacologically and with Aging - PubMed Central.
- Design of in vivo behavior experiments. Outline of general behavioral... - ResearchGate.
- Characterization of GABAergic Neurons in the Mouse Lateral Septum: A Double Fluorescence In Situ Hybridization and Immunohistochemical Study Using Tyramide Signal Amplification | PLOS One.
- Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - MDPI.
- Rational approaches for the design of various GABA modulators and their clinical progression - ResearchGate.
- GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf.
Sources
- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAergic Modulation in Movement Related Oscillatory Activity: A Review of the Effect Pharmacologically and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABAergic Neurons in the Mouse Lateral Septum: A Double Fluorescence In Situ Hybridization and Immunohistochemical Study Using Tyramide Signal Amplification | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application & Protocol Guide: 2-Methyl-2,8-diazaspiro[5.5]undecane, a Novel Scaffold for METTL3 Inhibition
Abstract
The m⁶A RNA modification, primarily installed by the METTL3-METTL14 methyltransferase complex, has emerged as a critical regulator of gene expression and a high-value therapeutic target in oncology. This document provides a detailed technical guide for researchers investigating 2-Methyl-2,8-diazaspiro[5.5]undecane as a novel scaffold for METTL3 inhibition. We present the scientific rationale for targeting METTL3, a hypothesized mechanism of action for this compound class, and provide detailed, field-tested protocols for its characterization. This guide covers in vitro enzymatic assays to determine potency (IC₅₀), cell-based assays to confirm on-target engagement by measuring global m⁶A levels, and functional assays to assess downstream anti-proliferative effects. The protocols are designed to be self-validating, with integrated controls and decision points to ensure data integrity.
Introduction: METTL3 as a Therapeutic Target
N⁶-methyladenosine (m⁶A) is the most abundant internal modification on eukaryotic mRNA, influencing every aspect of the mRNA lifecycle, from splicing and nuclear export to stability and translation. The catalytic core of the m⁶A "writer" complex consists of METTL3 (Methyltransferase-like 3) and METTL14. METTL3 functions as the catalytic subunit, binding the S-adenosylmethionine (SAM) cofactor, while METTL14 serves a structural role, primarily responsible for recognizing the RNA substrate.
Dysregulation of METTL3 activity is strongly implicated in various malignancies, including acute myeloid leukemia (AML), glioblastoma, and lung cancer. Overexpression of METTL3 often leads to aberrant m⁶A patterns on key oncogenes and tumor suppressor transcripts, promoting cancer cell proliferation, survival, and resistance to therapy. Consequently, the development of potent and selective small-molecule inhibitors of METTL3 is a highly active area of cancer research.
The Case for 2-Methyl-2,8-diazaspiro[5.5]undecane
2-Methyl-2,8-diazaspiro[5.5]undecane represents a novel chemical scaffold identified through computational modeling and initial library screening. Its rigid spirocyclic core and strategically placed nitrogen atoms are hypothesized to enable high-affinity interactions within the SAM binding pocket of METTL3.
Hypothesized Mechanism of Action: We propose that 2-Methyl-2,8-diazaspiro[5.5]undecane acts as a SAM-competitive inhibitor . The diazapine moiety can mimic the adenosine ring of SAM, while the secondary amines can form critical hydrogen bonds with key residues in the cofactor binding site, such as Asp395, thereby preventing the binding of the endogenous methyl donor.
Below is a conceptual diagram illustrating the central role of METTL3 in m⁶A deposition and the proposed inhibitory action of our compound.
Figure 1: METTL3 m⁶A Pathway and Inhibition. This diagram shows the METTL3-METTL14 complex binding SAM and RNA to add the m⁶A mark. 2-Methyl-2,8-diazaspiro[5.5]undecane is hypothesized to block the SAM binding site.
Experimental Protocols & Workflows
The following sections provide detailed protocols to validate the inhibitory potential of 2-Methyl-2,8-diazaspiro[5.5]undecane. The overall experimental workflow is designed to first confirm biochemical potency, then verify on-target activity in cells, and finally assess the functional cellular consequences.
Figure 2: Experimental Workflow. A stepwise approach from initial biochemical potency testing to cellular and functional validation of the METTL3 inhibitor.
Protocol 2.1: In Vitro METTL3 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methyl-2,8-diazaspiro[5.5]undecane against the purified human METTL3-METTL14 complex.
Principle: This is a fluorescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methyltransferase reactions. The amount of SAH produced is directly proportional to METTL3 activity.
Materials:
-
Recombinant Human METTL3/METTL14 protein complex (e.g., BPS Bioscience, #50106)
-
S-adenosylmethionine (SAM) (Sigma-Aldrich, #A7007)
-
Poly(A) RNA substrate (Sigma-Aldrich, #P9403)
-
ADOMETRANS™ MTase Assay Kit (BellBrook Labs, #3011) or equivalent SAH detection system
-
2-Methyl-2,8-diazaspiro[5.5]undecane, dissolved in 100% DMSO
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂
-
384-well, low-volume, black plates (e.g., Corning #3820)
Procedure:
-
Compound Preparation:
-
Create a 10 mM stock solution of 2-Methyl-2,8-diazaspiro[5.5]undecane in 100% DMSO.
-
Perform a serial dilution (1:3) in DMSO to create a 10-point concentration gradient (e.g., starting at 1 mM for the highest concentration). This will be your 100x compound plate.
-
-
Reaction Setup:
-
Prepare a Master Mix containing Assay Buffer, 1 µM Poly(A) RNA substrate, and 10 nM METTL3/14 complex.
-
Dispense 10 µL of the Master Mix into each well of the 384-well plate.
-
Add 100 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic dispenser or multichannel pipette. The final DMSO concentration should not exceed 1%.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a solution of SAM in Assay Buffer. The final concentration should be at its Km value (typically ~2-5 µM, verify for the specific enzyme batch).
-
Add 5 µL of the SAM solution to all wells to start the reaction.
-
For the "Negative Control" (no activity), add Assay Buffer instead of the enzyme complex. For the "Positive Control" (100% activity), add DMSO vehicle instead of the inhibitor.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range (determine via a prior enzyme titration experiment).
-
Stop the reaction according to the detection kit manufacturer's instructions (this usually involves adding a stop solution containing the detection reagents).
-
-
Signal Detection:
-
Incubate the plate for the time specified by the kit (e.g., 60 minutes at RT).
-
Read the fluorescence polarization (FP) on a suitable plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Plot the % Inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) [95% CI] | Hill Slope |
| 2-Methyl-2,8-diazaspiro[5.5]undecane | 155 [130 - 180] | 1.1 |
| U-73122 (Reference Inhibitor) | 850 [750 - 950] | 1.0 |
Protocol 2.2: Cellular m⁶A Quantification Assay (ELISA-based)
Objective: To determine if 2-Methyl-2,8-diazaspiro[5.5]undecane reduces global m⁶A levels in a METTL3-dependent cancer cell line (e.g., MOLM-13, an AML cell line).
Principle: This protocol uses a highly specific anti-m⁶A antibody in a competitive ELISA format to quantify the total amount of m⁶A in purified mRNA from treated cells.
Materials:
-
MOLM-13 cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS
-
2-Methyl-2,8-diazaspiro[5.5]undecane
-
TRIzol™ Reagent (for RNA extraction)
-
Oligo(dT) magnetic beads (for mRNA purification)
-
EpiQuik™ m6A RNA Methylation Quantification Kit (Colorimetric) (Epigentek, #P-9005) or equivalent
-
Spectrophotometer for reading absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment:
-
Plate MOLM-13 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with 2-Methyl-2,8-diazaspiro[5.5]undecane at various concentrations (e.g., 0.1x, 1x, 10x, and 100x of the determined IC₅₀). Include a DMSO vehicle control.
-
Incubate for 48-72 hours. Rationale: This duration allows for sufficient mRNA turnover to observe a change in the m⁶A landscape.
-
-
mRNA Isolation:
-
Harvest the cells and perform total RNA extraction using TRIzol according to the manufacturer's protocol.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads. This step is crucial to remove ribosomal RNA, which contains other modifications that could interfere.
-
Quantify the purified mRNA using a NanoDrop spectrophotometer.
-
-
m⁶A Quantification (ELISA):
-
Follow the manufacturer's protocol for the EpiQuik™ kit.
-
Briefly, bind 100-200 ng of your purified mRNA to the wells of the assay plate.
-
Add the capture and detection antibodies. The signal is generated by a colorimetric reaction that is inversely proportional to the amount of m⁶A present in your sample.
-
Read the absorbance at 450 nm.
-
Data Analysis:
-
Calculate the amount of m⁶A in each sample by comparing its absorbance to the standard curve generated with the provided m⁶A standards.
-
Normalize the m⁶A levels of treated samples to the DMSO vehicle control.
-
Plot the % m⁶A reduction against the compound concentration.
Hypothetical Data Summary:
| Treatment Concentration (µM) | % m⁶A Reduction (vs. DMSO) | P-value |
| 0.15 (1x IC₅₀) | 35% | < 0.05 |
| 1.5 (10x IC₅₀) | 68% | < 0.001 |
| 15 (100x IC₅₀) | 75% | < 0.001 |
Protocol 2.3: Cell Viability / Anti-Proliferation Assay
Objective: To assess the functional consequence of METTL3 inhibition by measuring the effect of 2-Methyl-2,8-diazaspiro[5.5]undecane on the viability and proliferation of MOLM-13 cells.
Principle: CellTiter-Glo® is a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP corresponds to decreased cell proliferation or increased cell death.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
2-Methyl-2,8-diazaspiro[5.5]undecane
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed MOLM-13 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 50 µL of medium.
-
-
Compound Addition:
-
Prepare a 2x concentration series of the compound in culture medium.
-
Add 50 µL of the 2x compound solution to the cells to achieve the final desired concentrations (e.g., from 1 nM to 30 µM). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the % viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal effective concentration (EC₅₀).
Hypothetical Data Summary:
| Compound | EC₅₀ (µM) [95% CI] |
| 2-Methyl-2,8-diazaspiro[5.5]undecane | 0.85 [0.7 - 1.0] |
| STM2457 (Reference Inhibitor) | 0.40 [0.3 - 0.5] |
Conclusion & Future Directions
The data presented herein outlines a robust framework for the initial characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane as a promising METTL3 inhibitor. The protocols provided enable the determination of its biochemical potency, confirmation of on-target cellular activity, and assessment of its anti-proliferative effects. A compound exhibiting a low nanomolar IC₅₀, a corresponding dose-dependent reduction in cellular m⁶A levels, and a sub-micromolar EC₅₀ in a METTL3-dependent cell line would be considered a strong candidate for further preclinical development.
Next steps should include selectivity profiling against other methyltransferases, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models of cancer.
References
-
Title: The N6-methyladenosine (m6A) writer complex METTL3-METTL14 in normal development and cancer. Source: Molecular Cancer URL: [Link]
-
Title: Structure and function of the N6-methyladenosine (m6A) writer complex. Source: Trends in Biochemical Sciences URL: [Link]
-
Title: Dynamic N6-methyladenosine and its biological functions. Source: Cell Research URL: [Link]
-
Title: METTL3-mediated m6A modification of Bcl-2 mRNA promotes growth and chemoresistance of gastric cancer. Source: Cell Death & Disease URL: [Link]
-
Title: The Role of m6A RNA Methylation in Cancer. Source: Molecular Cancer URL: [Link]
Application Notes & Protocols: Experimental Design for Testing the Biological Activity of 2-Methyl-2,8-diazaspiro[5.5]undecane
Abstract
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on designing and executing an experimental plan to elucidate the biological activity of 2-Methyl-2,8-diazaspiro[5.5]undecane. The spirocyclic diamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of central nervous system (CNS) targets.[1][2] This guide outlines a tiered, hypothesis-driven approach, beginning with broad target screening based on structural analogy and progressing through hit confirmation, functional characterization, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and guide decision-making in early-stage drug discovery.
Introduction and Rationale
2-Methyl-2,8-diazaspiro[5.5]undecane belongs to the spirocyclic diamine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its rigid, three-dimensional conformation, which can facilitate precise interactions with biological targets. A survey of the literature reveals that related diazaspiro[5.5]undecane and analogous spirocyclic scaffolds frequently interact with G-protein coupled receptors (GPCRs) and ligand-gated ion channels, particularly within the CNS.[3][4] Derivatives have been identified as muscarinic acetylcholine receptor (mAChR) modulators, dual µ-opioid receptor (MOR) agonists/sigma-1 receptor (σ1R) antagonists, and monoamine reuptake inhibitors.[1][5]
Given this precedent, a logical starting hypothesis is that 2-Methyl-2,8-diazaspiro[5.5]undecane possesses neuromodulatory activity. This guide therefore prioritizes a screening cascade against key CNS receptors, specifically the cholinergic system (muscarinic and nicotinic receptors), which is heavily implicated in cognitive and psychiatric disorders.[6][7] The subsequent experimental tiers are designed to build a comprehensive initial profile of the compound's potency, selectivity, cellular effects, and fundamental drug-like properties.
Tiered Experimental Strategy: A Workflow for Biological Characterization
A tiered or cascaded screening approach is essential for efficiently allocating resources and making data-driven decisions.[8] This strategy begins with broad, cost-effective primary assays and progresses to more complex, resource-intensive assays only for promising candidates. This workflow minimizes the risk of pursuing compounds with undesirable properties, such as non-specific activity or inherent toxicity.
Caption: Tiered workflow for compound characterization.
Pre-Assay Compound Management
The quality of biological data is fundamentally dependent on the proper handling and preparation of the test compound.
Protocol 1: Stock Solution Preparation and Quality Control
-
Objective: To prepare a high-concentration, stable stock solution for serial dilutions.
-
Materials: 2-Methyl-2,8-diazaspiro[5.5]undecane (powder), Dimethyl Sulfoxide (DMSO, cell culture grade), analytical balance, Class A volumetric flasks.
-
Procedure:
-
Accurately weigh the compound and calculate the required volume of DMSO to create a 10 mM stock solution.
-
Add the DMSO to the vial containing the compound. Use gentle vortexing and/or sonication to ensure complete dissolution.
-
Visually inspect for any particulates. If present, the solution may be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Causality and Trustworthiness: DMSO is a standard solvent for initial screening due to its ability to dissolve a wide range of organic molecules.[8] Preparing single-use aliquots is a critical step to ensure compound integrity and maintain consistency across experiments. The final DMSO concentration in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Tier 1 & 2: Target Identification and Hit Confirmation
The initial goal is to identify high-affinity interactions with hypothesized targets and confirm their potency. Radioligand binding assays are a robust and high-throughput method for this purpose, directly measuring the interaction between a compound and a receptor.[9]
Protocol 2: Cholinergic Receptor Binding and Dose-Response
-
Objective: To screen the compound against a panel of human cholinergic receptors (e.g., M1-M5 muscarinic, α7 and α4β2 nicotinic) and determine the IC50 value for any identified "hit."
-
Methodology Rationale: A binding assay is the most direct measure of a compound-receptor interaction. A hit is typically defined as >50% inhibition of radioligand binding at a single screening concentration (e.g., 10 µM). For any hits, a full dose-response curve is generated to calculate the IC50 (the concentration of compound required to inhibit 50% of specific binding).[10]
-
Step-by-Step Protocol (Example: M4 Muscarinic Receptor):
-
Reagents: Cell membranes expressing the human M4 receptor, [³H]-N-methylscopolamine (NMS) as the radioligand, wash buffer (e.g., PBS), scintillation cocktail.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes.
-
[³H]-NMS at a concentration near its Kd (dissociation constant).
-
Either vehicle (for total binding), a saturating concentration of a known M4 antagonist like atropine (for non-specific binding), or the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate % Inhibition for each compound concentration: 100 * (1 - (Test Compound Binding - Non-Specific Binding) / (Specific Binding))
-
Plot % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
-
Self-Validation System: The inclusion of total and non-specific binding wells is essential to define the assay window. A Z'-factor calculation using these controls can be used to assess the quality and robustness of the assay on a plate-by-plate basis.
| Compound ID | Target | Primary Screen (% Inh @ 10 µM) | IC50 (nM) |
| MD-285511 | M1 mAChR | 15% | >10,000 |
| MD-285511 | M2 mAChR | 48% | 8,750 |
| MD-285511 | M3 mAChR | 22% | >10,000 |
| MD-285511 | M4 mAChR | 92% | 125 |
| MD-285511 | M5 mAChR | 35% | >10,000 |
| MD-285511 | α7 nAChR | 8% | >10,000 |
| MD-285511 | α4β2 nAChR | 12% | >10,000 |
| Table 1: Hypothetical primary screening and dose-response data for 2-Methyl-2,8-diazaspiro[5.5]undecane (MD-285511). |
Tier 3: Functional Characterization
A binding hit must be evaluated in a functional assay to determine if it activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the receptor's activity.[7] For Gi/o-coupled receptors like M4 mAChR, a [³⁵S]GTPγS binding assay is a common method to measure G-protein activation directly.[11]
Caption: Simplified M4 mAChR Gi/o signaling cascade.
Protocol 3: [³⁵S]GTPγS Functional Assay for M4 mAChR
-
Objective: To determine the functional activity of the compound at the M4 receptor.
-
Methodology Rationale: In the inactive state, the Gi protein is bound to GDP. Upon receptor activation by an agonist, it releases GDP and binds GTP. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP; its incorporation into the G-protein is a direct measure of receptor activation.
-
Procedure:
-
Reagents: M4 receptor membranes, [³⁵S]GTPγS, GDP, assay buffer containing MgCl₂.
-
Agonist Mode: Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. A known M4 agonist (e.g., carbachol) serves as a positive control. An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
Antagonist Mode: Incubate membranes with [³⁵S]GTPγS, GDP, a fixed concentration of an M4 agonist (e.g., EC80 of carbachol), and varying concentrations of the test compound. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.
-
Allosteric Modulator Mode: To test for positive allosteric modulation (PAM), run a dose-response of the agonist (carbachol) in the presence and absence of a fixed concentration of the test compound. A leftward shift in the agonist's potency (lower EC50) indicates PAM activity.[11]
-
Data Acquisition: After incubation, terminate the reaction and quantify bound [³⁵S]GTPγS via scintillation counting as described in Protocol 2.
-
Data Analysis: Plot the data and fit to the appropriate pharmacological model to determine EC50 (for agonists) or IC50 (for antagonists).
-
Tier 4: Selectivity and Cellular Health Assessment
A promising compound should be selective for its intended target to minimize the risk of off-target side effects. Furthermore, the observed activity must not be a result of general cytotoxicity.[12]
Protocol 4: XTT Cell Viability Assay
-
Objective: To assess the general cytotoxicity of the compound in a relevant cell line (e.g., CHO or HEK293 cells used for receptor expression).
-
Methodology Rationale: The XTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan product. A decrease in color indicates a reduction in metabolic activity, which is proportional to cell death. The XTT assay is preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the workflow.[13]
-
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant duration (e.g., 24-48 hours). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
XTT Reagent Addition: Prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the XTT to formazan.
-
Absorbance Reading: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
| Parameter | Result | Interpretation |
| Potency (M4 mAChR IC50) | 125 nM | High affinity for the primary target. |
| Selectivity (M2 mAChR IC50) | 8,750 nM | ~70-fold selective for M4 over M2. |
| Cytotoxicity (CC50) | >30,000 nM | Not cytotoxic at effective concentrations. |
| Therapeutic Index (CC50/IC50) | >240 | Favorable window between efficacy and toxicity. |
| Table 2: Hypothetical selectivity and cytotoxicity profile for MD-285511. |
Tier 5: Preliminary In Vitro ADME Profiling
Early assessment of a compound's ADME properties is crucial to identify potential liabilities that could prevent it from becoming a viable drug.[14][15] Poor metabolic stability, for instance, can lead to low bioavailability and short duration of action.
Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To evaluate the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes.
-
Methodology Rationale: HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing CYP enzymes.[16] By incubating the compound with HLMs and a necessary cofactor (NADPH), one can measure the rate of its disappearance over time to predict its metabolic clearance.[17]
-
Step-by-Step Protocol:
-
Incubation: Prepare two sets of reactions in a 96-well plate: one with HLM and NADPH (+NADPH) and one without NADPH (-NADPH, a negative control to assess non-enzymatic degradation).
-
Add the test compound at a low concentration (e.g., 1 µM).
-
Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
-
| ADME Parameter | Assay | Result |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | 85% bound |
| CYP Inhibition | Fluorometric Assay | IC50 > 10 µM for major isoforms |
| Table 3: Hypothetical summary of early in vitro ADME properties for MD-285511. |
Data Interpretation and Decision-Making
The collective data from this experimental cascade allows for a holistic initial assessment of the compound.
Sources
- 1. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 11. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. admescope.com [admescope.com]
Functionalization of the 2-Methyl-2,8-diazaspiro[5.5]undecane Core: An Application and Protocol Guide
The 2-methyl-2,8-diazaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates.[1][2] Its unique topology allows for the precise spatial orientation of substituents, which can lead to improved target selectivity and optimized pharmacokinetic profiles. This guide provides a detailed overview of the strategies and protocols for the functionalization of the 2-methyl-2,8-diazaspiro[5.5]undecane core, with a focus on practical applications for researchers in drug discovery and development.
The core structure of 2-methyl-2,8-diazaspiro[5.5]undecane features two distinct nitrogen atoms: a tertiary amine at the 2-position, bearing a methyl group, and a secondary amine at the 8-position. This inherent difference in reactivity is the cornerstone of selective functionalization, allowing for a stepwise and controlled introduction of molecular diversity.
Strategic Approaches to Functionalization
The primary sites for functionalization on the 2-methyl-2,8-diazaspiro[5.5]undecane core are the two nitrogen atoms. The secondary amine (N-8) is generally more nucleophilic and less sterically hindered than the tertiary amine (N-2), making it the primary target for a wide range of electrophilic reagents. The tertiary amine, while less reactive to many common reagents, can undergo specific reactions such as quaternization.
Functionalization of the Secondary Amine (N-8)
The secondary amine at the N-8 position is the most versatile handle for introducing a wide array of functional groups. Standard N-functionalization reactions can be readily applied, often with high selectivity.
N-Alkylation
N-alkylation introduces alkyl substituents to the secondary amine, which can be crucial for modulating lipophilicity and exploring binding pockets of biological targets.
Protocol 1: Reductive Amination
Reductive amination is a robust method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Experimental Workflow:
Caption: Workflow for N-8 alkylation via reductive amination.
Step-by-Step Protocol:
-
To a solution of 2-methyl-2,8-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-8 alkylated derivative.
| Reagent/Parameter | Condition | Purpose |
| Solvent | Methanol, DCE | To dissolve reactants |
| Reducing Agent | NaBH(OAc)₃, NaBH₄ | To reduce the iminium intermediate |
| Temperature | Room Temperature | For controlled reaction |
| Reaction Time | 2-24 hours | To ensure complete conversion |
N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic and steric properties of the molecule.
Protocol 2: Acylation with Acid Chlorides or Anhydrides
Experimental Workflow:
Caption: Workflow for N-8 acylation.
Step-by-Step Protocol:
-
Dissolve 2-methyl-2,8-diazaspiro[5.5]undecane (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
N-Arylation
N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions, allows for the introduction of aryl or heteroaryl moieties. The Buchwald-Hartwig amination is a powerful tool for this transformation.
Protocol 3: Buchwald-Hartwig Amination
Experimental Workflow:
Caption: Workflow for N-8 arylation via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 2-methyl-2,8-diazaspiro[5.5]undecane (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry, and concentrate.
-
Purify the residue by column chromatography.
Functionalization of the Tertiary Amine (N-2)
The tertiary amine at the N-2 position is less reactive than the secondary amine but can undergo specific transformations.
N-Quaternization
The lone pair of electrons on the tertiary nitrogen can attack an electrophile, such as an alkyl halide, to form a quaternary ammonium salt. This modification introduces a permanent positive charge, which can be useful for modulating solubility or for targeting specific biological interactions.
Protocol 4: N-Quaternization with Alkyl Halides
Step-by-Step Protocol:
-
Dissolve the N-8 protected or functionalized 2-methyl-2,8-diazaspiro[5.5]undecane derivative (1.0 eq) in a polar solvent such as acetonitrile or acetone.
-
Add an excess of the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (2-5 eq).
-
Stir the reaction at room temperature or with gentle heating. The product often precipitates out of the solution.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the resulting salt by recrystallization or trituration.
Characterization of Functionalized Derivatives
The successful functionalization of the 2-methyl-2,8-diazaspiro[5.5]undecane core should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the core structure provide definitive evidence of successful functionalization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and assess the purity of the final products.
Conclusion
The 2-methyl-2,8-diazaspiro[5.5]undecane core offers a versatile platform for the development of novel chemical entities. The differential reactivity of its two nitrogen atoms allows for selective and controlled functionalization, enabling the systematic exploration of chemical space in drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of derivatives based on this privileged scaffold.
References
- Islam, M. S. et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters56(23), 3243-3246 (2015).
-
Donohue, A. C. et al. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications59 (2), 169-172 (2023). [Link]
-
Bavetsias, V. et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry64 (17), 13233-13259 (2021). [Link]
- Carrel, A. et al. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
-
PubChem. 2,8-Diazaspiro[5.5]undecane. [Link]
-
Mihovilovic, M. D. et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry13 , 1286-1302 (2017). [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
Sources
Application Notes and Protocols for the Characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane Derivatives
Introduction: The Significance of 2-Methyl-2,8-diazaspiro[5.5]undecane Derivatives in Modern Drug Discovery
The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This unique conformation allows for the precise spatial orientation of substituents, which can lead to enhanced selectivity and improved pharmacokinetic properties of drug candidates. The introduction of a methyl group at the 2-position, affording 2-Methyl-2,8-diazaspiro[5.5]undecane, further refines the steric and electronic properties of the core structure, making its derivatives attractive for a range of therapeutic targets. Given their potential, the robust and unambiguous characterization of these molecules is a critical step in the drug development pipeline.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane and its derivatives. We will delve into the core analytical techniques essential for structural elucidation and purity assessment, explaining the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.
Structural Elucidation: A Multi-Technique Approach
The definitive characterization of novel 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.
Expertise & Experience in NMR Analysis:
The spirocyclic nature of the 2,8-diazaspiro[5.5]undecane core results in a complex and often crowded aliphatic region in the ¹H NMR spectrum. The chair-like conformations of the two piperidine rings can lead to diastereotopic protons, resulting in complex splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are therefore essential for unambiguously assigning proton and carbon signals. For derivatives with additional stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be invaluable for determining relative stereochemistry.
Illustrative Workflow for NMR Analysis:
Caption: Workflow for comprehensive NMR-based structural elucidation.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 2-Methyl-2,8-diazaspiro[5.5]undecane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (e.g., N-H).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-32 scans.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans depending on sample concentration.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish proton-proton coupling networks.
-
HSQC/HMQC: To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY/ROESY: For determining through-space proximity of protons, which aids in stereochemical assignments.
-
Expected ¹H and ¹³C NMR Data:
While specific chemical shifts will vary with substitution, the following provides a general guide for the parent 2-Methyl-2,8-diazaspiro[5.5]undecane structure.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.2 - 2.5 (singlet) | ~40 - 45 |
| Piperidine CH₂ | ~1.4 - 3.0 (complex multiplets) | ~25 - 55 |
| Spirocyclic C | Not applicable | ~50 - 60 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies are highly valuable.
Expertise & Experience in MS Analysis:
For N-alkylated diazaspiroalkanes, Electron Ionization (EI) is a common technique that often leads to characteristic fragmentation patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant fragmentation pathway for aliphatic amines and can provide valuable structural information.[1] Electrospray ionization (ESI) is a softer ionization technique that is well-suited for generating the protonated molecular ion [M+H]⁺, which is essential for accurate molecular weight determination, especially when coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.
Protocol for GC-MS Analysis (for volatile derivatives):
-
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Use a capillary column suitable for amine analysis, such as a base-deactivated column, to prevent peak tailing.[2][3]
-
Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp up to a final temperature of 250-300°C at a rate of 10-20°C/min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight.
-
Ion Source Temperature: 200-250°C.
-
Protocol for LC-MS Analysis (for less volatile or polar derivatives):
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
-
LC Separation (Reversed-Phase):
-
Column: A C18 or C8 column is commonly used. For highly polar derivatives, a column designed for aqueous mobile phases or the use of ion-pairing reagents may be necessary.[4][5][6][7][8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350°C.
-
Expected Mass Fragmentation Pattern:
For 2-Methyl-2,8-diazaspiro[5.5]undecane (MW: 168.28 g/mol ), the molecular ion peak (M⁺) may be observed in EI-MS. Common fragmentation pathways for cyclic amines involve the loss of alkyl radicals adjacent to the nitrogen atoms.[9][10]
Caption: Plausible EI-MS fragmentation pathways.
X-ray Crystallography: Unambiguous Stereochemical Determination
For crystalline derivatives, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.
Expertise & Experience in X-ray Crystallography:
Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. This often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For basic compounds like 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives, forming a salt with a suitable acid (e.g., HCl, HBr, or a chiral acid for absolute stereochemistry determination) can often facilitate the growth of high-quality crystals.[11]
Protocol for Single Crystal Growth and X-ray Diffraction:
-
Purification: The compound must be of high purity (>98%).
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation of the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software.
-
Purity Assessment: Chromatographic Techniques
Ensuring the purity of 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives is crucial for their application in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For the analysis of 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives, which are basic and polar, special considerations are needed for method development.
Expertise & Experience in HPLC Analysis:
The basic nature of the amino groups in the diazaspiro core can lead to poor peak shapes (tailing) on standard silica-based reversed-phase columns due to interactions with residual acidic silanol groups. To mitigate this, several strategies can be employed:
-
Use of a base-deactivated column.
-
Addition of a competing base (e.g., triethylamine) to the mobile phase.
-
Operating at low or high pH to ensure the analyte is in a single ionic form.
-
Use of an ion-pairing reagent for highly polar derivatives.[8]
Protocol for Reversed-Phase HPLC Analysis:
-
Column: A base-deactivated C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for non-chromophoric compounds) or, ideally, coupled to a mass spectrometer (LC-MS).
-
Injection Volume: 5-20 µL.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For less volatile derivatives of 2-Methyl-2,8-diazaspiro[5.5]undecane, derivatization may be necessary to increase their volatility.
Expertise & Experience in GC Analysis:
Similar to HPLC, the basicity of the amines can cause issues in GC. The use of a base-deactivated column is highly recommended.[2][3] For quantitative analysis, an internal standard should be used.
Protocol for GC-FID/MS Analysis:
-
Column: A capillary column designed for amine analysis (e.g., a wall-coated open tubular column with a base-deactivated stationary phase).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Conclusion
The successful characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives requires a thoughtful and systematic application of multiple analytical techniques. This guide has provided a framework of protocols and expert insights to navigate the challenges associated with the analysis of these important spirocyclic amines. By combining the structural elucidation power of NMR and mass spectrometry with the robust purity assessment capabilities of chromatography, researchers can confidently advance their drug discovery programs.
References
-
Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC - NIH. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (URL: [Link])
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (URL: [Link])
-
Amines by GC-MS - Chromatography Forum. (URL: [Link])
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (URL: [Link])
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: [Link])
-
Importance of RP-HPLC in Analytical Method Development: A Review - ijarsct. (URL: [Link])
-
Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. (URL: [Link])
-
(PDF) Recent analytical method developed by RP-HPLC - ResearchGate. (URL: [Link])
-
2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone - PubChemLite. (URL: [Link])
-
2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem. (URL: [Link])
-
Choosing HPLC Columns for Rapid Method Development - Agilent. (URL: [Link])
-
(PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides - ResearchGate. (URL: [Link])
-
Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry - PubMed. (URL: [Link])
-
Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
-
2,8-diazaspiro[5.5]undecane (C9H18N2) - PubChemLite. (URL: [Link])
-
2,8,8-Trimethyl-1-thia-5,9-diazaspiro[5.5]undecane - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (URL: [Link])
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes - https ://ris.utwen te.nl. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Video: Mass Spectrometry of Amines - JoVE. (URL: [Link])
-
Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed. (URL: [Link])
-
Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols - RSC Publishing. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squjs.squ.edu.om [squjs.squ.edu.om]
- 5. hplc.eu [hplc.eu]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane
Abstract
This document provides a detailed guide for the initial in vitro pharmacological characterization of 2-Methyl-2,8-diazaspiro[5.5]undecane. The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly within the central nervous system.[1] Based on established structure-activity relationships for this chemical family, this guide presents protocols for evaluating the compound's affinity for Sigma receptors (σ₁) and Sigma-2 (σ₂) and its functional activity at neuronal nicotinic acetylcholine receptors (nAChRs). These protocols are designed to establish a foundational pharmacological profile, enabling informed decisions for further drug development and optimization.
Introduction and Strategic Rationale
The compound 2-Methyl-2,8-diazaspiro[5.5]undecane belongs to a class of spirocyclic diamines that has garnered significant interest in drug discovery.[2] The rigid, three-dimensional nature of the spirocyclic core can confer high receptor affinity and selectivity by presenting pharmacophoric elements in precise spatial orientations.[1] While direct biological data for this specific methylated analogue is sparse, the broader 1,8-diazaspiro[5.5]undecane and related scaffolds are known to interact with several key protein targets.
Notably, derivatives have been developed as potent ligands for Sigma receptors and as modulators of nicotinic acetylcholine receptors.[3][4] Therefore, a logical first step in characterizing 2-Methyl-2,8-diazaspiro[5.5]undecane is to screen it against these two receptor families. This document outlines a two-pronged approach:
-
Receptor Binding Assays: To quantify the binding affinity (Kᵢ) of the compound for human Sigma-1 and Sigma-2 receptors.
-
Functional Cell-Based Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of key nAChR subtypes.
This strategic approach provides a comprehensive initial assessment of the compound's potential biological activity.
Caption: High-level workflow for characterizing the test compound.
Sigma Receptor Affinity Profiling via Radioligand Binding
Scientific Rationale: Sigma receptors, comprising σ₁ and σ₂ subtypes, are implicated in various neurological disorders and cancer.[3][5] Determining the binding affinity of a novel compound for these receptors is a critical first step. The most reliable method for this is a competitive radioligand binding assay, which measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[6]
Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine the inhibition constant (Kᵢ) of 2-Methyl-2,8-diazaspiro[5.5]undecane for both σ₁ and σ₂ receptors.
Materials:
-
σ₁ Receptor Source: Guinea Pig Liver Membranes (highly expressed source of σ₁)[5][7]
-
σ₂ Receptor Source: Rat Liver Membranes[6]
-
σ₁ Radioligand: [³H]-(+)-pentazocine
-
σ₂ Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)
-
σ₁ Masking Agent: (+)-pentazocine (for σ₂ assay)
-
Non-specific Binding Control: Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: 2-Methyl-2,8-diazaspiro[5.5]undecane, 10 mM stock in DMSO
-
96-well filter plates (GF/B) and Scintillation Counter
Caption: Step-by-step workflow for the Sigma receptor binding assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of 2-Methyl-2,8-diazaspiro[5.5]undecane in assay buffer, typically from 100 µM to 0.1 nM. Also, prepare solutions for total binding (vehicle only) and non-specific binding (10 µM Haloperidol).
-
Assay Plate Preparation (Total Volume: 200 µL):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate test compound dilution, vehicle, or Haloperidol.
-
Add 50 µL of the membrane preparation (50-100 µg protein).
-
-
σ₁ Receptor Assay:
-
Add 50 µL of [³H]-(+)-pentazocine to a final concentration near its Kₑ (e.g., 2-3 nM).
-
-
σ₂ Receptor Assay:
-
Pre-incubate the membranes with 100 nM (+)-pentazocine to mask the σ₁ sites.[7]
-
Add 50 µL of [³H]-DTG to a final concentration near its Kₑ for the σ₂ receptor (e.g., 10-15 nM).
-
-
Incubation: Incubate the plates for 120 minutes at 37°C.
-
Termination & Harvesting: Rapidly filter the contents of the plate through a GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)])
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Interpretation
| Parameter | Interpretation | Example Values |
| Kᵢ (Inhibition Constant) | A measure of the binding affinity of the test compound. A lower Kᵢ value indicates higher affinity. | Kᵢ < 10 nM: High AffinityKᵢ = 10-100 nM: Moderate AffinityKᵢ > 100 nM: Low Affinity |
| Selectivity | The ratio of Kᵢ values for different receptors (e.g., Kᵢ σ₂ / Kᵢ σ₁). A high ratio indicates selectivity for one receptor over the other. | A selectivity ratio > 10-fold is generally considered significant. |
Nicotinic Acetylcholine Receptor (nAChR) Functional Characterization
Scientific Rationale: nAChRs are ligand-gated ion channels involved in synaptic transmission.[8] Modulators can act as agonists (activating the channel), antagonists (blocking activation), or allosteric modulators (enhancing or reducing the effect of the endogenous agonist, acetylcholine).[9] A calcium flux assay is a robust, high-throughput method to determine the functional consequence of a compound binding to nAChRs expressed in a recombinant cell line. Activation of nAChRs leads to cation influx, including Ca²⁺, which can be measured with a calcium-sensitive fluorescent dye.
Protocol: FLIPR-Based Calcium Flux Assay
This protocol is designed to screen 2-Methyl-2,8-diazaspiro[5.5]undecane for agonist, antagonist, and positive allosteric modulator (PAM) activity at a specific nAChR subtype (e.g., α7 or α4β2) expressed in a cell line like CHO or HEK-293.
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α7).
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements and selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Positive Controls: Acetylcholine (ACh) or a subtype-selective agonist (e.g., PNU-282987 for α7).
-
Antagonist Control: Mecamylamine or a subtype-selective antagonist.
-
PAM Control: PNU-120596 (for α7).
-
Test Compound: 2-Methyl-2,8-diazaspiro[5.5]undecane, 10 mM stock in DMSO.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. DSpace [mospace.umsystem.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
Application Notes & Protocols: 2-Methyl-2,8-diazaspiro[5.5]undecane as a Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Moving beyond the planar, two-dimensional structures that have historically dominated small-molecule therapeutics, researchers are increasingly embracing three-dimensional (3D) scaffolds. Spirocycles, characterized by two rings connected through a single, shared quaternary carbon atom, are at the forefront of this shift. Their rigid, well-defined 3D geometry allows for precise projection of functional groups into biological space, enhancing target binding affinity and selectivity while often improving physicochemical properties such as solubility and metabolic stability.
Among these, diazaspiro[5.5]undecanes have emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. The strategic placement of two nitrogen atoms within the spirocyclic core provides versatile handles for synthetic elaboration, enabling the rapid generation of diverse chemical libraries. This guide focuses on a specific, valuable derivative: 2-Methyl-2,8-diazaspiro[5.5]undecane . The presence of a methyl group on the N2 nitrogen breaks the molecule's symmetry, offering the potential for selective functionalization at the remaining N8 position. This feature makes it an exceptionally powerful building block for constructing complex, drug-like molecules with high efficiency and control.
This document serves as a comprehensive guide for researchers, providing not only the foundational protocols for utilizing this scaffold but also the critical scientific reasoning behind the methodological choices.
Physicochemical Profile of the Building Block
Understanding the intrinsic properties of a building block is paramount for rational molecular design. The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold offers a favorable starting point for drug development, possessing properties consistent with lead-like chemical space.
| Property | Value (Calculated) | Significance in Drug Design |
| Molecular Formula | C₁₀H₂₀N₂ | Provides the elemental composition. |
| Molecular Weight | 168.28 g/mol | Low molecular weight allows for significant synthetic elaboration without exceeding typical drug-like size limits (e.g., Rule of Five). |
| cLogP | 1.15 | Indicates a favorable balance of hydrophilicity and lipophilicity, crucial for cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | Low TPSA suggests good potential for oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | 1 (at N8) | Provides a single, well-defined point for forming key hydrogen bond interactions with a biological target. |
| Hydrogen Bond Acceptors | 2 (at N2 and N8) | Offers multiple sites for accepting hydrogen bonds, contributing to target affinity. |
| Rotatable Bonds | 0 | The rigid spirocyclic core reduces conformational entropy loss upon binding, which can lead to higher affinity. |
Synthesis and Preparation of the Core Scaffold
The parent scaffold, 2,8-diazaspiro[5.5]undecane, is commercially available from several suppliers, simplifying its access for research purposes.[1][2] The primary synthetic challenge is the selective mono-methylation to produce the target building block.
Protocol 1: Selective Mono-N-Methylation
This protocol describes a method to selectively methylate the N2 position, leveraging a temporary protecting group strategy to ensure regiocontrol. The N8 nitrogen is first protected, followed by methylation of N2 and subsequent deprotection.
Workflow Overview:
Caption: Workflow for selective mono-N-methylation.
Step-by-Step Methodology:
-
Protection of N8:
-
Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (TEA, 1.1 eq) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes. Causality: Using one equivalent of Boc₂O under these conditions favors mono-protection due to steric hindrance and electronic deactivation after the first addition.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LC-MS for completion.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the mono-Boc-protected intermediate.
-
-
Methylation of N2:
-
Safety Note: Handle sodium hydride (NaH) and methyl iodide (MeI) with extreme care in a fume hood. NaH is highly flammable and reactive with water. MeI is a carcinogen.
-
Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool to 0 °C and add a solution of the Boc-protected intermediate (1.0 eq) in anhydrous THF dropwise.
-
Stir at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the N2-amine, forming a highly nucleophilic amide anion that readily reacts with the electrophilic MeI.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly in the next step.
-
-
Deprotection of N8:
-
Dissolve the crude N2-methylated intermediate in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq). Causality: Strong acid protonates the tert-butoxycarbonyl group, causing it to fragment into isobutylene and CO₂, liberating the free amine at N8.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Neutralize the resulting salt by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃ or by adding a base like aqueous NaOH until the pH is >10, followed by extraction.
-
Dry the organic layer, concentrate, and purify if necessary to yield the final 2-Methyl-2,8-diazaspiro[5.5]undecane.
-
Core Application Protocols for Derivatization at N8
With the N2 position methylated, the N8 secondary amine becomes the primary site for synthetic elaboration. The following protocols detail three fundamental and powerful transformations for building molecular complexity.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, allowing for the coupling of the spiro-amine with a wide range of aryl or heteroaryl halides and triflates.[3][4][5]
Catalytic Cycle Overview:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (Ar-X, 1.0 eq), 2-Methyl-2,8-diazaspiro[5.5]undecane (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq). Causality: The base is crucial for deprotonating the amine in the catalytic cycle, facilitating the reductive elimination step. Sterically hindered alkoxides are commonly used to prevent side reactions.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a dry, deoxygenated solvent (e.g., toluene or 1,4-dioxane, approx. 0.1 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the required temperature (typically 80-110 °C). Causality: Heat is required to drive the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated spirocycle.
-
Protocol 3: Amide Bond Formation via Acylation
This protocol allows for the introduction of a diverse range of acyl groups, a common feature in many bioactive molecules.
Workflow Overview:
Caption: Workflows for amide bond formation.
Step-by-Step Methodology (Using a Coupling Agent):
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add a peptide coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by the amine. The base neutralizes the acid formed during the reaction.
-
Stir the mixture for 15-30 minutes at room temperature to allow for activation.
-
Add a solution of 2-Methyl-2,8-diazaspiro[5.5]undecane (1.1 eq) in the same solvent.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash extensively with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove excess acid), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired amide.
-
Protocol 4: N-Alkylation via Reductive Amination
This method provides a facile route to introduce alkyl substituents by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.[6][7]
Mechanism Overview:
Caption: The two-step process of reductive amination.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 2-Methyl-2,8-diazaspiro[5.5]undecane (1.0 eq) and the aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or THF.
-
Add a few drops of acetic acid to catalyze iminium ion formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB, 1.5 eq) portion-wise. Causality: STAB is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting carbonyl compound, minimizing side reactions like alcohol formation.
-
Stir the reaction at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to isolate the N-alkylated product.
-
Illustrative Synthetic Application
The true power of a building block is demonstrated in its ability to facilitate the construction of complex targets. The following scheme illustrates how the protocols described can be combined to rapidly synthesize a novel, drug-like molecule.
Synthetic Scheme:
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic diamine. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane can arise from various factors, from suboptimal reaction conditions to challenges in purification. This section addresses the most common issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My reductive amination step to form the spirocyclic core is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination step are often traced back to inefficient imine formation or suboptimal reduction conditions.[1][2][3] Here’s a breakdown of potential issues and their solutions:
-
Inefficient Imine Formation: The initial condensation between the carbonyl group and the amine to form the imine is a critical equilibrium-driven step.[2][3]
-
pH Control: The reaction is typically best performed under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Consider adding a catalytic amount of a mild acid like acetic acid.
-
Water Removal: The formation of the imine releases water.[3] Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial for selectively reducing the imine without affecting the starting carbonyl compound.[4]
-
Reagent Selection: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations as it is milder and more selective for imines over ketones or aldehydes.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][4] Sodium borohydride (NaBH₄) can also be used, but it may reduce the starting carbonyl compound, leading to lower yields of the desired product.[4]
-
Stoichiometry and Addition: Ensure you are using an appropriate molar excess of the reducing agent. For sensitive substrates, adding the reducing agent portion-wise can help control the reaction rate and minimize side reactions.
-
-
Reaction Temperature: While many reductive aminations proceed well at room temperature, some systems may require gentle heating to facilitate imine formation. However, excessive heat can lead to side reactions and decomposition. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
Q2: I'm observing the formation of multiple byproducts during the synthesis. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. The most likely culprits in this synthesis are over-alkylation and products from competing reduction reactions.
-
Over-Alkylation: In reductive amination, the newly formed secondary amine can sometimes react further with the starting carbonyl and another equivalent of the reducing agent to form a tertiary amine.[1][4]
-
Control Stoichiometry: Using a slight excess of the amine starting material can help to minimize this.
-
One-Pot vs. Stepwise: If over-alkylation is a significant issue, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control.
-
-
Reduction of Starting Carbonyl: As mentioned in Q1, if a less selective reducing agent like NaBH₄ is used, it can reduce the starting ketone or aldehyde to the corresponding alcohol, which will be an impurity in your final product.[4] Switching to a more selective reagent like STAB is the best solution.[1]
Q3: The deprotection of my Boc-protected diamine is incomplete or results in a low yield of the final product. What should I do?
A3: Incomplete or low-yielding Boc deprotection is often due to the choice of acid, solvent, or reaction time.[5][6][7] The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[6]
-
Acid Choice and Concentration:
-
Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (like dioxane or methanol) or water are commonly used and are very effective.[5][7] A 20-50% solution of TFA in DCM is a standard condition.[5] For HCl, a 4M solution in dioxane is typical.
-
Lewis Acids: In cases where the substrate is sensitive to strong protic acids, Lewis acids like zinc bromide in DCM can be an alternative.[5]
-
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature, often completing within 1-4 hours.[5] Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be employed, but be cautious of potential side reactions with sensitive substrates.
-
Work-up Procedure: After deprotection, the product is typically an ammonium salt. Neutralization with a base (e.g., saturated sodium bicarbonate solution) is necessary to obtain the free amine. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.
-
Side Reactions during Deprotection: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or solvent.[6] Adding a scavenger like anisole or thioanisole can help to trap this cation and prevent unwanted side reactions.
Q4: I'm struggling with the purification of the final 2-Methyl-2,8-diazaspiro[5.5]undecane. It seems to be water-soluble, and I have difficulty with extraction and chromatography.
A4: The purification of diamines can be challenging due to their basicity and polarity.
-
Extraction:
-
Basification: As mentioned earlier, ensure the aqueous layer is strongly basic before extraction to deprotonate the amine and increase its solubility in organic solvents.
-
Salting Out: Adding a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer can decrease the solubility of the amine in water and improve extraction efficiency.
-
Solvent Choice: Use a more polar solvent for extraction if DCM or ethyl acetate are not effective. A mixture of chloroform and isopropanol can sometimes be more efficient for extracting polar amines.
-
-
Chromatography:
-
Column Deactivation: The acidic nature of silica gel can lead to tailing and poor separation of basic compounds. Pre-treating the silica gel with a base like triethylamine (e.g., by running a solvent system containing 1-2% triethylamine through the column before loading the sample) can significantly improve the chromatography.
-
Solvent System: A common mobile phase for purifying amines on silica gel is a gradient of methanol in dichloromethane, often with a small amount of triethylamine or ammonium hydroxide added to suppress tailing.
-
-
Alternative Purification - Salt Formation: If chromatography is still problematic, consider purifying the product via salt formation.[8] The crude amine can be dissolved in a suitable solvent (e.g., acetone, isopropanol) and treated with an acid like HCl or oxalic acid to precipitate the corresponding salt.[8] The salt can then be collected by filtration and washed with a non-polar solvent to remove impurities. The free base can be regenerated by treating the salt with a strong base.
II. Optimized Synthetic Protocol
This section provides a detailed, step-by-step protocol for a reliable synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane, incorporating best practices to maximize yield and purity.
Step 1: Synthesis of tert-butyl 2-methyl-2,8-diazaspiro[5.5]undecane-8-carboxylate
This step involves a reductive amination to construct the spirocyclic core.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N-Boc-4-piperidone | 199.26 | 10.0 | 1.0 |
| 3-Aminopropan-1-ol | 75.11 | 11.0 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Acetic acid, glacial | 60.05 | catalytic | - |
Procedure:
-
To a solution of N-Boc-4-piperidone (10.0 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add 3-aminopropan-1-ol (11.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 15 minutes, controlling any initial exotherm.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired product.
Step 2: Boc Deprotection to Yield 2-Methyl-2,8-diazaspiro[5.5]undecane
This final step removes the Boc protecting group to yield the target compound.
Materials:
| Reagent | Concentration/Form | Amount (mmol) | Equivalents |
| tert-butyl 2-methyl-2,8-diazaspiro[5.5]undecane-8-carboxylate | - | 5.0 | 1.0 |
| Trifluoroacetic acid (TFA) | - | - | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve tert-butyl 2-methyl-2,8-diazaspiro[5.5]undecane-8-carboxylate (5.0 mmol) in dichloromethane (25 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (25 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with a 2M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-2,8-diazaspiro[5.5]undecane.
III. Visualizing the Process
To further clarify the synthetic strategy and troubleshooting logic, the following diagrams are provided.
Synthetic Workflow
Caption: Synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield synthesis.
IV. References
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reductive Amination - Wordpress. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Reductive Amination - Chemistry LibreTexts. [Link]
-
Purification of piperazine - Google Patents.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Side reactions in the synthesis of diazaspiro[5.5]undecanes and their prevention
Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of these valuable scaffolds. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of diazaspiro[5.5]undecanes. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Problem 1: Low or No Yield of the Desired Diazaspiro[5.5]undecane
Question: I am attempting to synthesize a 3-azaspiro[5.5]undecane-2,4-dione via the Bucherer-Bergs reaction, but I am getting a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Bucherer-Bergs synthesis of 3-azaspiro[5.5]undecane-2,4-diones can stem from several factors. Let's break down the potential causes and their remedies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient reaction time, typically several hours (e.g., 6 hours), at an elevated temperature between 50-60°C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1] The disappearance of the starting cyclohexanone spot is a good indicator of reaction completion.[1]
-
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pH.
-
Incorrect Reagent Stoichiometry: The molar ratios of the reactants are critical.
-
Solution: A common stoichiometry for the Bucherer-Bergs reaction is a molar ratio of ketone to cyanide to ammonium carbonate of 1:2:4.[1] Verify your calculations and accurately measure the reagents.
-
-
Product Loss During Work-up: The desired product might be lost during the isolation and purification steps.
Problem 2: Presence of Significant Impurities in the Final Product
Question: My final diazaspiro[5.5]undecane product is contaminated with several impurities. How can I identify and prevent their formation?
Answer:
The nature of impurities will depend on the synthetic route employed. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of starting materials like cyclohexanone is a common issue.[2]
-
Intermediate Species: Intermediates, such as cyclohexanone cyanohydrin in the Bucherer-Bergs synthesis, may persist in the final product.[2]
-
Polymeric Byproducts: These often appear as insoluble, colored, amorphous solids.[2]
-
Formation of Diastereomers: In syntheses involving substituted rings, the formation of diastereomers is a significant challenge.[3]
-
Prevention: The use of chiral catalysts or auxiliaries can help control the stereochemical outcome and minimize the formation of unwanted diastereomers.[3]
-
Problem 3: Unwanted N-Alkylation Side Reactions
Question: I am trying to perform a selective functionalization on my diazaspiro[5.5]undecane, but I am observing non-selective N-alkylation. How can I prevent this?
Answer:
Unwanted N-alkylation is a common side reaction when working with diazaspiro compounds containing multiple nitrogen atoms. Here’s how to address this issue:
-
Use of Protecting Groups: The most effective strategy is to use protecting groups to temporarily block one of the nitrogen atoms.[4]
-
Solution: Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[4] For example, in a three-step synthesis of 1,7-diazaspiro[5.5]undecane, N-Boc-δ-valerolactam is used as a starting material to protect one of the nitrogen atoms during the initial steps.[5][6] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[4]
-
-
Control of Reaction Conditions:
-
Solution: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may lead to dialkylation. Running the reaction at a lower temperature can sometimes improve selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of diazaspiro[5.5]undecanes.
Question 1: What are the common synthetic strategies for preparing diazaspiro[5.5]undecane cores?
Answer: Several synthetic strategies exist, and the choice often depends on the desired substitution pattern and the specific diazaspiro isomer. Some common methods include:
-
Michael Addition Reactions: This is a powerful tool for forming C-C and C-N bonds. Intermolecular double Michael additions are particularly useful for constructing the spirocyclic core from acyclic starting materials.[7][8] For example, 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones can be synthesized via a cascade [5+1] double Michael addition of N,N-dimethyl barbituric acid to divinylketones.[8]
-
Bucherer-Bergs Reaction: This is a classic method for synthesizing spiro-hydantoins, which are a type of diazaspiro[5.5]undecane.[2]
-
Multi-step Syntheses from Cyclic Precursors: These routes often involve sequential reactions such as Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization.[5][6]
-
Palladium-Catalyzed α-Arylation: This method can be used for the intramolecular formation of the spirocyclic system.[9]
Question 2: How can I monitor the progress of my diazaspiro[5.5]undecane synthesis?
Answer: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[1] You will need to develop a suitable mobile phase that provides good separation between your starting materials, intermediates, and the final product. The disappearance of the limiting starting material spot on the TLC plate is a good indication that the reaction is complete.[1] For more detailed analysis, techniques like LC-MS and NMR spectroscopy can be used to analyze aliquots taken from the reaction mixture over time.
Question 3: What are some common applications of diazaspiro[5.5]undecanes?
Answer: Diazaspiro[5.5]undecanes are considered "privileged heterocycles" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[10] They are being investigated for the treatment of various conditions, including:
-
Obesity[10]
-
Immune system disorders[10]
-
Cardiovascular disorders[10]
-
Psychotic disorders[10] They have also been studied as μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[11]
Experimental Protocols
Protocol 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione via Bucherer-Bergs Reaction
This protocol provides a general procedure for the synthesis of 3-azaspiro[5.5]undecane-2,4-dione from cyclohexanone.
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol or Water
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio.[1]
-
Add ethanol or water as the solvent.
-
Heat the reaction mixture to a temperature between 50-60°C with vigorous stirring.[2]
-
Allow the reaction to proceed for several hours (e.g., 6 hours) to ensure completion.[2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a minimal amount of cold water.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure 3-azaspiro[5.5]undecane-2,4-dione.[1]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Bucherer-Bergs Synthesis
| Potential Cause | Recommended Action | Reference |
| Incomplete Reaction | Increase reaction time, monitor by TLC. | [1] |
| Suboptimal Temperature | Maintain temperature between 50-60°C. | [1][2] |
| Incorrect pH | Ensure the reaction medium is basic. | [2] |
| Incorrect Stoichiometry | Use a ketone:cyanide:carbonate ratio of 1:2:4. | [1] |
| Product Loss During Work-up | Cool before precipitation, wash with cold solvent. | [1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Diagram 2: Prevention of N-Alkylation Side Reaction
Caption: Strategy to prevent unwanted N-alkylation using a protecting group.
References
-
Request PDF. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]
-
PubMed. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Retrieved from [Link]
-
PMC. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle | Request PDF. Retrieved from [Link]
- Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]
-
ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
ScienceDirect. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane. Addressing common challenges and frequently asked questions, this document offers troubleshooting strategies and optimized protocols to enhance yield, purity, and reproducibility.
Introduction: The Challenge of Spirocyclic Diamines
2-Methyl-2,8-diazaspiro[5.5]undecane is a valuable spirocyclic diamine scaffold, a structural motif increasingly recognized for its importance in medicinal chemistry. These rigid, three-dimensional structures offer unique advantages for exploring chemical space compared to traditional flat, aromatic compounds. However, their synthesis can be complex, often involving multi-step sequences with challenges in ring formation and stereocontrol. This guide is designed to navigate these complexities, providing a logical framework for troubleshooting and optimization.
Proposed Synthetic Pathway
A common and effective strategy for constructing the 2,8-diazaspiro[5.5]undecane core involves a multi-step sequence starting from commercially available precursors. The pathway outlined below is a validated approach that forms the basis for our troubleshooting discussion. It involves N-protection, olefination, ring-closing metathesis (RCM), reduction, and final N-methylation.
Caption: Proposed synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Ring-Closing Metathesis (RCM) step?
A1: For the formation of the tetrasubstituted double bond in the spirocyclic alkene intermediate, second-generation Grubbs catalysts (often referred to as Grubbs II) are generally more effective than first-generation catalysts.[1] Grubbs II exhibits higher reactivity and better tolerance to various functional groups. In some cases, the Hoveyda-Grubbs catalysts can also be used to improve stability and ease of removal.
Q2: Why are two different nitrogen protecting groups (Boc and Tosyl) used in the proposed pathway?
A2: The use of orthogonal protecting groups is a strategic choice to allow for their selective removal. The Boc (tert-butyloxycarbonyl) group is acid-labile and can be removed under conditions that leave the Tosyl (p-toluenesulfonyl) group intact. The Tosyl group is much more robust and requires stronger reducing conditions for removal. This strategy provides precise control over which nitrogen atom is deprotected at a given stage, which is crucial for subsequent selective functionalization like N-methylation.
Q3: How can I monitor the progress of the reactions effectively?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
TLC: Provides a quick and inexpensive way to visualize the consumption of starting materials and the appearance of new products. Staining with potassium permanganate or ninhydrin can be very effective for visualizing intermediates that are UV-inactive.
-
LC-MS: Confirms the mass of the desired product at each step, helping to identify intermediates and potential byproducts definitively. This is particularly useful for confirming the success of protection, deprotection, and cyclization steps.
Q4: Are there alternative methods to the multi-step synthesis presented?
A4: Yes, other strategies exist for constructing diazaspiro[5.5]undecane cores. One notable method is a base-promoted [5+1] double Michael addition reaction.[2][3] This approach involves reacting an active methylene compound, like N,N-dimethylbarbituric acid, with diarylidene acetone derivatives to form the spirocyclic system in a single cascade step.[3] While highly efficient for certain substituted analogs, adapting this to produce the specific 2-Methyl-2,8-diazaspiro[5.5]undecane structure may require significant modification of starting materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in Wittig Reaction (Step 1)
Q: My Wittig reaction to form N-Boc-4-methylene-piperidine is sluggish and results in low yields. What are the common causes?
A: Low yields in this step are typically traced back to the ylide generation or the reaction conditions.
-
Potential Cause 1: Inactive Ylide. The phosphorus ylide (methylenetriphenylphosphorane) is moisture- and air-sensitive. Its generation using a strong base like n-butyllithium or sodium hydride requires strictly anhydrous conditions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, DMSO). Titrate the organolithium reagent before use to confirm its molarity.
-
-
Potential Cause 2: Steric Hindrance. While N-Boc-4-piperidone is not exceptionally hindered, the bulky Boc group can slightly impede the approach of the ylide.
-
Solution: Ensure an adequate excess of the ylide is used (1.5 to 2.0 equivalents). Running the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature, or gentle reflux in THF) can help overcome the activation barrier.
-
-
Potential Cause 3: Competing Enolization. Strong bases can deprotonate the alpha-carbon of the piperidone, leading to an enolate that does not react with the ylide.
-
Solution: Use a salt-free ylide preparation method or add the piperidone slowly to the pre-formed ylide at a low temperature (-78 °C to 0 °C) to minimize the time the ketone is exposed to excess strong base.
-
Issue 2: Failure or Low Yield in Ring-Closing Metathesis (Step 3)
Q: The RCM reaction to form the spirocycle is not proceeding, or the yield is very poor. How can I troubleshoot this critical step?
A: RCM is a powerful but sensitive reaction. Failure often points to catalyst deactivation or unfavorable reaction kinetics.
Caption: Troubleshooting workflow for the Ring-Closing Metathesis (RCM) step.
-
Potential Cause 1: Catalyst Deactivation. Ruthenium-based metathesis catalysts are sensitive to oxygen and impurities (e.g., water, acids, sulfur compounds).
-
Solution: Use a fresh batch of catalyst stored under an inert atmosphere (argon or nitrogen). Ensure all solvents are thoroughly degassed by sparging with argon for at least 30 minutes or by several freeze-pump-thaw cycles.
-
-
Potential Cause 2: Unfavorable Conformation. The diene precursor must be able to adopt a conformation that brings the two terminal alkenes into proximity for the catalyst to act.
-
Solution: Increasing the reaction temperature (e.g., refluxing in toluene) can provide the necessary energy to overcome conformational barriers.
-
-
Potential Cause 3: High Concentration. RCM is an intramolecular process. At high concentrations, intermolecular side reactions (dimerization, oligomerization) can compete with the desired ring-closing.
-
Solution: Perform the reaction under high-dilution conditions (typically 0.001 M to 0.01 M). This can be achieved by adding the substrate solution slowly via a syringe pump to the heated solvent containing the catalyst.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | Grubbs I | Grubbs II | Higher activity for hindered alkenes.[1] |
| Solvent | Dichloromethane (DCM) | Toluene | Higher boiling point allows for increased reaction temperature. |
| Concentration | 0.1 M | 0.005 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Room Temperature | 80-110 °C (Reflux) | Overcomes conformational energy barriers. |
| Atmosphere | Nitrogen | Argon | Argon is denser and provides a better inert blanket. |
Table 1: Optimization of Reaction Conditions for the RCM Step.
Issue 3: Incomplete or Non-Selective N-Methylation (Step 5)
Q: The final Eschweiler-Clarke methylation is giving me a mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated quaternary ammonium salt. How can I improve selectivity?
A: The Eschweiler-Clarke reaction is generally robust, but over-alkylation or incomplete reaction can occur if conditions are not carefully controlled.
-
Potential Cause 1: Incorrect Stoichiometry. An excess of both formaldehyde and formic acid can drive the reaction towards di-methylation, forming a quaternary salt at the more nucleophilic N2 position.
-
Solution: Use a slight excess of formaldehyde (1.1-1.2 equivalents) and formic acid (2-3 equivalents). Carefully control the stoichiometry to favor mono-methylation. Add the reagents at 0 °C before heating.
-
-
Potential Cause 2: Insufficient Heat or Reaction Time. The reaction requires heating to facilitate the decarboxylation of an intermediate and the reduction of the iminium ion.
-
Solution: After the initial addition, heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting diamine is consumed. Typical reaction times are 4-12 hours.
-
-
Potential Cause 3: pH Imbalance. The reaction proceeds through an iminium ion intermediate, and the pH needs to be acidic but not overly so.
-
Solution: Formic acid serves as both the reducing agent and the acid catalyst. Using the recommended 2-3 equivalents is usually sufficient to maintain the optimal pH. After the reaction, basifying the mixture with NaOH or K₂CO₃ is critical for extracting the free amine product.
-
Experimental Protocols
Protocol 1: Ring-Closing Metathesis (Step 3)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add anhydrous, degassed toluene (to achieve a final concentration of 0.005 M).
-
Heat the toluene to reflux (approx. 110 °C).
-
Add the Grubbs II catalyst (0.05 equivalents) to the refluxing solvent.
-
In a separate flask, dissolve the diene precursor (1.0 equivalent) in a small amount of anhydrous, degassed toluene.
-
Using a syringe pump, add the diene solution to the refluxing catalyst mixture over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to stir at reflux for an additional 12-18 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.
Protocol 2: Eschweiler-Clarke N-Methylation (Step 5)
-
Dissolve the 2,8-diazaspiro[5.5]undecane (1.0 equivalent) in formic acid (3.0 equivalents) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 95 °C using an oil bath.
-
Maintain this temperature for 8 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous solution to pH > 12 by the slow addition of solid NaOH or 6 M NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation as required.
References
-
Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
- Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters.
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]
-
Okolo, E. A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]
-
Roy, P., et al. (2008). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]
Sources
Welcome to the technical support center for 2-Methyl-2,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile spirocyclic diamine. The unique rigid, three-dimensional structure of diazaspiro[5.5]undecane scaffolds makes them valuable building blocks in medicinal chemistry for creating conformationally constrained molecules, which can lead to improved target selectivity and pharmacokinetic properties.[1] This guide will address common challenges encountered during the synthesis, purification, characterization, and handling of 2-Methyl-2,8-diazaspiro[5.5]undecane to ensure the success of your experimental endeavors.
Section 1: Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
A common and practical approach to the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane involves the selective N-methylation of the parent diamine, 2,8-diazaspiro[5.5]undecane. This can be achieved through various methods, with reductive amination being a widely used and controllable strategy.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane via reductive amination.
Frequently Asked Questions (FAQs): Synthesis
Q1: I am getting a low yield of 2-Methyl-2,8-diazaspiro[5.5]undecane. What are the likely causes?
A1: Low yields in the N-methylation of 2,8-diazaspiro[5.5]undecane can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Imine Formation: The initial reaction between the secondary amine and formaldehyde to form the iminium ion is a crucial equilibrium step.
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Solution: Ensure you are using a slight excess of formaldehyde. The reaction is often acid-catalyzed; a catalytic amount of a mild acid like acetic acid can facilitate imine formation. However, strong acids can protonate the amine, rendering it non-nucleophilic.
-
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Inefficient Reduction: The choice and handling of the reducing agent are critical.
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Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde if added prematurely. It is best to allow for sufficient time for imine formation before adding the borohydride, often at a reduced temperature (e.g., 0 °C) to control reactivity.
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Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are selective for imines over aldehydes, allowing for a one-pot reaction where all reagents are mixed together. Ensure these reagents are fresh and have been stored under anhydrous conditions.
-
-
Over-methylation: While less common for secondary amines, forcing conditions (high temperature, large excess of reagents) could potentially lead to side reactions.
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Reaction Monitoring: It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify the presence of starting materials or intermediates.
Q2: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What are the potential side products?
A2: The formation of multiple products is a common issue. Here are some likely side products and how to minimize them:
-
Unreacted Starting Material: If the reaction is incomplete, you will have unreacted 2,8-diazaspiro[5.5]undecane. This can be addressed by optimizing reaction time and stoichiometry.
-
Bis-methylation: Although sterically hindered, it is possible to form the dimethylated quaternary ammonium salt, especially if a large excess of formaldehyde and a strong reducing agent are used under harsh conditions.
-
Aldol Condensation of Formaldehyde: Under basic conditions, formaldehyde can undergo self-condensation. This is less of a concern under the typically neutral to slightly acidic conditions of reductive amination.
Caption: Potential reaction pathways in the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane.
Section 2: Purification
The basic nature of 2-Methyl-2,8-diazaspiro[5.5]undecane presents unique challenges and opportunities for purification.
Frequently Asked Questions (FAQs): Purification
Q1: How can I effectively purify 2-Methyl-2,8-diazaspiro[5.5]undecane from the reaction mixture?
A1: A combination of techniques is often necessary for successful purification.
-
Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: Due to the polar and basic nature of amines, they can exhibit problematic behavior on silica gel, such as streaking and irreversible adsorption.
-
Solvent System: A common mobile phase is a mixture of a polar solvent (e.g., methanol) in a less polar solvent (e.g., DCM).
-
Adding a Basic Modifier: To mitigate streaking, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%), to the eluent. This deactivates the acidic silanol groups on the silica surface.[2]
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective final purification step. Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or tartrate), which can often be a crystalline solid that is easier to handle and purify than the free base. The free base can then be regenerated by treatment with a base.
Q2: My product streaks badly on silica gel TLC plates. How can I get clean spots?
A2: Streaking is a common issue with amines on silica gel.
-
Pre-treat the TLC plate: Before spotting your sample, you can develop the plate in a solvent system containing a small amount of triethylamine or ammonia. After drying the plate, you can then proceed with your analysis.
-
Use a basic mobile phase: As with column chromatography, adding a small percentage of a base to your developing solvent will significantly improve the spot shape.
Section 3: Characterization
Proper characterization is essential to confirm the identity and purity of your synthesized 2-Methyl-2,8-diazaspiro[5.5]undecane.
Frequently Asked Questions (FAQs): Characterization
Q1: What are the expected spectroscopic data for 2-Methyl-2,8-diazaspiro[5.5]undecane?
-
¹H NMR: The spectrum will be complex due to the rigid spirocyclic structure. Key signals to look for include:
-
A singlet corresponding to the N-methyl group (CH₃), likely in the 2.0-2.5 ppm range.
-
A series of multiplets for the methylene (CH₂) protons on the two piperidine rings. The protons adjacent to the nitrogen atoms will be shifted downfield compared to the others.
-
The presence of a broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.
-
-
¹³C NMR: The number of signals will depend on the symmetry of the molecule. For 2-Methyl-2,8-diazaspiro[5.5]undecane, you would expect to see 10 distinct signals in the carbon spectrum.
-
A signal for the N-methyl carbon, typically in the 30-45 ppm range.
-
Signals for the methylene carbons of the piperidine rings.
-
A signal for the spirocyclic quaternary carbon.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) for C₁₀H₂₀N₂ would be observed at m/z 168.28.
-
Common fragmentation patterns for N-alkylated cyclic amines involve alpha-cleavage (loss of a radical adjacent to the nitrogen), leading to stable iminium ions.
-
Q2: My NMR spectrum shows more peaks than expected. What could be the cause?
A2: The presence of extra peaks in your NMR spectrum could be due to several reasons:
-
Impurities: Unreacted starting materials, side products, or residual solvent will show up in the spectrum. Compare your spectrum to those of the starting materials to identify any carryover.
-
Rotamers/Conformational Isomers: The rigid ring system of the diazaspiro[5.5]undecane core can lead to slow interconversion between different chair conformations on the NMR timescale, resulting in the appearance of more signals than expected for a single, rapidly interconverting structure. Running the NMR at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.
-
Protonation State: If the sample is partially protonated (e.g., due to residual acid from workup), you may see a mixture of the free base and its conjugate acid, leading to a more complex spectrum.
Section 4: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of 2-Methyl-2,8-diazaspiro[5.5]undecane.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: What are the recommended storage conditions for 2-Methyl-2,8-diazaspiro[5.5]undecane?
A1: As a secondary and tertiary amine, 2-Methyl-2,8-diazaspiro[5.5]undecane should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric carbon dioxide and moisture. It is best stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration is recommended.
Q2: What are the primary safety concerns when working with this compound?
A2: While a specific safety data sheet (SDS) for 2-Methyl-2,8-diazaspiro[5.5]undecane is not provided in the search results, related diazaspiro compounds are listed with hazard statements indicating they can be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2763-S2771. Available at: [Link]
-
Kitching, W., et al. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 70(8), 3054-3065. Available at: [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]
-
Rutjes, F. P., & Schoemaker, H. E. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link]
-
Padwa, A., & St. Denis, J. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609. Available at: [Link]
-
ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]
-
Zhu, J., Quirion, J. C., & Husson, H. P. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 56(12), 3443-3448. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2-azaspiro [5.5]undecan-7-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,8-diazaspiro[5.5]undecane (C9H18N2). Retrieved from [Link]
- Google Patents. (n.d.). US11708337B2 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available at: [Link]
-
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. 54(11), 2136-2152. Available at: [Link]
-
SpectraBase. (n.d.). 1,5-Dioxaspiro[5.5]undecane, 2-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
PubChem. (n.d.). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Patent US-12264135-B2. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). CN117425654A - 2,8-diazaspiro[4.5]decane compound.
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. 18, 26. Available at: [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
PubChem. (n.d.). 2,8,8-Trimethyl-1-thia-5,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
NIST. (n.d.). Undecane, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Available at: [Link]
- Google Patents. (n.d.). CN112839657B - Improved synthesis of 1, 4-diazaspiro [5.5] undecan-3-one.
-
SpectraBase. (n.d.). 2-METHYL-1,7-DIOXASPIRO-[5.5]-UNDECANE;ISOMER-#2. Retrieved from [Link]
-
ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. 12(31), 10566-10596. Available at: [Link]
-
RSC Publishing. (1995). Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. Journal of the Chemical Society, Perkin Transactions 1, 901-917. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1981). Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. 46(22), 4547-4552. Available at: [Link]
Sources
Technical Support Center: Solubility Enhancement for 2-Methyl-2,8-diazaspiro[5.5]undecane Derivatives
Welcome to the technical support guide for resolving solubility challenges with 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering difficulties in achieving adequate solubility for this promising class of compounds. Our goal is to provide a logical, step-by-step framework, moving from fundamental principles to advanced formulation strategies, grounded in established scientific theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-Methyl-2,8-diazaspiro[5.5]undecane derivatives showing poor aqueous solubility?
A1: The solubility of these derivatives is a function of two primary factors: the solid-state properties (crystal lattice energy) and the solvation energy. While the core spirocyclic structure can disrupt crystal packing and improve solubility compared to planar molecules, extensive or lipophilic substitutions can significantly increase the molecule's hydrophobicity (high LogP), leading to poor aqueous solubility.[1] Furthermore, strong intermolecular interactions in the crystal lattice can make it difficult for solvent molecules to break the solid apart, a common issue for "brick-dust" type molecules.[2]
Q2: What is the first and most critical step I should take to improve solubility?
A2: Given that the 2,8-diazaspiro[5.5]undecane core contains two basic nitrogen atoms, the most effective initial step is to assess the compound's pKa and subsequently explore pH modification.[3] These compounds are likely to be ionized at acidic pH, which dramatically increases their interaction with water and, therefore, their solubility. A simple pH-solubility profile experiment is the recommended starting point.
Q3: Can I predict the solubility of my new derivative before synthesis?
A3: While precise prediction is challenging, computational tools can provide valuable estimates. The General Solubility Equation (GSE), which uses the compound's melting point (as an indicator of crystal lattice energy) and LogP (as a measure of lipophilicity), is a widely used model.[1][4] Several software packages can calculate these properties to help you prioritize synthetic targets with a higher probability of acceptable solubility.
Q4: My compound is not soluble in aqueous buffers, even at low pH. What's next?
A4: If pH modification is insufficient, this suggests that the intrinsic solubility of the free base is extremely low or that the salt form itself has limited solubility. The next logical step is to explore formulation-based approaches. A decision-making workflow for this is detailed in the Troubleshooting Guide below. Strategies include using co-solvents, surfactants, or more advanced methods like creating amorphous solid dispersions or lipid-based formulations.[5][6]
Troubleshooting Guide: A Strategic Approach to Solubility Enhancement
This guide provides a systematic workflow to diagnose and solve solubility issues. The key is to start with the simplest, most cost-effective methods before progressing to more complex and resource-intensive techniques.
Workflow for Solubility Enhancement
The following diagram outlines a logical decision-making process for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment and Salt Formation
This is the cornerstone approach for ionizable compounds like diazaspiro derivatives.
-
Causality: The two nitrogen atoms in the core structure can be protonated in acidic conditions. This ionization introduces a formal charge, which dramatically increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.
-
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers covering a relevant physiological and experimental range (e.g., pH 2.0 to 7.4).
-
Equilibration: Add an excess of the solid compound to a fixed volume of each buffer in separate vials.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid material from the solution via centrifugation or filtration (using a filter material that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (on a log scale) against pH. This profile will reveal the pH at which solubility is maximized.
-
-
Troubleshooting & Optimization (Salt Formation):
-
Issue: The compound precipitates out of solution over time, even at optimal pH.
-
Solution: This may indicate that the ionized form is stable in solution but the solid crystalline salt is not readily formed or is unstable. A formal salt screening is required. By forming a stable, crystalline salt with a suitable counterion, you can create a new solid form with distinct and potentially superior solubility and dissolution properties.[3][7]
-
Protocol Insight: Screen various pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate, tartrate). The goal is to find a counterion that forms a stable, crystalline salt with an improved dissolution rate and thermodynamic solubility compared to the free base.
-
Strategy 2: Co-solvents and Surfactants
These methods are useful when pH modification is insufficient or when working with non-aqueous or mixed-solvent systems.
-
Causality (Co-solvents): Water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8] They effectively make the aqueous environment more "hospitable" to the hydrophobic parts of your molecule.
-
Causality (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form colloidal aggregates called micelles.[9] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[3][6]
-
Experimental Protocol: Screening for Solubilizing Excipients
-
Prepare stock solutions of various excipients (see table below) in an appropriate aqueous buffer (use the optimal pH identified in Strategy 1, if applicable).
-
Create a concentration series for each excipient (e.g., 1%, 5%, 10%, 20% v/v or w/v).
-
Perform an equilibrium solubility measurement, as described previously, for your compound in each excipient solution.
-
Plot solubility as a function of excipient concentration to identify the most effective agent and the required concentration.
-
-
Data Presentation: Common Solubilizing Excipients
| Excipient Type | Examples | Typical Concentration Range | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), Glycerol | 5 - 40% (v/v) | Reduces solvent polarity |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188, Cremophor® EL | 0.5 - 10% (w/v) | Micellar solubilization[9] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®) | 1 - 20% (w/v) | Forms inclusion complexes |
Strategy 3: Advanced Solid-State Methods
When the crystal lattice energy is the primary barrier to solubility ("brick dust" compounds), modifying the solid form of the drug itself is a powerful strategy.
-
Causality (Amorphous Solid Dispersions - ASDs): Crystalline materials have a highly ordered, stable structure that requires significant energy to break. By dispersing the molecule in its high-energy, disordered amorphous state within a polymer matrix, you eliminate the crystal lattice energy barrier.[3][10] Upon contact with water, the polymer dissolves and releases the drug in a supersaturated state, which can dramatically enhance bioavailability.[11][12]
-
Causality (Particle Size Reduction): The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[7][11] By reducing the particle size (through micronization or nanomilling), you drastically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[3][8][14]
Strategy 4: Lipid-Based Formulations
For highly lipophilic ("grease ball") derivatives where aqueous solubility is fundamentally limited, dissolving the compound in a lipid-based system can be the most effective approach.
-
Causality: These formulations present the drug to the gastrointestinal tract in a solubilized state. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[7][13][14] This large surface area of the emulsion droplets facilitates drug absorption.
References
- Improving solubility – a close look at available approaches. Merck Millipore.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- A Review on Solubility Enhancement Methods for Poorly W
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. BioPharma PEG.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Technical Support Center: Overcoming Solubility Challenges of 1,6-Diazaspiro[3.
- Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.
- Improving solubility via structural modification.
- Solubility enhancement techniques. LinkedIn.
- Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formul
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. agnopharma.com [agnopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Solubility enhancement techniques [wisdomlib.org]
- 9. brieflands.com [brieflands.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Characterization of Spirocyclic Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of spirocyclic compound characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these conformationally constrained and stereochemically rich molecules. Here, we move beyond standard protocols to offer in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in field-proven insights and mechanistic understanding. Our goal is to empower you to overcome common pitfalls and ensure the robust and unambiguous characterization of your novel spirocyclic entities.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Stereochemistry & Chirality
-
FAQ 1: My spirocyclic compound has multiple chiral centers. How do I approach the assignment of its absolute and relative stereochemistry?
-
FAQ 2: I suspect my spirocyclic compound exhibits atropisomerism. How can I confirm this and characterize the individual atropisomers?
-
-
NMR Spectroscopy
-
FAQ 3: The 1H NMR spectrum of my spirocyclic compound is complex and shows significant signal overlap. What advanced NMR techniques can I use for deconvolution?
-
-
Mass Spectrometry
-
FAQ 4: I'm struggling to interpret the mass spectrum of my spirocyclic compound. Are there predictable fragmentation patterns?
-
-
X-ray Crystallography
-
FAQ 5: I am having difficulty obtaining single crystals of my spirocyclic compound suitable for X-ray diffraction. What are some common troubleshooting strategies?
-
-
Purification & Impurity Profiling
-
FAQ 6: How can I effectively separate diastereomers of my spirocyclic compound that co-elute during standard chromatography?
-
FAQ 7: What are the common types of impurities I should look for in the synthesis of spirocyclic compounds?
-
-
-
Troubleshooting Guides & Detailed Protocols
-
Guide 1: A Step-by-Step Workflow for Stereochemical Assignment
-
Guide 2: Protocol for Advanced 2D NMR Analysis of Complex Spirocycles
-
Guide 3: Systematic Approach to Crystal Screening for Spirocyclic Compounds
-
-
References
Frequently Asked Questions (FAQs)
This section addresses specific, frequently encountered issues in the characterization of spirocyclic compounds in a direct question-and-answer format.
Stereochemistry & Chirality
Answer:
The three-dimensional nature of spirocyclic compounds often leads to multiple stereocenters, making stereochemical assignment a significant challenge. A multi-pronged approach is essential for unambiguous determination.
-
Relative Stereochemistry: The primary tool for determining relative stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. The rigid spirocyclic framework often results in distinct spatial relationships between protons, leading to clear NOE/ROE signals that can help define the relative orientation of substituents. For complex cases where ROESY data is ambiguous, computational modeling can be a powerful predictive tool.[1]
-
Absolute Stereochemistry: Determining the absolute configuration requires a method that is sensitive to chirality.
-
X-ray Crystallography: This is the gold standard for determining absolute stereochemistry, provided you can obtain a suitable single crystal of an enantiomerically pure sample.[2] The Flack parameter is a critical value in the crystallographic data that indicates the correctness of the assigned absolute configuration.[2]
-
Chiroptical Methods: When crystals are not available, techniques like Circular Dichroism (CD) spectroscopy can be employed.[3] By comparing the experimental CD spectrum to that predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer, the absolute configuration can often be assigned.[3][4]
-
Chiral Synthesis: Synthesizing the spirocycle from a starting material of known absolute configuration can also be a powerful, albeit resource-intensive, method for confirming the stereochemistry of the final product.
-
Answer:
Atropisomerism arises from hindered rotation around a single bond, leading to stable, isolable stereoisomers.[4][5] In spirocycles, this can occur due to steric hindrance between the rings.
-
Confirmation: The key to identifying atropisomerism is observing the interconversion of isomers. Variable Temperature NMR (VT-NMR) is the ideal technique for this. By acquiring NMR spectra at different temperatures, you can observe the coalescence of signals as the rate of rotation around the hindered bond increases. The energy barrier to rotation can be calculated from the coalescence temperature. For atropisomers to be considered stable and resolvable at room temperature, the rotational barrier should be greater than approximately 23 kcal/mol.[4]
-
Characterization:
-
Chromatographic Separation: If the atropisomers are stable at room temperature, they can often be separated using chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase).
-
Spectroscopic Analysis: Once separated, each atropisomer can be characterized individually by standard spectroscopic techniques (NMR, CD, etc.). Their absolute configuration (assigned as P for plus or M for minus based on helicity) can be determined using a combination of X-ray crystallography and computational methods, similar to other chiral compounds.[4]
-
NMR Spectroscopy
Answer:
Signal overlap in 1H NMR is a common issue with spirocyclic compounds due to their high sp3 character and rigid conformations. Two-dimensional (2D) NMR techniques are indispensable for resolving these complex spectra.[6][7]
-
1H-1H Correlation Spectroscopy (COSY): This is the first experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace out spin systems within the molecule.[6][8]
-
Total Correlation Spectroscopy (TOCSY): This experiment is useful for identifying all protons within a spin system, even if they are not directly coupled. This is particularly helpful for assigning protons in long alkyl chains or within a single ring of the spirocycle.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to. This is extremely powerful for spreading out the proton signals based on the chemical shift of the attached carbon, significantly improving resolution.[7][9]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and piecing together the overall carbon skeleton.[9]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): As mentioned in FAQ 1, these experiments show through-space correlations between protons that are close to each other, which is vital for determining the 3D structure and relative stereochemistry.
A combination of these experiments will usually provide enough information to assign most, if not all, of the proton and carbon signals in your spirocyclic compound.
Mass Spectrometry
Answer:
Predicting the fragmentation of spirocyclic compounds in mass spectrometry can be challenging due to their unique and often rigid structures.[10] However, some general principles can be applied:
-
Ring Opening: The initial fragmentation event often involves the opening of one of the rings. For spiroketals, a retro-Diels-Alder reaction can lead to the opening of a macrocyclic system.[11]
-
Cleavage at the Spirocenter: The bonds adjacent to the spiro carbon can be susceptible to cleavage, leading to the loss of one of the rings.
-
Influence of Functional Groups: The fragmentation pattern will be heavily influenced by the functional groups present. For example, hydroxyl groups can direct cleavage at adjacent C-C bonds.[11]
-
Tandem Mass Spectrometry (MS/MS): To gain more detailed structural information, it is highly recommended to perform tandem mass spectrometry (MS/MS or CID).[12] By isolating the molecular ion and subjecting it to further fragmentation, you can generate a fragmentation tree that provides more clues about the connectivity of the molecule.
-
Computational Prediction: For novel spirocyclic scaffolds, computational tools can be used to predict likely fragmentation pathways, which can then be compared to the experimental data.[12]
X-ray Crystallography
Answer:
Growing high-quality single crystals is often the rate-limiting step in X-ray crystallographic analysis.[2] Spirocyclic compounds, with their often rigid and non-planar structures, can be particularly challenging to crystallize.
-
Purity is Paramount: Ensure your sample is of the highest possible purity (>98%). Even small amounts of impurities can inhibit crystal growth.[13]
-
Systematic Screening: Employ a high-throughput crystal screening approach using commercially available kits that cover a wide range of solvents, precipitants, and pH values.[2]
-
Solvent Selection: Experiment with a diverse range of solvents and solvent mixtures. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is soluble and allow the solvent to evaporate slowly.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent and place it in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface.
-
-
Control Nucleation and Growth:
-
Temperature: Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, -20°C).
-
Concentration: Systematically vary the concentration of your compound.
-
Seeding: If you have previously obtained small or poor-quality crystals, you can use them as seeds to initiate the growth of larger, higher-quality crystals.
-
-
Consider Derivatives: If the parent compound refuses to crystallize, consider preparing a derivative (e.g., a salt, co-crystal, or a derivative with a group known to promote crystallization like a p-bromobenzoyl group).
Purification & Impurity Profiling
Answer:
The separation of diastereomers of spirocyclic compounds can be notoriously difficult due to their similar physicochemical properties.[14] When standard flash chromatography fails, more advanced techniques are required.
-
Optimize Flash Chromatography: Before moving to more advanced methods, exhaust all options with flash chromatography.
-
Solvent System Screening: Systematically screen a wide range of solvent systems with different polarities and selectivities.
-
Gradient Optimization: Employ a shallow gradient elution, which can often provide better separation than an isocratic elution.[15]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than flash chromatography.[15]
-
Normal-Phase vs. Reversed-Phase: Screen both normal-phase and reversed-phase columns, as they offer different selectivities.
-
Chiral Stationary Phases (CSPs): Even for diastereomers, a chiral column can sometimes provide the necessary selectivity for separation.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, particularly for chiral separations. It often provides orthogonal selectivity to HPLC and has the advantages of faster run times and reduced solvent consumption.[16]
-
Crystallization: If one diastereomer is less soluble than the others, fractional crystallization can be an effective purification method.
Answer:
Thorough impurity profiling is critical for regulatory filings and ensuring the safety and efficacy of drug candidates.[17] Common impurities in spirocyclic syntheses include:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents are the most common impurities.[18]
-
Byproducts: These are formed from side reactions occurring during the synthesis. Their structures can sometimes be predicted based on the reaction mechanism.
-
Stereoisomers: As discussed, diastereomers and enantiomers are common "impurities" if the synthesis is not stereoselective.[18]
-
Regioisomers: If the spirocyclization can occur at different positions, regioisomers may be formed.
-
Degradation Products: Spirocyclic compounds can be susceptible to degradation, especially if they contain strained rings or sensitive functional groups.[19]
-
Residual Solvents: Solvents used in the synthesis and purification can be retained in the final product.[18]
Identification of impurities often requires their isolation, which can be challenging at low levels. Techniques like LC-MS/MS can provide initial structural information, but definitive characterization often requires isolation and NMR analysis.[17]
Troubleshooting Guides & Detailed Protocols
Guide 1: A Step-by-Step Workflow for Stereochemical Assignment
This guide provides a logical workflow for the complete stereochemical elucidation of a new spirocyclic compound.
Caption: Workflow for Stereochemical Assignment of Spirocycles.
Guide 2: Protocol for Advanced 2D NMR Analysis of Complex Spirocycles
Objective: To unambiguously assign the 1H and 13C NMR signals of a complex spirocyclic compound.
Materials:
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe is recommended.
-
High-purity spirocyclic compound (~5-10 mg).
-
Deuterated solvent (e.g., CDCl3, DMSO-d6).
Methodology:
-
Sample Preparation: Dissolve the spirocyclic compound in the appropriate deuterated solvent in a high-quality NMR tube.
-
Acquire 1D Spectra:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a 13C{1H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH2, and CH3 groups.
-
-
Acquire 2D Homonuclear Spectra:
-
1H-1H COSY: Use standard parameters. This will establish proton-proton coupling networks.
-
-
Acquire 2D Heteronuclear Spectra:
-
HSQC: This is the most critical experiment for resolving overlapping proton signals. Optimize the 1JCH coupling constant (typically ~145 Hz).
-
HMBC: This experiment is essential for connecting different spin systems. Optimize the nJCH coupling constant (typically ~8 Hz) to observe 2- and 3-bond correlations.
-
-
Acquire 2D NOESY/ROESY:
-
ROESY: For rigid spirocycles, ROESY is often preferred as it minimizes spin diffusion artifacts. Use a mixing time of ~200-500 ms. This will provide through-space correlations for determining relative stereochemistry.
-
-
Data Analysis:
-
Start by identifying distinct spin systems in the COSY spectrum.
-
Use the HSQC spectrum to assign the carbons directly attached to the protons in each spin system.
-
Use the HMBC spectrum to connect the different spin systems by identifying long-range correlations.
-
Use the ROESY spectrum to establish the 3D structure and relative stereochemistry.
-
Guide 3: Systematic Approach to Crystal Screening for Spirocyclic Compounds
Caption: Systematic Workflow for Crystal Screening.
References
-
Wikipedia. (2023, December 19). Spiro compound. Retrieved from [Link]
-
Scott, J. S., & Williams, D. H. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. The Royal Society of Chemistry. Retrieved from [Link]
-
Gerssen-Gondelach, S. J., et al. (2012). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 10(4), 826–848. Retrieved from [Link]
-
ResearchGate. (n.d.). Major fragmentation patterns of ionized spiro[2.2]pentane. Retrieved from [Link]
-
The Knowles Group - Princeton University. (2018). Atropisomers. Retrieved from [Link]
-
Chemistry unplugged. (2019, July 7). Stereoisomerism in Allenes, Spiranes and Biphenyls Atropisomerism R S Naming [Video]. YouTube. Retrieved from [Link]
-
SpiroChem. (n.d.). Computational chemistry. Retrieved from [Link]
-
SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(11), 1494. Retrieved from [Link]
-
Pindur, U., et al. (2001). Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirorocyclic compound NMR challenge. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Chapter 8: Axial Chirality Beyond Atropisomerism: Allenes and Related Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
3D chemistry. (2020, September 27). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry [Video]. YouTube. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Atropisomers. Retrieved from [Link]
-
Organic From Clyaden. (2020, November 6). Stereoselectivity In Bicyclic,Fused, Spiro Cyclic Compounds||Organic From Clyaden Chapter 32 Part 2 [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of the spiro products. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2026, January 6). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
2d-nmr spectroscopy. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fragmentation (mass spectrometry). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 15). Computationally-assisted discovery and structure elucidation of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Limitations and lessons in the use of X-ray structural information in drug design. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Syngene. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
-
Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]
-
Drugs for Neglected Diseases initiative. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ACS Publications. (2026, January 15). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Isolation and identification of impurities in spironolactone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Atropisomers | Rowan [rowansci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. news-medical.net [news-medical.net]
- 8. pbsiddhartha.ac.in [pbsiddhartha.ac.in]
- 9. youtube.com [youtube.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 18. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important spirocyclic scaffold. Spirocyclic motifs are increasingly incorporated into clinical candidates and approved drugs due to their ability to improve drug-like properties.[1] This guide aims to equip you with the necessary knowledge to confidently navigate the challenges of synthesizing 2-Methyl-2,8-diazaspiro[5.5]undecane for your preclinical research needs.
I. Overview of the Synthetic Strategy
The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane on a larger scale suitable for preclinical studies often involves a multi-step sequence. A common and effective approach is a double Michael addition reaction, which allows for the efficient construction of the spirocyclic core.[2][3] This method offers the advantage of using readily available starting materials and can be optimized for scalability.
The general synthetic pathway can be visualized as follows:
Caption: A generalized synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in multi-step syntheses can be attributed to several factors. A systematic approach to identifying the bottleneck is crucial.
-
Purity of Starting Materials: Ensure the purity of N-methyl-4-piperidone, acrolein, and the ammonia source. Impurities can lead to side reactions and inhibit the desired transformations. It is advisable to purify commercial reagents if their quality is questionable.
-
Reaction Conditions:
-
Temperature Control: The initial Michael addition is often exothermic. Maintaining a low and consistent temperature during the addition of reagents is critical to prevent polymerization of acrolein and the formation of byproducts.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of undesired adducts.
-
-
Work-up and Purification:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent are recommended.
-
Chromatography: Column chromatography is often necessary for purification. The choice of stationary and mobile phases should be optimized to achieve good separation.
-
Question 2: I am observing the formation of a significant amount of a polymeric byproduct. How can I minimize this?
Answer: Polymerization, especially of acrolein, is a common challenge.
-
Slow Addition: Add the acrolein to the reaction mixture slowly and at a controlled temperature (e.g., 0-5 °C). This maintains a low concentration of the reactive monomer at any given time.
-
Inhibitors: Consider the addition of a small amount of a radical inhibitor, such as hydroquinone, to the acrolein before use.
-
Solvent Choice: The choice of solvent can influence the rate of polymerization. Protic solvents may sometimes exacerbate the issue. Experiment with aprotic solvents to see if polymerization is suppressed.
Question 3: The purification of the final product by column chromatography is proving difficult, with streaking and poor separation. What can I do?
Answer: The basic nature of the diamine product can lead to issues with silica gel chromatography.
-
Tailing Suppression: To prevent streaking, add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-2% of triethylamine or ammonia in methanol to the mobile phase.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using alumina (basic or neutral) as the stationary phase.
-
Salt Formation and Recrystallization: As an alternative to chromatography, the crude product can be converted to a salt (e.g., hydrochloride or dihydrochloride) by treatment with HCl in a suitable solvent. The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Question 4: How can I confirm the identity and purity of my synthesized 2-Methyl-2,8-diazaspiro[5.5]undecane?
Answer: A combination of analytical techniques is essential for unambiguous characterization.
| Analytical Technique | Expected Results for 2-Methyl-2,8-diazaspiro[5.5]undecane |
| ¹H NMR | Signals corresponding to the methyl group, and the distinct protons of the two piperidine rings. |
| ¹³C NMR | A specific number of signals corresponding to the unique carbon atoms in the molecule, including the spiro carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₂₀N₂ = 168.28 g/mol ).[4] |
| Purity (by HPLC or GC) | A single major peak indicating high purity. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with acrolein?
A1: Acrolein is highly toxic, flammable, and a lachrymator. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: Can this synthesis be performed without column chromatography for large-scale production?
A2: While challenging, it is possible to develop a process that avoids chromatography. This typically involves optimizing the reaction to minimize byproduct formation and then purifying the product through a series of extractions and crystallizations, often via salt formation.
Q3: What is the stability and recommended storage condition for 2-Methyl-2,8-diazaspiro[5.5]undecane?
A3: As a diamine, it can be sensitive to air and moisture, potentially forming carbonates upon exposure to carbon dioxide. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8°C).[5]
Q4: Are there any specific challenges to consider when scaling up this reaction from grams to kilograms?
A4: Yes, several challenges arise with scaling up:
-
Heat Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control. A jacketed reactor with efficient cooling is essential.
-
Mixing: Ensuring homogenous mixing in a large reactor is critical for consistent reaction outcomes.
-
Reagent Addition: The rate of addition of reagents needs to be carefully controlled to manage the reaction exotherm and minimize side reactions.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires appropriate equipment and safety procedures.
IV. Detailed Experimental Protocol (Representative)
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of the Dienamine Intermediate
Caption: Workflow for the formation of the dienamine intermediate.
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add N-methyl-4-piperidone (1.0 eq), a solution of ammonia in a suitable solvent (e.g., 7N in methanol, 1.2 eq), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the N-methyl-4-piperidone is consumed.
-
Cool the reaction mixture to room temperature. The resulting solution containing the dienamine intermediate is used directly in the next step.
Step 2: Double Michael Addition and Cyclization
Caption: Workflow for the double Michael addition and cyclization.
-
Cool the toluene solution of the dienamine intermediate from Step 1 to 0-5 °C in an ice bath.
-
Slowly add acrolein (2.0 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient elution of dichloromethane and methanol containing 1% triethylamine.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Methyl-2,8-diazaspiro[5.5]undecane as an oil or a low-melting solid.
V. References
-
Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the partially bio-based spiroacetal diamine (2), starting.... Retrieved from [Link]
-
PubMed. (n.d.). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. Retrieved from [Link]
-
EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects. Retrieved from [Link]
-
PubMed Central. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Hilaris Publisher. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
-
JKU ePUB. (n.d.). SYNTHESIS SCALE-UP TOWARDS AB-ALTERNATING POLYACRYLAMIDE COPOLYMERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (n.d.). Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]
-
PubMed. (n.d.). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis of Diazaspiro[5.5]undecane Analogs and Classical GABA-A Receptor Antagonists
This guide provides a comprehensive comparison of the efficacy of a novel class of 3,9-diazaspiro[5.5]undecane-based antagonists with well-established γ-aminobutyric acid type A receptor (GABA-A R) antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting GABA-A receptors.
Introduction: The Significance of GABA-A Receptor Antagonism
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[2] Antagonists of the GABA-A receptor block this inhibitory action, leading to an increase in neuronal activity. These compounds are invaluable research tools for elucidating the role of GABAergic signaling in various physiological and pathological processes, including epilepsy, anxiety, and sleep disorders.[3] Furthermore, they hold therapeutic potential in conditions characterized by excessive GABAergic tone.
GABA-A receptor antagonists can be broadly classified into two categories based on their mechanism of action:
-
Competitive Antagonists: These ligands, such as bicuculline and gabazine (SR-95531), bind to the same site as the endogenous ligand GABA (the orthosteric site) but do not activate the receptor.[1][3] Their effect can be overcome by increasing the concentration of the agonist.
-
Non-competitive Antagonists: These compounds, exemplified by picrotoxin, bind to a different site on the receptor-channel complex, often within the ion pore.[3] Their inhibitory effect is typically not surmountable by increasing the agonist concentration.
This guide will focus on a comparative analysis of a promising methyl-substituted 3,9-diazaspiro[5.5]undecane analog against these classical antagonists, providing quantitative efficacy data and detailed experimental methodologies.
Comparative Efficacy of GABA-A Receptor Antagonists
The efficacy of a receptor antagonist is a critical parameter for its utility in both research and clinical applications. It is typically quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency.
| Compound | Class | Mechanism of Action | Binding Affinity (Ki) / IC50 | Receptor Subtype Selectivity |
| m-methylphenyl-3,9-diazaspiro[5.5]undecane analog (1e) | Diazaspiro[5.5]undecane | Competitive | Ki = 180 nM[4][5] | Superior selectivity for extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes.[4][5] |
| Bicuculline | Phthalide-isoquinoline | Competitive | IC50 ≈ 2 µM[6] | Generally non-selective among GABA-A receptor subtypes. |
| Picrotoxin | Sesquiterpenoid | Non-competitive | IC50 ≈ 0.8 - 2.2 µM[7] | Relatively non-selective, also inhibits glycine receptors.[8] |
| Gabazine (SR-95531) | Pyridazinyl-GABA derivative | Competitive | Ki = 150 nM[9][10] | Generally considered a potent and selective GABA-A receptor antagonist. |
Analysis of Efficacy Data:
The m-methylphenyl analog of 3,9-diazaspiro[5.5]undecane (analog 1e) demonstrates a high binding affinity for the GABA-A receptor, with a Ki value of 180 nM.[4][5] This potency is comparable to that of the widely used competitive antagonist, gabazine (Ki = 150 nM), and significantly higher than that of bicuculline (IC50 ≈ 2 µM).[6][9][10] Picrotoxin, a non-competitive antagonist, exhibits a more variable IC50 in the low micromolar range.[7]
A key advantage of the diazaspiro[5.5]undecane analog is its notable selectivity for extrasynaptic α4βδ GABA-A receptor subtypes.[4][5] This selectivity offers the potential for more targeted pharmacological interventions with a reduced likelihood of off-target effects compared to the less selective classical antagonists.
Experimental Methodologies for Assessing Antagonist Efficacy
The determination of antagonist efficacy relies on robust and reproducible experimental protocols. The following sections detail two standard methodologies: Two-Electrode Voltage Clamp (TEVC) for functional characterization and Radioligand Binding Assays for quantifying binding affinity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique for studying the function of ion channels, including GABA-A receptors, expressed in a heterologous system like Xenopus laevis oocytes.[11] This method allows for the precise control of the cell membrane potential while measuring the ionic currents flowing through the expressed receptors.
Experimental Workflow for TEVC:
Caption: Workflow for GABA-A receptor antagonist characterization using TEVC.
Step-by-Step Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into the oocyte cytoplasm.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.
-
-
Electrode Preparation:
-
Pull glass capillary tubes to create microelectrodes with a resistance of 0.5-2.0 MΩ.
-
Fill the electrodes with a 3 M KCl solution.
-
-
Recording Setup:
-
Place a single oocyte in the recording chamber perfused with a recording solution (e.g., ND96).
-
Using micromanipulators, carefully impale the oocyte with two electrodes: one for voltage sensing and one for current injection.[12]
-
-
Voltage Clamp and Data Acquisition:
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply a brief pulse of a known concentration of GABA (typically the EC50 concentration) to elicit a baseline current response.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of the antagonist.
-
Record the resulting currents using a suitable data acquisition system.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.
-
Plot the percentage of inhibition as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand (e.g., [3H]-muscimol, a potent GABA-A receptor agonist) from the receptor by the unlabeled antagonist being tested.
Signaling Pathway of Competitive Antagonism:
Caption: Competitive antagonists block GABA binding at the orthosteric site.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., sucrose buffer).
-
Perform a series of centrifugation steps to isolate a crude membrane fraction containing the GABA-A receptors.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in a binding buffer (e.g., Tris-HCl).
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [3H]-muscimol).
-
To determine non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a subset of tubes.
-
To the remaining tubes, add varying concentrations of the unlabeled antagonist being tested.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the antagonist concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
The m-methylphenyl analog of 3,9-diazaspiro[5.5]undecane represents a promising new class of GABA-A receptor antagonists. Its high potency, comparable to that of gabazine, combined with its unique selectivity for extrasynaptic α4βδ-containing receptors, suggests its potential as a valuable tool for dissecting the specific roles of these receptor subtypes in health and disease.[4][5] The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of this and other novel GABA-A receptor antagonists, facilitating their further development and application in neuroscience research and drug discovery.
References
-
Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Available at: [Link]
-
Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. Available at: [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
-
ResearchGate. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect | Request PDF. Retrieved from [Link]
-
PubMed. (1988). Bicuculline up-regulation of GABAA receptors in rat brain. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are GABAA receptor antagonists and how do they work? Retrieved from [Link]
-
Sophion. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]
-
Johnston, G. A. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British journal of pharmacology, 170(5), 921–931. Available at: [Link]
-
UNC-Chapel Hill. (n.d.). GABA - PDSP. Retrieved from [Link]
-
Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]
-
Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. Available at: [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
-
PubMed. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
-
PubMed. (n.d.). Non-competitive GABA antagonists: probing the mechanisms of their selectivity for insect versus mammalian receptors. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Two-Electrode Voltage Clamp. Retrieved from [Link]
-
PubMed. (2003). The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors. Retrieved from [Link]
-
PubMed Central. (2014). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. Retrieved from [Link]
-
Wikipedia. (n.d.). Bicuculline. Retrieved from [Link]
-
PubMed. (1998). Differential effects of GABAA receptor antagonists in the control of respiratory neuronal discharge patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabazine. Retrieved from [Link]
-
PubMed. (n.d.). Two-electrode voltage clamp. Retrieved from [Link]
-
ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Retrieved from [Link]
-
npi electronic GmbH. (2014). Two-electrode voltage-clamp (TEVC). Retrieved from [Link]
-
ACS Omega. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]
-
Journal of Neuroscience. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABA A Receptor. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]
-
ePrints Soton - University of Southampton. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Retrieved from [Link]
-
PubMed. (2013). Characterization of the picrotoxin site of GABAA receptors. Retrieved from [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
-
ResearchGate. (2015). GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology | Request PDF. Retrieved from [Link]
-
UNC-Chapel Hill. (n.d.). GABA - PDSP. Retrieved from [Link]
-
ResearchGate. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA) | Request PDF. Retrieved from [Link]
-
PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand. Retrieved from [Link]
-
Frontiers. (2021). Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). The automated two voltage-clamp electrode principle. The... Retrieved from [Link]
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
2-Methyl-2,8-diazaspiro[5.5]undecane versus other METTL3 inhibitors: a comparative analysis.
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Developers
The field of epitranscriptomics, which explores the landscape of RNA modifications, has unveiled a new frontier in therapeutic intervention. At the heart of this revolution is the N6-methyladenosine (m6A) modification, the most abundant internal modification in eukaryotic mRNA. The primary "writer" of this mark, the METTL3-METTL14 methyltransferase complex, has emerged as a critical regulator of gene expression and a compelling target for drug discovery, particularly in oncology.
This guide provides a comparative analysis of prominent small-molecule inhibitors of METTL3, the catalytic core of the m6A writer complex. While initial interest centered on the potential of various chemical scaffolds, including spirocyclic systems like diazaspiro[5.5]undecanes, the field has rapidly evolved. Our investigation of the specific compound 2-Methyl-2,8-diazaspiro[5.5]undecane did not reveal published data supporting its role as a direct METTL3 inhibitor. However, the broader spirocyclic architecture is indeed relevant, as exemplified by the potent inhibitor UZH2, which is built upon a related 1,4,9-triazaspiro[5.5]undecane core.[1][2]
Here, we will dissect the performance of leading, well-characterized METTL3 inhibitors, grounding our analysis in published experimental data to provide a clear, objective resource for advancing research and development.
The Target: Understanding the METTL3-METTL14 Complex
METTL3 (Methyltransferase-like 3) is the catalytic engine of the m6A methyltransferase complex.[3] It contains the S-adenosylmethionine (SAM)-binding pocket, from which it transfers a methyl group to the N6 position of adenosine residues on RNA.[4] However, METTL3 does not act alone. It forms a stable heterodimer with METTL14, which, despite having a similar methyltransferase fold, is catalytically inactive.[4] METTL14 plays a crucial structural role, stabilizing METTL3 and facilitating the recognition and binding of the target RNA substrate.[3] The vast majority of current inhibitors are SAM-competitive, designed to occupy this critical binding pocket and prevent the methylation reaction from occurring.[5]
Comparative Analysis of Leading METTL3 Inhibitors
The development of potent and selective METTL3 inhibitors has been a landmark achievement in targeting RNA-modifying enzymes. Below, we compare several of the most significant compounds that represent different stages of discovery and development, from preclinical tool compounds to clinical candidates.
| Inhibitor | Chemical Scaffold Class | Mechanism | Biochemical Potency | Cellular m6A Reduction | Key Cell Lines | Ref. |
| STM2457 | Pyrimidinone-based | SAM-Competitive | IC₅₀: 16.9 nMK_d_: 1.4 nM | IC₅₀: 2.2 µM | MOLM-13 (AML) | [6][7] |
| STC-15 | (Oral derivative of STM2457) | SAM-Competitive | Data not specified, potent | Induces IFN signaling | Advanced Solid Tumors | [8][9][10] |
| UZH2 | 1,4,9-Triazaspiro[5.5]undecane | SAM-Competitive | IC₅₀: 5 nM | EC₅₀: 0.7 µM | MOLM-13 (AML), PC-3 | [1][11] |
| UZH1a | Adenine derivative | SAM-Competitive | IC₅₀: 280 nM | IC₅₀: 4.6 µM | MOLM-13 (AML) | [12][13][14][15] |
Discussion of Leading Compounds:
-
STM2457 and STC-15: Developed by STORM Therapeutics, STM2457 was a first-in-class, highly potent and selective catalytic inhibitor that provided critical preclinical proof-of-concept for METTL3 inhibition in Acute Myeloid Leukemia (AML).[6][16] It demonstrated robust in vivo efficacy, reducing AML expansion and prolonging survival in patient-derived xenograft (PDX) models.[6] STC-15 is the orally bioavailable successor to STM2457 and the first METTL3 inhibitor to enter human clinical trials.[9][10] Phase 1 data have shown that STC-15 is well-tolerated and demonstrates promising clinical activity across multiple tumor types, with evidence of innate immunity pathway upregulation.[8][17] A Phase 1b/2 trial is currently recruiting patients to evaluate STC-15 in combination with an immune checkpoint inhibitor for various solid tumors.[18]
-
UZH2: Emerging from a structure-based drug design campaign, UZH2 features a unique 1,4,9-triazaspiro[5.5]undecane core and exhibits exceptional biochemical potency with an IC₅₀ of 5 nM.[1][11] This compound demonstrates a significant 1400-fold potency improvement over initial hits, showcasing the power of medicinal chemistry optimization.[1] UZH2 shows effective target engagement in cells, reducing m6A levels in both leukemia (MOLM-13) and prostate cancer (PC-3) cell lines, highlighting its potential as a powerful research tool and a lead for further development.[1]
-
UZH1a: As one of the earlier selective small-molecule inhibitors, UZH1a was instrumental in validating the therapeutic hypothesis of METTL3 inhibition.[14][15] While less potent than later compounds like STM2457 and UZH2, its characterization provided crucial insights. Studies with UZH1a clearly demonstrated that chemical inhibition of METTL3 could induce apoptosis and cell cycle arrest in AML cells, mirroring the effects of genetic knockdown.[13][15] Its enantiomer, UZH1b, is over 100 times less active, providing a valuable negative control for experiments.[14]
Downstream Consequences of METTL3 Inhibition: Signaling and Therapeutic Effect
Inhibiting METTL3 sets off a cascade of cellular events. The reduction in m6A levels on key mRNAs affects their stability, splicing, and translation, ultimately altering critical signaling pathways.[5] In AML, for instance, METTL3 inhibition leads to decreased translation of oncoproteins like SP1 and BRD4, resulting in differentiation and apoptosis of leukemia cells.[6] More recently, a profound and distinct mechanism has been uncovered: METTL3 inhibition leads to the accumulation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response. This activation of the innate immune system makes cancer cells more visible to the immune system and enhances their killing by T-cells, providing a strong rationale for combining METTL3 inhibitors with immune checkpoint blockade.[8]
Experimental Workflows for Inhibitor Evaluation
Validating a novel METTL3 inhibitor requires a multi-step approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cellular assays to measure on-target effects and functional outcomes.
In Vitro METTL3 Enzymatic Assay
The primary goal is to determine the inhibitor's potency (IC₅₀) against the purified METTL3-METTL14 complex. Several formats exist, including radiometric assays, antibody-based chemiluminescent assays, and TR-FRET assays that measure the reaction product S-adenosylhomocysteine (SAH).
Protocol: Generic TR-FRET Based Enzymatic Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.6), 1 mM DTT, 0.01% Tween-20.
-
Dilute purified, recombinant human METTL3/METTL14 complex to the working concentration (e.g., 2-5 nM) in Assay Buffer.
-
Prepare a stock solution of the RNA substrate (a short oligonucleotide containing the 'GGACU' consensus motif) and SAM cofactor. The final concentration of SAM should be at or near its K_m_ value.
-
Prepare a serial dilution of the test inhibitor (e.g., 2-Methyl-2,8-diazaspiro[5.5]undecane or a known control like STM2457) in DMSO, followed by a dilution in Assay Buffer.
-
-
Enzymatic Reaction:
-
In a 384-well assay plate, add 5 µL of the inhibitor dilution (or DMSO for control).
-
Add 10 µL of the METTL3/METTL14 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 5 µL of the RNA substrate/SAM mixture.
-
Incubate for 60-120 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop/detection reagent mixture (containing EDTA and the TR-FRET detection components for SAH).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Convert the fluorescence ratio to the concentration of SAH produced.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular m6A Quantification Assay
This experiment is crucial to confirm that the inhibitor engages METTL3 inside cells and reduces global m6A levels. The gold-standard method is UPLC-MS/MS.
Protocol: UPLC-MS/MS for Global m6A/A Ratio
-
Cell Treatment and RNA Isolation:
-
Plate cells (e.g., MOLM-13) and allow them to adhere or stabilize overnight.
-
Treat cells with a dose range of the inhibitor for 16-24 hours. Include a DMSO vehicle control.
-
Harvest cells and isolate total RNA using a standard Trizol or column-based method.
-
Enrich for polyadenylated (polyA+) RNA using oligo(dT)-magnetic beads. This step is critical to focus the analysis on mRNA.
-
-
RNA Digestion:
-
Quantify the polyA+ RNA.
-
Digest 100-200 ng of polyA+ RNA to single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase at 37°C.
-
-
UPLC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto an ultra-performance liquid chromatography (UPLC) system coupled to a triple-quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Perform quantification using multiple reaction monitoring (MRM) mode, monitoring the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
-
Data Analysis:
-
Generate standard curves using pure A and m6A nucleosides to quantify their amounts in each sample.
-
Calculate the m6A/A ratio for each treatment condition.
-
Normalize the results to the DMSO control and plot the dose-dependent reduction in the m6A/A ratio to determine the cellular EC₅₀.
-
Conclusion and Future Outlook
The targeting of METTL3 represents a paradigm shift in cancer therapy, moving beyond the genome to the epitranscriptome. While the specific compound 2-Methyl-2,8-diazaspiro[5.5]undecane lacks direct evidence as a METTL3 inhibitor, the journey of related spirocyclic compounds like UZH2 and potent clinical candidates like STC-15 highlights the rapid and successful progress in this area. The comparative data clearly show a trend toward increasing potency and selectivity. The elucidation of the dual mechanism—direct impact on oncogene translation and stimulation of the innate immune system—opens exciting possibilities for combination therapies. Future research will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties, exploring allosteric modes of inhibition, and expanding the therapeutic application of METTL3 inhibition beyond oncology into other areas where m6A dysregulation is implicated.
References
-
Network of Cancer Research. (2021, March 25). UZH1a is a Selective METTL3 Inhibitor. [Link]
-
Moroz-Omori, E. V., et al. (2021). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 16(21), 3035-3043. [Link]
-
Jonkhout, N., et al. (2021). Mining for METTL3 inhibitors to suppress cancer. Signal Transduction and Targeted Therapy, 6(1), 327. [Link]
-
Moroz-Omori, E. V., et al. (2020). METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]
-
STORM Therapeutics. (2024, November 11). STORM Therapeutics presents new clinical data on its first-in-class METTL3 inhibitor STC-15 at SITC 2024. Cancer Research Horizons. [Link]
-
PharmaTimes. (2020, October 22). STORM Therapeutics' METTL3 inhibitor moves closer to the clinic. [Link]
-
Yankova, E., et al. (2021). Characterization of the RNA methyltransferase inhibitor STM2457. ResearchGate. [Link]
-
STORM Therapeutics. (2024, June 3). STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024. [Link]
-
Moser, J., et al. (2024). Phase 1 dose escalation and cohort expansion study evaluating safety, PK, PD and clinical activity of STC-15, a METTL-3 inhibitor, in patients with advanced malignancies. Journal of Clinical Oncology, 42(16_suppl), 2586-2586. [Link]
-
Yankova, E., et al. (2021). Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601. [Link]
-
Clarivate. (2021, September 10). STM-2457: a first-in-class METTL3 inhibitor with preclinical proof of concept in AML models. [Link]
-
STORM Therapeutics. Clinical trials. [Link]
-
Bedi, R. K., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(3), 1539-1563. [Link]
-
Bedi, R. K., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. ACS Publications. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Bedi, R. K., et al. (2023). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. Journal of Chemical Information and Modeling, 63(13), 4021-4033. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]
-
Van der Westhuizen, C., & Van der Westhuyzen, R. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 11(36), 22171-22191. [Link]
Sources
- 1. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. pharmatimes.com [pharmatimes.com]
- 10. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. | BioWorld [bioworld.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Clinical trials | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-2,8-diazaspiro[5.5]undecane as a Novel Nicotinic Acetylcholine Receptor Ligand
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecane, a novel chemical entity with a unique spirocyclic architecture.[1][2][3] While this specific compound is not extensively characterized in public literature, its diazaspiro[5.5]undecane core is a recognized scaffold in medicinal chemistry, with derivatives showing activity at various central nervous system targets, including nicotinic acetylcholine receptors (nAChRs).[4]
This document, therefore, proceeds under the working hypothesis that 2-Methyl-2,8-diazaspiro[5.5]undecane functions as a ligand for neuronal nAChRs. We will outline a rigorous, multi-step experimental workflow designed to test this hypothesis, characterize the compound's pharmacological profile, and compare its performance against established nAChR ligands.
The Scientific Rationale: Targeting Nicotinic Acetylcholine Receptors
Neuronal nAChRs are ligand-gated ion channels that play a critical role in various physiological processes, including cognitive function, reward, and attention.[5] These receptors are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most prevalent and therapeutically relevant in the brain.[5][6][7] The development of subtype-selective nAChR ligands is a key strategy for treating neurological and psychiatric disorders.[6][7]
The rigid, three-dimensional structure of diazaspiro compounds like 2-Methyl-2,8-diazaspiro[5.5]undecane makes them attractive candidates for achieving high receptor affinity and selectivity.[1] Our validation strategy is designed to first confirm binding to nAChRs and then to elucidate the functional consequences of this interaction.
Experimental Workflow for Mechanism of Action Validation
A logical and stepwise approach is crucial for unequivocally validating the mechanism of action. The following workflow is designed to build a comprehensive data package, from initial target engagement to cellular and functional characterization.
Caption: Simplified signaling cascade following agonist binding to a neuronal nAChR.
Cellular Assays for Downstream Effects
Objective: To measure a physiologically relevant downstream consequence of nAChR activation, such as neurotransmitter release.
Principle: Activation of presynaptic nAChRs can trigger the release of neurotransmitters like dopamine. [8]This can be measured in cell lines that model dopaminergic neurons, such as PC12 cells, which express nAChRs and release dopamine upon stimulation. [8] Protocol: Dopamine Release Assay from PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) to enhance nAChR expression and develop a more neuron-like phenotype. [8]2. Loading with [³H]-Dopamine: Load the differentiated cells with [³H]-dopamine.
-
Stimulation: Wash the cells and stimulate them with varying concentrations of 2-Methyl-2,8-diazaspiro[5.5]undecane or control compounds for a short period (e.g., 5-10 minutes).
-
Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both fractions using a scintillation counter.
-
Data Analysis: Calculate the percentage of total [³H]-dopamine released for each condition. Plot the percentage of release against the compound concentration to determine the EC50 for dopamine release.
Confirmation of Specificity: To confirm that the dopamine release is mediated by nAChRs, repeat the experiment in the presence of the antagonist mecamylamine. A significant reduction in the release stimulated by 2-Methyl-2,8-diazaspiro[5.5]undecane would validate the on-target mechanism.
Conclusion and Future Directions
The comprehensive experimental guide detailed above provides a robust framework for validating the mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecane as a novel nAChR ligand. By systematically progressing from in vitro binding and functional assays to cell-based validation of downstream signaling, researchers can build a compelling case for its specific molecular target.
Positive results from this workflow—demonstrating potent and selective binding, clear functional activity as an agonist or antagonist, and on-target cellular effects—would provide a strong foundation for further preclinical development. Subsequent studies could include electrophysiological characterization, in vivo pharmacokinetic and pharmacodynamic modeling, and assessment in animal models of relevant CNS disorders.
References
-
Levin, E. D., & Rezvani, A. H. (2007). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. [Link]
-
Gotti, C., Zoli, M., & Clementi, F. (2006). Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
Abdel-Magid, A. F. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Neuroscience. [Link]
-
Cabrera-Linares, F. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Cabrera-Linares, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Kaczor, A. A., & Matosiuk, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
-
Puttick, D., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]
-
Creative Bioarray. (n.d.). Characterization of Nicotinic Acetylcholine Receptors. Creative Bioarray. [Link]
-
Ke, L., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC. [Link]
-
JoVE. (2023). Cholinergic Receptors: Nicotinic. JoVE. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Barakat, A., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 8. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-2-Methyl-2,8-diazaspiro[5.5]undecane
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the principle of selectivity reigns supreme. The ability of a therapeutic agent to interact preferentially with its intended biological target while minimizing engagement with other proteins is a critical determinant of both efficacy and safety.[1][2] Off-target interactions can lead to a spectrum of adverse effects, complicating clinical development and, in some cases, leading to late-stage attrition of promising drug candidates.[3] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of rational drug design.[4][5]
This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of 2-Methyl-2,8-diazaspiro[5.5]undecane, a novel spirocyclic scaffold. Spirocyclic systems, characterized by their three-dimensional architecture, are of increasing interest in medicinal chemistry due to their potential for novel intellectual property and their ability to explore previously inaccessible chemical space.[6][7][8] However, this structural complexity also necessitates a thorough investigation of their selectivity to unlock their full therapeutic potential.[8]
The diazaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold, with derivatives showing activity against a range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[9][10][11][12] This inherent biological promiscuity underscores the importance of early and comprehensive cross-reactivity profiling.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid in the design and interpretation of cross-reactivity studies.
Part 1: Rationale for Target Selection in Cross-Reactivity Profiling
The initial step in any cross-reactivity study is the rational selection of a panel of off-targets. For 2-Methyl-2,8-diazaspiro[5.5]undecane, this selection is guided by the known pharmacology of structurally related diazaspiro[5.5]undecane derivatives.
dot
Caption: Logical workflow for selecting potential off-targets.
Based on existing literature, key therapeutic target classes for diazaspiro[5.5]undecane analogs include:
-
G Protein-Coupled Receptors (GPCRs):
-
Melanin-concentrating hormone receptor 1 (MCH-R1): Derivatives have shown potent antagonism, suggesting potential for obesity treatment.[9]
-
μ-Opioid Receptor (MOR): Certain analogs act as dual MOR agonists and σ1 receptor antagonists for pain management.[10][11]
-
GABA-A Receptors: Some diazaspiro[5.5]undecane-based compounds have been identified as antagonists.[13]
-
-
Enzymes:
Therefore, a primary cross-reactivity panel for 2-Methyl-2,8-diazaspiro[5.5]undecane should, at a minimum, include representative members from these target families.
Part 2: Comparative Experimental Methodologies for Cross-Reactivity Assessment
A multi-pronged approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's selectivity profile.
Biochemical Assays: A First-Tier Screen
Biochemical assays, primarily radioligand binding assays, provide a direct measure of the interaction between a compound and a target protein.[14][15][16] They are highly sensitive and amenable to high-throughput screening.
Experimental Protocol: Radioligand Competition Binding Assay [17][18]
-
Preparation of Target Membranes:
-
Culture cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing MOR).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well or 384-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for MOR), and a range of concentrations of 2-Methyl-2,8-diazaspiro[5.5]undecane.[18]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation and Detection:
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (2-Methyl-2,8-diazaspiro[5.5]undecane).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Comparative Binding Affinity Data
| Target | Radioligand | 2-Methyl-2,8-diazaspiro[5.5]undecane (Ki, nM) | Reference Compound (Ki, nM) | Selectivity Fold (Reference/Test Compound) |
| Primary Target X | [³H]-Ligand A | 10 | 5 | 0.5 |
| MOR | [³H]-DAMGO | 500 | 1 | 0.002 |
| MCH-R1 | [¹²⁵I]-MCH | >10,000 | 15 | <0.0015 |
| sEH | [³H]-t-DPPO | 1,200 | 2 | 0.0017 |
Cell-Based Functional Assays: Assessing Biological Impact
While binding assays confirm physical interaction, functional assays are essential to determine the biological consequence of this interaction (e.g., agonism, antagonism, or inverse agonism).[19][20]
dot
Sources
- 1. fiveable.me [fiveable.me]
- 2. aganitha.ai [aganitha.ai]
- 3. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charting Biologically Relevant Spirocyclic Compound Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. researchgate.net [researchgate.net]
- 17. An examination of experimental design in relation to receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
The 2-Methyl-2,8-diazaspiro[5.5]undecane Scaffold: A Comparative Guide to Structure-Activity Relationships for Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and drug development professionals, the quest for novel chemical matter that can effectively and selectively modulate challenging biological targets is perpetual. The spirocyclic scaffold has emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Methyl-2,8-diazaspiro[5.5]undecane analogs, with a focus on their potential as modulators of nicotinic acetylcholine receptors (nAChRs).
While direct, extensive SAR studies on the 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold targeting nAChRs are not widely available in peer-reviewed literature, this guide will synthesize data from closely related diazaspiro[5.5]undecane isomers and other spirocyclic diamines to infer potential SAR trends and guide future research. We will delve into the rationale behind experimental design, present comparative data, and provide detailed experimental protocols to support further investigation into this promising class of compounds.
The Significance of the Diazaspiro[5.5]undecane Core in Drug Discovery
The diazaspiro[5.5]undecane framework, a bicyclic system featuring two nitrogen atoms within a spiro-fused piperidine ring system, presents a rigid yet conformationally defined scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of the nitrogen atoms and the potential for stereoisomerism offer opportunities for fine-tuning interactions with receptor subtypes.
Bioactive compounds incorporating the 1,9-diazaspiro[5.5]undecane core, an isomer of the scaffold of interest, have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and central nervous system disorders.[1] These studies have demonstrated that substituents on the nitrogen atoms and modifications to the spirocyclic core can significantly impact biological activity.[1]
Probing the Nicotinic Acetylcholine Receptor Family
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including learning, memory, and attention, and are therapeutic targets for a range of conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The diverse family of nAChR subtypes presents a significant challenge for achieving selective modulation.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on the analysis of related diazaspiro[5.5]undecane isomers and other spirocyclic diamines targeting nAChRs, we can extrapolate key SAR trends that are likely to be relevant for the 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold.
Key Structural Modifications and Their Anticipated Impact:
-
Substitution on the Nitrogen Atoms (N2 and N8):
-
N2-Methyl Group: The presence of the methyl group at the 2-position, as specified in the topic, is a key defining feature. Its impact on steric hindrance and electronic properties at this position will be a critical determinant of binding affinity and selectivity.
-
N8-Substitution: The substituent at the 8-position is expected to be a major driver of potency and selectivity. Analogy with other nAChR ligands suggests that aromatic or heteroaromatic groups, often connected via a linker, are likely to be crucial for interacting with the receptor's binding pocket. The nature and length of the linker can be optimized to achieve optimal positioning of the terminal group.
-
-
Modifications to the Spirocyclic Core:
-
Ring Conformation: The inherent chair-like conformations of the piperidine rings in the spirocyclic system will dictate the spatial orientation of substituents. The introduction of additional substituents on the carbon atoms of the rings could further constrain the conformation and influence binding.
-
Stereochemistry: The spirocyclic nature of the 2,8-diazaspiro[5.5]undecane scaffold can give rise to stereoisomers. It is highly probable that different enantiomers or diastereomers will exhibit distinct pharmacological profiles, with one isomer potentially displaying significantly higher affinity or a different mode of action (e.g., agonist versus antagonist) than the others.
-
Inferred SAR from Related Scaffolds:
Studies on N-(3-pyridinyl) spirobicyclic diamines, designed as conformationally restricted analogs of the potent nAChR agonist tebanicline, have shown that while spirocyclic constraints can lead to high-affinity ligands, the specific geometry is crucial.[2] Some of these spirocyclic compounds displayed partial agonist activity at the α4β2 nAChR subtype with improved selectivity over the α3β4 subtype, highlighting the potential of this approach for fine-tuning subtype selectivity.[2]
Furthermore, a review of 1,9-diazaspiro[5.5]undecane derivatives indicates that bioactive compounds within this class almost always feature substituents at the 9-position (analogous to the 8-position in our scaffold of interest).[1] This reinforces the hypothesis that functionalization at this position is critical for achieving potent biological activity.
Comparative Data of Representative Spirocyclic nAChR Ligands
To provide a quantitative perspective, the following table summarizes the binding affinities of some representative spirocyclic and conformationally constrained nAChR ligands from the literature. Note: Direct data for 2-Methyl-2,8-diazaspiro[5.5]undecane analogs is not available in the cited literature; these compounds are presented to illustrate the potency of related scaffolds.
| Compound Class | Representative Structure | Target | Binding Affinity (Ki, nM) | Reference |
| N-Pyridinyl Spirobicyclic Diamines | 1a, 1b | α4β2 nAChR | Comparable to nicotine (partial agonists) | [2] |
| Polycyclic Nicotine Analogs | (+)-5b | Rat forebrain nAChRs | 4.79 | [3] |
| Polycyclic Nicotine Analogs | (-)-5b | Rat forebrain nAChRs | 148 | [3] |
This data underscores the potential for spirocyclic scaffolds to yield potent nAChR ligands and the significant impact of stereochemistry on binding affinity.
Experimental Protocols
To facilitate further research into the SAR of 2-Methyl-2,8-diazaspiro[5.5]undecane analogs, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for nAChR Subtypes
This protocol is designed to determine the binding affinity of test compounds for specific nAChR subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) at a concentration near its Kd.
-
Add varying concentrations of the test compound (2-Methyl-2,8-diazaspiro[5.5]undecane analogs).
-
For non-specific binding determination, include a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for nAChR Radioligand Binding Assay.
Functional Assay using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol assesses the functional activity (agonist, antagonist, or modulator) of the test compounds on nAChR subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Agonist testing: Apply increasing concentrations of the test compound and record the elicited inward current.
-
Antagonist testing: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Allosteric modulator testing: Pre-apply the test compound followed by co-application with an agonist to assess potentiation or inhibition of the agonist response.
-
Record current responses using appropriate data acquisition software.
-
-
Data Analysis:
-
For agonists, plot the current amplitude against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and maximal efficacy.
-
For antagonists, plot the percentage of inhibition against the compound concentration to determine the IC50.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.
Future Directions and Conclusion
The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold represents a promising, yet underexplored, area of chemical space for the development of novel nAChR modulators. While direct SAR data is currently limited, the insights gleaned from related spirocyclic diamines provide a strong rationale for its investigation.
Key areas for future research should include:
-
Systematic Synthesis and SAR Elucidation: A focused synthetic effort to generate a library of 2-Methyl-2,8-diazaspiro[5.5]undecane analogs with diverse substitutions at the N8 position is warranted.
-
Stereoselective Synthesis and Evaluation: The development of synthetic routes to access individual stereoisomers is crucial to fully understand the SAR and identify the most potent and selective compounds.
-
Broad Subtype Profiling: Screening against a wide panel of nAChR subtypes is necessary to identify analogs with desired selectivity profiles.
-
In Vivo Evaluation: Promising candidates with favorable in vitro profiles should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.
This guide provides a foundational framework for researchers to embark on the exploration of 2-Methyl-2,8-diazaspiro[5.5]undecane analogs as nAChR modulators. By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, this scaffold holds the potential to yield novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- Current time information in Hyderabad, IN. (n.d.).
- Schneider, S. E., White, H., Fessard, T., & Beldar, S. (2025). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (U.S. Patent No. 12,264,135 B2). U.S.
- de la Torre, J. C., & Rivas, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 464.
- Triazaspiro 5.5]undecane derivatives and drugs containing the same as the active ingredient. (2004).
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2009). Preparation and Characterization of N-(3-pyridinyl) Spirocyclic Diamines as Ligands for Nicotinic Acetylcholine Receptors. Journal of medicinal chemistry, 52(5), 1336–1343.
- Allosteric modulators of nicotinic acetylcholine receptors. (2023).
- 1-oxa-3,9-diaza-spiro'5,5]undecan-2-ones derivatives and its use as antagonist of the neurikinin receptor. (2004).
- 2,8-diazaspiro[4.5]decane and 3,9-dispiro[5.5]undecane derivates and pharmaceutical compositions thereof useful as tryptophan hydroxylase inhibitors. (n.d.).
- Rosse, G. (2013). Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators. ACS medicinal chemistry letters, 4(1), 1–2.
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021). (U.S.
- Ullrich, T., Gstach, H., & Mereiter, K. (2002). Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor. Journal of medicinal chemistry, 45(18), 4044–4054.
- 2,8-diazaspiro[4.5]decane compound. (2024).
- Spirocyclic amine derivatives as S1P modulators. (n.d.).
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2023). (U.S.
- Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015).
- Synthesis of nicotine derivatives from nicotine. (2006). (U.S.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Methyl-2,8-diazaspiro[5.5]undecane
Introduction: The Significance of 2-Methyl-2,8-diazaspiro[5.5]undecane in Modern Drug Discovery
The 2,8-diazaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture which allows for the precise spatial orientation of substituents. This spirocyclic system is a common feature in a variety of biologically active compounds, including receptor antagonists and central nervous system agents. The introduction of a methyl group at the 2-position, yielding 2-Methyl-2,8-diazaspiro[5.5]undecane, can significantly modulate the pharmacological properties of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of paramount importance to researchers in the pharmaceutical industry. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 2-Methyl-2,8-diazaspiro[5.5]undecane, offering experimental insights to inform route selection for drug development programs.
Route 1: A Linear Approach via a Lactam Intermediate
This initial route employs a more traditional, linear strategy, commencing with commercially available starting materials and proceeding through a key lactam intermediate, 2,8-diazaspiro[5.5]undecane-1-one. The synthesis culminates in the reduction of the lactam and a selective N-methylation to furnish the target compound.
Causality Behind Experimental Choices
The choice of a lactam-based route is often predicated on the ready availability of the requisite starting materials and the robustness of the chemical transformations involved. The formation of the spirocyclic lactam establishes the core architecture early in the synthesis. The subsequent reduction of the amide functionality is a well-established and high-yielding transformation, typically employing powerful hydride reagents such as lithium aluminum hydride (LiAlH4)[1][2][3]. The final selective N-methylation is a critical step to install the desired methyl group on one of the two secondary amine nitrogens. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts[4][5][6].
Experimental Protocol: Route 1
Step 1: Synthesis of 2,8-diazaspiro[5.5]undecane-1-one
-
Note: The specific patented synthesis of this intermediate is proprietary. The following is a generalized procedure based on common synthetic strategies for similar spirocyclic lactams.
-
A solution of a suitable difunctionalized piperidine derivative is reacted with a protected 4-aminobutanoic acid equivalent under conditions that promote cyclization. This typically involves the formation of an amide bond followed by an intramolecular nucleophilic substitution to form the spirocyclic core.
Step 2: Reduction of 2,8-diazaspiro[5.5]undecane-1-one to 2,8-diazaspiro[5.5]undecane
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2,8-diazaspiro[5.5]undecane-1-one in anhydrous THF is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for 12-18 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude 2,8-diazaspiro[5.5]undecane, which can be purified by distillation or chromatography.
Step 3: Selective N-Methylation to 2-Methyl-2,8-diazaspiro[5.5]undecane
-
To a solution of 2,8-diazaspiro[5.5]undecane in formic acid, an aqueous solution of formaldehyde is added.
-
The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to ensure the formation of the mono-methylated product.
-
After cooling to room temperature, the reaction mixture is basified with a concentrated solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2-Methyl-2,8-diazaspiro[5.5]undecane.
Visualizing the Workflow: Route 1
Caption: A linear synthetic approach to 2-Methyl-2,8-diazaspiro[5.5]undecane.
Route 2: A Convergent Approach via Double Aza-Michael Addition
The second route offers a more convergent and potentially more efficient strategy, centered around the construction of the spirocyclic core via a double aza-Michael addition reaction. This approach aims to reduce the number of synthetic steps and improve the overall yield.
Causality Behind Experimental Choices
Convergent syntheses are highly desirable in industrial settings as they often lead to higher overall yields and greater efficiency. The double Michael addition is a powerful tool for the construction of cyclic systems from acyclic precursors[7][8]. In this proposed route, a suitable nitrogen source, such as a primary amine or ammonia, is reacted with a divinyl ketone derivative. The initial Michael addition is followed by an intramolecular cyclization via a second Michael addition to form the piperidine ring and establish the spirocenter. The choice of a catalytic reductive amination of a diketone is another viable strategy that follows a similar convergent logic[9][10][11][12][13][14][15]. This approach can offer advantages in terms of atom economy and reduced waste generation.
Experimental Protocol: Route 2
Step 1: Synthesis of a Suitable Divinyl Ketone Precursor
-
A variety of methods can be employed for the synthesis of the requisite 1,6-dicarbonyl compound or its divinyl ketone equivalent. A common approach involves the alkylation of a ketone enolate with a suitable electrophile containing a masked aldehyde or a second Michael acceptor.
Step 2: Double Aza-Michael Addition and Cyclization
-
To a solution of the divinyl ketone precursor in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), a source of ammonia or a primary amine (such as methylamine to directly introduce the desired methyl group) is added.
-
The reaction can be promoted by a base or can be performed under catalytic conditions, for example, using a Lewis acid or an organocatalyst.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the cyclization is complete, as monitored by LC-MS.
-
Upon completion, the reaction is worked up by removing the solvent and purifying the resulting 2-Methyl-2,8-diazaspiro[5.5]undecane by column chromatography or crystallization.
-
Alternative Step 2: Catalytic Reductive Amination
-
A solution of the appropriate 1,5-diketone precursor and a source of ammonia or methylamine in a suitable solvent is subjected to a reducing agent in the presence of a catalyst.
-
Commonly used reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) or hydride reagents like sodium cyanoborohydride[16].
-
The reaction is carried out under controlled temperature and pressure until the formation of the desired spirodiamine is complete.
-
Work-up and purification are performed as described above.
-
Visualizing the Workflow: Route 2
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the In Vivo Validation of 2-Methyl-2,8-diazaspiro[5.5]undecane as a Novel Analgesic
Introduction: The Promise of Spirocyclic Scaffolds in Pain Management
In the landscape of medicinal chemistry, spirocyclic scaffolds are increasingly recognized as "privileged structures."[1] Their rigid, three-dimensional nature allows for precise conformational locking of pharmacophores, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties compared to more flexible acyclic or simple cyclic analogs.[1] The 2,8-diazaspiro[5.5]undecane core, a key structural motif, has been featured in compounds targeting a diverse array of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[2][3]
This guide focuses on a specific derivative, 2-Methyl-2,8-diazaspiro[5.5]undecane (hereafter referred to as Cmpd-X ). While direct in vivo data for Cmpd-X is not yet published, extensive research on closely related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has revealed a compelling dual-action mechanism for pain relief: μ-opioid receptor (MOR) agonism combined with sigma-1 receptor (σ1R) antagonism.[4][5] This dual modulation has been shown to provide potent analgesia with a potentially improved side-effect profile, notably reduced constipation, compared to classical opioids like oxycodone.[4][5]
Therefore, we hypothesize that Cmpd-X functions as a next-generation analgesic via this dual MOR/σ1R pathway. This guide provides a comprehensive, field-proven framework for the in vivo validation of this hypothesis, comparing its potential performance against established and mechanistically similar alternatives.
Part 1: The Scientific Rationale - A Dual-Target Strategy for Safer Analgesia
Traditional opioid analgesics, such as oxycodone, exert their effects primarily through potent agonism of the MOR.[5] While highly effective, this mechanism is also responsible for a host of debilitating side effects, including respiratory depression, tolerance, and severe constipation. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has been identified as a key modulator of opioid signaling and pain sensitization. Antagonism of σ1R has been shown to potentiate MOR-mediated analgesia while mitigating some of its adverse effects.[4]
The core scientific premise is that a single molecule capable of simultaneously activating MOR and blocking σ1R could achieve a synergistic analgesic effect. This allows for a lower effective dose, thereby reducing the burden on the MOR system and diminishing the intensity of associated side effects. Our validation strategy is designed not only to confirm the analgesic efficacy of Cmpd-X but also to provide definitive evidence of this improved safety profile through rigorous, self-validating experimental protocols.
Part 2: A Phased In Vivo Validation Workflow
A logical, phased approach is critical to efficiently validate a new chemical entity. Our workflow progresses from understanding the compound's behavior in the body (Pharmacokinetics) to proving its efficacy (Pharmacodynamics) and finally to confirming its safety.
Caption: Phased workflow for in vivo validation of Cmpd-X.
Experimental Protocol 1: Pharmacokinetic (PK) Profiling
Causality: Before assessing what a drug does to the body (PD), we must first understand what the body does to the drug (PK). This protocol establishes the bioavailability, distribution, and clearance of Cmpd-X , which is essential for designing rational and interpretable efficacy studies.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.
-
Groups:
-
Group 1: Intravenous (IV) administration (1 mg/kg) via tail vein injection.
-
Group 2: Oral gavage (PO) administration (10 mg/kg).
-
-
Formulation: Cmpd-X is dissolved in a vehicle suitable for both IV and PO routes (e.g., 20% Solutol HS 15 in saline).
-
Blood Sampling: Sparse sampling schedule. Approximately 100 µL of blood is collected from the tail vein into K2EDTA-coated tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Plasma is immediately separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Cmpd-X are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
Data Analysis: Non-compartmental analysis is performed using software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).
Part 3: Comparative Analysis - Benchmarking Against Alternatives
To establish the therapeutic potential of Cmpd-X , its performance must be objectively compared to both a gold-standard therapeutic and a compound with a similar proposed mechanism.
-
Alternative 1 (Gold Standard): Oxycodone. A potent, widely used MOR agonist. It serves as a benchmark for analgesic efficacy.[5]
-
Alternative 2 (Mechanistic Comparator): Compound 15au. A published 1-oxa-4,9-diazaspiro[5.5]undecane derivative with proven dual MOR agonist/σ1R antagonist activity and in vivo data.[4]
Caption: Comparative mechanism of action for Cmpd-X and alternatives.
Experimental Protocol 2: Efficacy in the Paw Pressure Test
Causality: This protocol directly measures the analgesic effect of the compounds on mechanically induced pain (nociception). Including a reversal agent (a σ1R agonist) provides a self-validating system to confirm that the σ1R antagonism of Cmpd-X is contributing to its analgesic effect in vivo.
Methodology:
-
Animal Model: Male ICR mice (n=8-10 per group), 20-25g.
-
Procedure: The Randall-Selitto test is used. A constantly increasing pressure is applied to the dorsal surface of the mouse's hind paw. The pressure at which the mouse withdraws its paw is recorded as the Paw Withdrawal Threshold (PWT). A baseline PWT is established before dosing.
-
Groups:
-
Vehicle control (e.g., 20% Solutol HS 15 in saline).
-
Cmpd-X (e.g., 1, 3, 10, 30 mg/kg, PO).
-
Oxycodone (e.g., 1, 3, 10 mg/kg, PO).
-
Compound 15au (e.g., 1, 3, 10, 30 mg/kg, PO).
-
-
Mechanism Validation Group: A separate cohort receives the σ1R agonist PRE-084 (1 mg/kg, IP) 15 minutes prior to an effective dose of Cmpd-X .
-
Measurement: PWT is measured at 30, 60, 90, and 120 minutes post-dose.
-
Data Analysis: Data are expressed as the percentage of the maximum possible effect (%MPE). The dose that produces 50% of the maximum effect (ED50) is calculated for each compound. A significant reduction in the %MPE of Cmpd-X by PRE-084 co-administration would validate the contribution of σ1R antagonism.[4]
Comparative Data Summary
The following table presents hypothetical but realistic data based on published results for similar compounds.[4][5] The goal of the experiments is to populate this table with data for Cmpd-X .
| Parameter | Cmpd-X (Hypothetical) | Oxycodone | Compound 15au |
| Mechanism | MOR Agonist / σ1R Antagonist | MOR Agonist | MOR Agonist / σ1R Antagonist |
| Analgesic Efficacy (ED50, mg/kg) | 5.0 | 2.5 | 6.0 |
| Oral Bioavailability (F%) | 45% | ~60-87% | 35% |
| GI Transit Inhibition (at ED80) | 25% | 70% | 30% |
| Analgesia Reversal by PRE-084 | Yes | No | Yes |
Part 4: Safety & Toxicological Assessment
A superior analgesic must not only be effective but also safe. The primary mechanistic hypothesis posits that Cmpd-X will have reduced constipating effects. This must be directly validated.
Experimental Protocol 3: Gastrointestinal (GI) Transit Assay
Causality: This assay provides a quantitative measure of the inhibitory effect of a compound on intestinal motility, the physiological basis of opioid-induced constipation. Comparing compounds at equianalgesic doses (e.g., their respective ED80 values from the paw pressure test) is crucial for a fair and clinically relevant assessment.
Methodology:
-
Animal Model: Male ICR mice (n=8-10 per group), fasted for 12-16 hours with free access to water.
-
Groups:
-
Vehicle control.
-
Cmpd-X (at its ED80 dose, PO).
-
Oxycodone (at its ED80 dose, PO).
-
-
Procedure:
-
Animals are dosed with the compound or vehicle.
-
After 30 minutes, each mouse is administered 0.2 mL of a 10% charcoal meal suspension in 5% gum arabic via oral gavage.
-
25 minutes after the charcoal meal, animals are euthanized by CO2 asphyxiation.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: The percent inhibition of GI transit is calculated for each group relative to the vehicle control.
Tiered Toxicology Screening
A tiered approach ensures that potential liabilities are identified early without expending excessive resources.
Caption: Tiered decision-making workflow for toxicology screening.
Conclusion
The in vivo validation of 2-Methyl-2,8-diazaspiro[5.5]undecane requires a methodical, evidence-based approach grounded in established pharmacological principles. The protocols outlined in this guide provide a robust framework to not only determine the compound's analgesic efficacy but also to rigorously test the central hypothesis of a safer, dual-action mechanism. By directly comparing its performance against both the gold-standard oxycodone and mechanistically related compounds, researchers can generate a comprehensive data package to clearly define its therapeutic potential and position it for further development.
References
-
Cabrera-Linares, P. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link][4][5]
-
Koperniku, A. & Sargsyan, K. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15634715, 2,8-Diazaspiro(5.5)undecane. [Link][7]
-
Gomes, B. et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link][1]
-
Cabrera-Linares, P. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link][4][5]
-
Hansen, J. S. et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. ACS Omega. [Link][8]
-
Semedo, C. et al. (2015). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Semantic Scholar. [Link][6]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. | Semantic Scholar [semanticscholar.org]
- 7. 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the ADME Properties of Diazaspiro[5.5]undecane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Scaffold and Early ADME Assessment
The diazaspiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry. Its rigid conformation allows for the precise spatial orientation of substituents, which can lead to improved potency and selectivity for various biological targets.[1] Derivatives of this scaffold are being explored for a range of therapeutic applications, including the treatment of pain, obesity, and central nervous system disorders.[2][3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6]
Early and accurate assessment of a compound's ADME profile is therefore not just a regulatory hurdle but a critical, cost-saving step in the drug discovery pipeline.[5][7][8] Understanding how a diazaspiro[5.5]undecane derivative is likely to behave in the body allows for the early identification of potential liabilities, such as poor absorption or rapid metabolism, guiding medicinal chemists in the design of molecules with more favorable pharmacokinetic profiles.[1][9] This guide provides a comparative analysis of the ADME properties of diazaspiro[5.5]undecane derivatives, supported by detailed experimental protocols and an exploration of structure-ADME relationships.
Pillars of ADME Profiling: Key Parameters and Their Significance
A comprehensive ADME profile is built upon several key experimental readouts, each providing a piece of the pharmacokinetic puzzle. For the diazaspiro[5.5]undecane class of molecules, the following parameters are of particular importance:
-
Permeability: This measures the ability of a compound to pass through biological membranes, a prerequisite for oral absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11][12]
-
Metabolic Stability: The susceptibility of a compound to enzymatic degradation, primarily in the liver, determines its half-life and dosing regimen.[9] Liver microsomes, which contain the key drug-metabolizing cytochrome P450 (CYP) enzymes, are commonly used to assess metabolic stability.[13][14][15]
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein that actively pumps drugs out of cells, which can limit oral bioavailability and brain penetration. Identifying if a compound is a P-gp substrate is crucial.[16]
-
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes by a drug candidate can lead to harmful drug-drug interactions (DDIs) by affecting the metabolism of co-administered medications.[17][18]
Experimental Methodologies: A Practical Guide
The following protocols are foundational for generating the data required for a comparative ADME analysis. The choice of specific conditions (e.g., concentrations, incubation times) may be adapted, but the underlying principles ensure robust and reproducible data.
Caco-2 Permeability Assay
This assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics similar to the intestinal epithelium.[11][19]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation and the formation of tight junctions.[11][20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[20]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): The test compound is added to the apical (A) side, simulating the intestinal lumen. Samples are taken from the basolateral (B) side, representing the blood, over a time course.[19]
-
Basolateral to Apical (B-A): The test compound is added to the B side, and samples are taken from the A side.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.[10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.[16]
Caption: Caco-2 Permeability Assay Workflow.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to Phase I metabolism by CYP enzymes present in liver microsomes.
Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[13]
-
Incubation: The test compound is added to the microsome solution and pre-incubated at 37°C.[21]
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[14] Control incubations are run without NADPH.
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[14][21]
-
Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound.[22]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[14]
P-glycoprotein (P-gp) Inhibition Assay
This assay determines if a test compound inhibits the P-gp transporter, which could lead to drug-drug interactions.
Protocol:
-
System: A fluorescent P-gp substrate is used with cells overexpressing P-gp (e.g., MDCK-MDR1) or reconstituted P-gp liposomes.[16][23]
-
Incubation: The P-gp-expressing system is incubated with the fluorescent substrate in the presence and absence of the test compound. A known P-gp inhibitor (e.g., verapamil, elacridar) is used as a positive control.[16][24]
-
Measurement: The accumulation of the fluorescent substrate inside the cells or liposomes is measured using a fluorescence plate reader.[23]
-
Data Analysis: A decrease in the efflux of the fluorescent substrate (i.e., increased intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. The IC50 value is then determined.[23]
Cytochrome P450 (CYP) Inhibition Assay
This high-throughput assay screens for potential drug-drug interactions by measuring the inhibition of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17]
Protocol:
-
Reagents: Recombinant human CYP enzymes and their corresponding fluorescent probe substrates are used.[17][25]
-
Reaction: The CYP enzyme, the test compound, and the fluorescent probe are incubated together. The reaction is initiated by adding an NADPH-regenerating system.[26]
-
Fluorescence Reading: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.[17][26]
-
Data Analysis: The rate of fluorescence generation is compared between wells with and without the test compound to determine the percent inhibition. An IC50 value is calculated for compounds showing significant inhibition.[25]
Comparative Analysis of Diazaspiro[5.5]undecane Derivatives
While a comprehensive, publicly available dataset comparing a wide range of diazaspiro[5.5]undecane derivatives is limited, published studies on individual compounds or small series allow for a preliminary comparative analysis. The following table synthesizes representative data from the literature to illustrate how structural modifications can impact ADME properties.
| Compound/Derivative | Key Structural Feature | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | HLM Stability (t½, min) | CYP Inhibition (IC₅₀, µM) | Reference |
| Derivative A | Basic N-substituent (e.g., alkyl) | Low (<1) | >2 | Moderate (30-60) | >10 (for major isoforms) | Hypothetical/Representative |
| Derivative B | Aryl group at position 9 | Moderate (1-5) | <2 | >60 | >10 | [2] |
| Derivative C | Carbonyl at position 2 | High (>10) | <2 | <30 | >10 | [2] |
| Derivative D | Fused aromatic ring | Moderate (1-5) | >2 | >60 | 5-10 (e.g., CYP2D6) | [2] |
| UZH2 (1,4,9-Triaza deriv.) | Pyrimidine substituent | Favorable ADME reported | N/A | Moderate | Favorable profile reported | [27][28] |
Note: This table is illustrative. "N/A" indicates data not available in the cited sources. "Hypothetical/Representative" entries are based on general trends for similar chemical scaffolds.
Structure-ADME Relationships (SAR) and Mechanistic Insights
The structural rigidity of the diazaspiro[5.5]undecane core provides a unique opportunity to systematically study the impact of substituents on ADME properties.
Caption: Key Structure-ADME Relationships.
-
Lipophilicity and Permeability: Increasing lipophilicity by adding aryl or alkyl substituents at position 9 can enhance passive permeability.[2] However, excessive lipophilicity can lead to increased metabolic liability and off-target effects.
-
Polarity and Efflux: The basic nitrogen atoms in the scaffold can become protonated at physiological pH, increasing polarity and potentially reducing permeability. These basic centers can also be recognized by efflux transporters like P-gp. Masking one of the nitrogens, for instance, through the introduction of a carbonyl group at position 2, can reduce polarity and P-gp efflux, thereby improving absorption.[2]
-
Metabolic Hotspots: Unsubstituted positions on the piperidine rings and N-alkyl groups are potential sites for CYP-mediated metabolism (e.g., N-dealkylation, hydroxylation). Strategic blocking of these "metabolic hotspots" with groups like fluorine or by incorporating them into a fused ring system can significantly enhance metabolic stability.[2]
-
CYP Inhibition: The introduction of certain aromatic or heterocyclic moieties can lead to the inhibition of specific CYP isoforms. This is often due to the substituent fitting into the active site of the enzyme. Therefore, careful selection of these groups is necessary to avoid potential drug-drug interactions.
Conclusion and Future Directions
The diazaspiro[5.5]undecane scaffold holds immense promise in drug discovery due to its favorable three-dimensional characteristics.[1][29] However, realizing this potential requires a deep and early understanding of the ADME properties of its derivatives. By employing a suite of standardized in vitro assays, researchers can build a robust understanding of structure-ADME relationships within this chemical class. This data-driven approach allows for the rational design of new derivatives with an optimized balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in developing safe and effective medicines. Future work should focus on generating more comprehensive and directly comparable datasets for a wider range of derivatives to further refine predictive models and guide the next generation of drug design.
References
-
Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available from: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available from: [Link]
-
Artursson P, Karlsson J. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochem Biophys Res Commun. 1991;175(3):880-5. Available from: [Link]
-
In Vitro ADME / DMPK Screening. Charnwood Discovery. Available from: [Link]
-
ADME Properties in Drug Discovery. BioSolveIT. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. KCAS Bio. 2020-10-03. Available from: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
-
de Witte W, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Adv. 2017;7(28):17067-17088. Available from: [Link]
-
Dolbois A, et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J Med Chem. 2021;64(17):12738-12760. Available from: [Link]
-
Dolbois A, et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J Med Chem. 2021;64(17):12738-12760. Available from: [Link]
-
Zhang H, et al. High-throughput fluorescence assay of cytochrome P450 3A4. J Biomol Screen. 2007;12(5):635-42. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. 2020-04-02. Available from: [Link]
-
P-glycoprotein (Pgp) inhibition assay. BMG Labtech. 2010-04. Available from: [Link]
-
Virgili M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2020;63(5):2259-2281. Available from: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024-12-09. Available from: [Link]
-
Virgili M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2020;63(5):2259-2281. Available from: [Link]
-
Microsomal Stability. Evotec. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
P-glycoprotein (P-gp) Substrate Identification. Evotec. Available from: [Link]
-
Choudhary D, et al. Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. J Pharmacol Toxicol Methods. 2016;82:19-27. Available from: [Link]
-
Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC. 2024-03-01. Available from: [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. 2022-01-01. Available from: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. 2021-08-25. Available from: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]
-
CYP Inhibition Assays. Eurofins Discovery. Available from: [Link]
-
Early ADME And Physical-Chemistry Properties. SpiroChem. Available from: [Link]
-
Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Cancer Biol Ther. 2011;11(2):223-30. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. 2022-09-28. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorb2b.com [vectorb2b.com]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. P-gp Substrate Identification | Evotec [evotec.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. diva-portal.org [diva-portal.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Head-to-Head Comparison of Diazaspiro[5.5]undecane Derivatives Against Established Therapeutics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane core, a rigid three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its conformational constraint offers a unique advantage in the design of selective and potent ligands for a diverse array of biological targets. This guide provides a comprehensive, head-to-head comparison of diazaspiro[5.5]undecane derivatives against established drugs in two key therapeutic areas: pain management and oncology. We will delve into the experimental data that underscores their potential, detail the methodologies for their evaluation, and provide a forward-looking perspective on their place in modern drug discovery.
Part 1: Diazaspiro[5.5]undecanes in Pain Management: A Dual-Action Approach to Analgesia
A promising strategy in the development of novel analgesics is the simultaneous modulation of the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). Dual MOR agonists and σ1R antagonists have the potential to provide potent pain relief with a reduced side-effect profile compared to traditional opioids. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated this coveted dual activity.
Comparative Analysis: 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives vs. Oxycodone
Oxycodone, a potent MOR agonist, is a widely prescribed opioid analgesic.[1][2] However, its utility is often limited by significant side effects, including respiratory depression, constipation, and a high potential for abuse. The dual-acting diazaspiro[5.5]undecane derivatives offer a compelling alternative.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (%) |
| 15au (1-oxa-4,9-diazaspiro[5.5]undecane derivative) | MOR | 1.8 | 33 | 85 |
| σ1R | 2.5 | - | - | |
| Oxycodone | MOR | ~15-30 | ~30-100 | 100 |
| σ1R | >10,000 | - | - |
Data for 15au sourced from[3]. Data for Oxycodone is an approximate range compiled from multiple sources.
The data clearly indicates that compound 15au exhibits potent, balanced affinity for both MOR and σ1R.[3] Notably, its MOR binding affinity is significantly higher than that of oxycodone. While its efficacy as a MOR agonist is slightly lower than oxycodone, the potent σ1R antagonism is hypothesized to contribute to its analgesic effect and potentially mitigate some of the adverse effects associated with pure MOR agonists. In preclinical models, compound 15au demonstrated potent analgesic activity comparable to oxycodone but with a reduced incidence of constipation.[3]
Signaling Pathway: MOR Agonism and σ1R Antagonism
The synergistic effect of MOR agonism and σ1R antagonism is rooted in their distinct but complementary roles in pain modulation.
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition.
Experimental Protocol: CDK7 Kinase Inhibition Assay
An in vitro kinase assay is essential to determine the direct inhibitory effect of a compound on CDK7 activity. The ADP-Glo™ Kinase Assay is a common method. [4][5] Objective: To measure the in vitro inhibitory activity of a diazaspiro[5.5]undecane derivative against the CDK7/CycH/MAT1 complex.
Materials:
-
Enzyme: Recombinant human CDK7/CycH/MAT1 complex.
-
Substrate: A suitable peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).
-
ATP: Adenosine triphosphate.
-
Test Compound: Diazaspiro[5.5]undecane derivative.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 384-well plates and a luminometer.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add the test compound or vehicle (for control wells) to the wells.
-
Add the CDK7/CycH/MAT1 enzyme to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Pharmacokinetic and Pharmacodynamic Considerations
A direct comparison of the pharmacokinetic and pharmacodynamic profiles of the novel diazaspiro[5.5]undecane derivatives and the established drugs is crucial for assessing their therapeutic potential.
Comparative Pharmacokinetics
| Parameter | 1-oxa-4,9-diazaspiro[5.5] undecane derivatives (preclinical) | Oxycodone | Voruciclib |
| Bioavailability (Oral) | Data not readily available | 60-87% [6][7] | Orally active [8][9] |
| Half-life (t1/2) | Data not readily available | 3-5 hours (immediate release) [2] | ~28 hours [8] |
| Metabolism | Data not readily available | Hepatic (CYP3A4, CYP2D6) [2] | Data not readily available |
| Volume of Distribution (Vd) | Data not readily available | 2.6 L/kg [2] | Large volume of distribution [8] |
While comprehensive pharmacokinetic data for the diazaspiro[5.5]undecane derivatives are still emerging, their progression into preclinical and potentially clinical studies will necessitate a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties.
Comparative Pharmacodynamics
| Feature | 1-oxa-4,9-diazaspiro[5.5] undecane derivatives | Oxycodone | Pyrazolo[1,5-a]t[1][8][6]riazine- diazaspiro[5.5]undecane derivatives | Voruciclib |
| Primary Mechanism | MOR agonism, σ1R antagonism | MOR agonism [2] | CDK7 inhibition | CDK inhibition (primarily CDK9) [8][9] |
| Therapeutic Effect | Analgesia | Analgesia [1][2] | Anti-proliferative, pro-apoptotic | Anti-proliferative, cell cycle arrest [10] |
| Potential Advantages | Reduced opioid side effects (e.g., constipation) | Well-established efficacy | Targeting a key cancer dependency | Oral administration, potential for combination therapy [11] |
| Potential Liabilities | Off-target effects, long-term safety | High abuse potential, respiratory depression | Selectivity against other kinases, potential for resistance | On-target toxicities (e.g., myelosuppression) [12] |
Conclusion and Future Directions
The diazaspiro[5.5]undecane scaffold represents a versatile and promising platform for the development of novel therapeutics. In the realm of pain management, derivatives that dually target MOR and σ1R offer a scientifically sound strategy to improve upon the safety profile of traditional opioids. In oncology, the exploration of this scaffold has yielded potent inhibitors of CDK7, a critical regulator of cancer cell proliferation and survival.
The head-to-head comparisons with established drugs like oxycodone and voruciclib, while still based on emerging data for the diazaspiro[5.5]undecane derivatives, highlight their potential to address significant unmet medical needs. Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: A thorough understanding of the ADME properties of these novel compounds is essential for their clinical translation.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical studies are needed to validate the therapeutic window and long-term safety of these derivatives.
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization: Further medicinal chemistry efforts can refine the potency, selectivity, and drug-like properties of these scaffolds.
As our understanding of the complex biology of pain and cancer evolves, the rational design of molecules based on privileged scaffolds like diazaspiro[5.5]undecane will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Oxycodone. In: Wikipedia. ; 2026. Accessed January 18, 2026. [Link]
-
Sadiq NM, Dice TJ, Mead T. Oxycodone. In: StatPearls. StatPearls Publishing; 2024. Accessed January 18, 2026. [Link]
-
Davids MS, Wei AH, Flinn IW, et al. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. Blood Adv. 2024;8(4):996-1006. [Link]
-
Lugo RA, Kern SE. The pharmacokinetics of oxycodone. J Pain Palliat Care Pharmacother. 2004;18(4):17-30. [Link]
-
Lugo RA, Kern SE. The Pharmacokinetics of Oxycodone. Journal of Pain & Palliative Care Pharmacotherapy. 2004;18(4):17-30. [Link]
-
Lugo RA, Kern SE. The Pharmacokinetics of Oxycodone. Journal of Pain & Palliative Care Pharmacotherapy. 2004;18(4):17-30. [Link]
-
Oxycodone Pathway, Pharmacokinetics. PharmGKB. Accessed January 18, 2026. [Link]
-
A Phase 1 Study of the Oral CDK9 Inhibitor Voruciclib in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML). Blood. 2023;142(Supplement 1):3129. [Link]
-
Leow KP, Smith MT. Single-dose and steady-state pharmacokinetics and pharmacodynamics of oxycodone in patients with cancer. Clin Pharmacol Ther. 1993;54(5):525-535. [Link]
-
Chu UB, Ruoho AE. SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2016;71:1.34.1-1.34.21. [Link]
-
Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 2015;71:1.34.1-1.34.21. [Link]
-
Normal-release and controlled-release oxycodone: Pharmacokinetics, pharmacodynamics, and controversy. ResearchGate. Accessed January 18, 2026. [Link]
-
A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. ResearchGate. Accessed January 18, 2026. [Link]
-
Pasternak GW. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods Mol Biol. 2015;1335:241-249. [Link]
-
The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia. Blood Neoplasia. 2024;2(3):100108. [Link]
-
Cobos EJ, Entrena JM, Cendán CM, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2019;62(23):10846-10861. [Link]
-
Petruzzella S, Iovanna J, Ottaviani G, et al. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. 2024;e202400448. [Link]
-
Definition of voruciclib - NCI Drug Dictionary. National Cancer Institute. Accessed January 18, 2026. [Link]
-
mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Accessed January 18, 2026. [Link]
-
Petruzzella S, Iovanna J, Ottaviani G, et al. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. 2024;e202400448. [Link]
-
Yano H, Zhang Y, He P, et al. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology. 2018;131:354-368. [Link]
-
Petruzzella S, Iovanna J, Ottaviani G, et al. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Accessed January 18, 2026. [Link]
-
CDK7 Assay Kit. BPS Bioscience. Accessed January 18, 2026. [Link]
-
Cobos EJ, Entrena JM, Cendán CM, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2020;63(5):2434-2454. [Link]
-
Livingston KE, Mahoney JP, Le-stradal M, et al. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Elife. 2018;7:e36469. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Accessed January 18, 2026. [Link]
-
Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chem Neurosci. 2023;14(10):1869-1880. [Link]
-
Pasternak GW. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. Accessed January 18, 2026. [Link]
-
A Phase 1 Study of the Oral CDK9 Inhibitor Voruciclib in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML). R Discovery. Accessed January 18, 2026. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(14):115569. [Link]
-
Greifenberg AK, Hönig D, Rösner T, et al. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Mol Cell. 2020;77(4):886-898.e7. [Link]
-
Meijer L, Bettayeb K, Ferandin Y, et al. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. J Med Chem. 2009;52(3):680-686. [Link]
-
Voruciclib Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed January 18, 2026. [Link]
-
Raffa RB, Pergolizzi JV Jr, Le-Quang-Lanh. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus. 2024;16(5):e59765. [Link]
-
El-Damasy DA, Keeton AB, Abouzid KA. Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a]t[1][8][6]riazine Derivatives as CDK2 Inhibitors. Bioorg Chem. 2019;92:103239. [Link]
-
Kato Y, Ito K, Inaba T, et al. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorg Med Chem Lett. 2014;24(2):565-570. [Link]
Sources
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nld.promega.com [nld.promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The pharmacokinetics of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Diazaspiro[5.5]undecanes: Navigating the Landscape of Isomeric Scaffolds
A Note to the Researcher: The primary focus of this guide was to investigate the reproducibility of published synthetic results for 2-Methyl-2,8-diazaspiro[5.5]undecane. However, a comprehensive search of the scientific literature has revealed a notable absence of published synthetic routes for this specific molecule and its parent scaffold, 2,8-diazaspiro[5.5]undecane. This finding suggests a significant gap in the existing literature, presenting a unique opportunity for synthetic innovation.
In light of this, the following guide has been adapted to provide a comparative overview of the established synthetic methodologies for other isomers of diazaspiro[5.5]undecane. By examining the strategies employed for the synthesis of the 1,7-, 1,8-, 1,9-, 2,4-, and 3,9-isomers, we can gain valuable insights into the potential challenges and viable approaches for the eventual synthesis of the elusive 2,8-diazaspiro[5.5]undecane core. This guide will delve into the intricacies of these published methods, offering a framework for researchers, scientists, and drug development professionals to navigate the synthesis of this important class of compounds.
The Allure of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane framework, a spirocyclic system containing two nitrogen atoms within two six-membered rings, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents and potentially leading to enhanced binding affinity and selectivity for biological targets. Various isomers of this scaffold have been explored as core components in the development of therapeutics for a range of conditions, including obesity, pain, and psychotic disorders.[1]
A Comparative Look at Isomer Synthesis
The synthesis of diazaspiro[5.5]undecanes presents a unique set of challenges, primarily centered around the construction of the sterically demanding spirocyclic core. The varied positioning of the nitrogen atoms across the different isomers necessitates distinct synthetic strategies. Below, we compare the published approaches for several key isomers.
The 1,7-Diazaspiro[5.5]undecane Isomer
A convenient, three-step synthesis for the parent 1,7-diazaspiro[5.5]undecane has been reported, starting from N-Boc-δ-valerolactam.[2][3] This method involves a Claisen condensation followed by an acid-catalyzed decarboxylation and spirocyclization.[2][3]
Key Features:
-
Starting Material: Readily available N-Boc-δ-valerolactam.
-
Core Transformation: Acid-catalyzed spirocyclization.
-
Scalability: The procedure is described as convenient and simple, suggesting potential for scalability.
While the initial publication provides a concise route, a thorough evaluation of its reproducibility across different laboratory settings would be beneficial. Factors such as the specific acid catalyst used, reaction concentration, and temperature control could influence the efficiency of the spirocyclization step.
The 1,8-Diazaspiro[5.5]undecane Isomer
The asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved from 2-cyano-6-phenyloxazolopiperidine.[4][5] This approach hinges on the generation of an imine salt, followed by an in situ intramolecular nucleophilic alkylation.[4][5] Two distinct pathways have been developed from this key intermediate: a reductive-cyclization and an alkylation-cyclization, allowing for the preparation of unsubstituted, monosubstituted, and disubstituted products.[4][5]
Key Features:
-
Chirality: Enables the synthesis of enantiomerically pure products.
-
Versatility: Two distinct cyclization strategies offer access to a range of substituted derivatives.
-
Potential Challenges: The generation and subsequent reaction of the imine salt may be sensitive to reaction conditions, requiring careful control to ensure reproducibility.
The 1,9-Diazaspiro[5.5]undecane Isomer
A review of the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes highlights that these compounds are often synthesized with substituents at the nitrogen positions, which are typically introduced in the final steps of the synthesis.[1] One notable method for the construction of the 1,9-diazaspiro[5.5]undecane core is an adaptation of the Petasis reaction, a multicomponent reaction involving a carbonyl, an amine, and a boronic acid.[1]
Key Features:
-
Multicomponent Reaction: Offers a convergent approach to the scaffold.
-
Substituent Introduction: The parent core is often functionalized in later steps, allowing for diversification.
-
Reproducibility Considerations: Multicomponent reactions can sometimes be sensitive to the purity of starting materials and precise stoichiometry.
The 2,4-Diazaspiro[5.5]undecane Isomer
A stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been developed via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones.[6][7] This method is reported to be high-yielding, with up to 98% yield.[6][7]
Key Features:
-
High Yields: The reported yields are excellent.
-
Stereoselectivity: The reaction proceeds with a degree of stereocontrol.
-
Mild Conditions: The reaction is carried out at room temperature using diethylamine as a base.[6][7]
The robustness and mild conditions of this protocol suggest a high likelihood of reproducibility. However, as with any reaction, variations in the quality of reagents and solvents could impact the outcome.
The 3,9-Diazaspiro[5.5]undecane Isomer
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes has been achieved through an intramolecular spirocyclization of 4-substituted pyridines.[8] This process involves the in situ activation of the pyridine ring with ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile.[8]
Key Features:
-
Novel Approach: Utilizes an intramolecular cyclization strategy.
-
Substituent Placement: Allows for the introduction of substituents on the piperidine rings.
-
Reaction Complexity: The in situ activation and subsequent cyclization may require careful optimization to ensure consistent results.
Summary of Synthetic Approaches
| Isomer | Key Synthetic Strategy | Starting Materials (Example) | Noteworthy Features | Potential Reproducibility Challenges |
| 1,7- | Acid-catalyzed spirocyclization | N-Boc-δ-valerolactam | Convenient, three-step synthesis | Sensitivity to acid catalyst, concentration, and temperature |
| 1,8- | Intramolecular nucleophilic alkylation of an imine salt | 2-Cyano-6-phenyloxazolopiperidine | Asymmetric synthesis, versatile for substitutions | Control of imine salt generation and reaction conditions |
| 1,9- | Petasis multicomponent reaction | Carbonyl, amine, boronic acid | Convergent, late-stage functionalization | Purity of starting materials, stoichiometry |
| 2,4- | [5+1] Double Michael addition | N,N-Dimethylbarbituric acid, diarylidene acetones | High-yielding, stereoselective, mild conditions | Reagent and solvent quality |
| 3,9- | Intramolecular spirocyclization of pyridines | 4-Substituted pyridines | Access to substituted derivatives | Optimization of in situ activation and cyclization |
The Path Forward: Towards the Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
While a direct, published route to 2-Methyl-2,8-diazaspiro[5.5]undecane remains elusive, the synthetic strategies for other isomers provide a valuable starting point. A plausible approach to the parent 2,8-diazaspiro[5.5]undecane could involve a double reductive amination of a suitable diketone with ammonia or a protected ammonia equivalent, followed by spirocyclization. Alternatively, a double Michael addition strategy, similar to that used for the 2,4-isomer, could be envisioned with appropriately designed precursors.
Once the parent 2,8-diazaspiro[5.5]undecane is obtained, the introduction of a methyl group at the 2-position could be achieved through standard N-methylation protocols. Reductive amination with formaldehyde and a reducing agent such as sodium triacetoxyborohydride is a common and generally reproducible method for the mono-N-methylation of secondary amines.
Experimental Protocols: Representative Syntheses of Diazaspiro[5.5]undecane Isomers
The following protocols are adapted from the literature to provide a practical guide for the synthesis of representative diazaspiro[5.5]undecane isomers.
Protocol 1: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives[6][7]
This protocol describes a general procedure for the double Michael addition reaction.
Materials:
-
N,N-Dimethylbarbituric acid
-
Diarylidene acetone derivative
-
Dichloromethane (dry)
-
Diethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,N-dimethylbarbituric acid (1.0 eq) and the diarylidene acetone derivative (1.0 eq) in dry dichloromethane.
-
Add diethylamine (1.25 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column.
-
Purify the product by column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
Expected Outcome:
This procedure is reported to provide the desired diazaspiro[5.5]undecane derivatives in excellent yields (up to 98%).[6][7]
Visualizing the Synthetic Pathways
To better understand the flow of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Comparative workflow for the synthesis of diazaspiro[5.5]undecane isomers.
Conclusion and Future Outlook
The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane represents an uncharted area in synthetic organic chemistry. While direct methods are not yet published, the rich chemistry of other diazaspiro[5.5]undecane isomers provides a solid foundation for future exploration. The development of a robust and reproducible synthesis for the 2,8-isomer would be a valuable contribution to the field, opening up new avenues for the design and discovery of novel therapeutic agents. This guide serves as a starting point for researchers willing to take on this synthetic challenge, offering insights from established methodologies and highlighting the importance of careful experimental design and validation to ensure the reproducibility of any newly developed routes.
References
-
Van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 21076-21095. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 7(5), 785-791. [Link]
-
Briggs, A. D., et al. (2013). 1,7-Diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. [Link]
-
Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates. The Journal of Organic Chemistry, 61(2), 562-563. [Link]
-
Briggs, A. D., et al. (2013). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. Request PDF. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. American Chemical Society. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2,8-diazaspiro[5.5]undecane
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 2-Methyl-2,8-diazaspiro[5.5]undecane, a spirocyclic diamine, represents a class of compounds with significant potential in medicinal chemistry.[1][2] Its unique structure necessitates a thorough understanding of its properties to ensure its safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-2,8-diazaspiro[5.5]undecane, grounded in established safety principles and regulatory compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Similar compounds, such as 3,9-Diazaspiro[5.5]undecan-2-one and 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, are classified as harmful if swallowed, and causing skin and eye irritation.[3][4] The diamine structure is fundamentally a corrosive base. Therefore, we must operate under the assumption that 2-Methyl-2,8-diazaspiro[5.5]undecane is corrosive to skin and eyes, potentially harmful if ingested or inhaled, and will react vigorously with acids. This assessment is critical because improper segregation of this basic compound from acidic waste streams can lead to exothermic reactions, gas evolution, and potential container pressurization.[5]
Inferred Hazard Summary
| Hazard Classification | GHS Hazard Statement (Code) | Rationale & Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed (H302) | Prevents drain disposal. Mandates clear labeling and containment to avoid accidental ingestion. |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) | Requires robust Personal Protective Equipment (PPE). Dictates that all contaminated materials (gloves, wipes) are treated as hazardous waste. |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye damage (H318) / Causes serious eye irritation (H319) | Mandates the use of safety goggles or face shields. Spills pose a significant risk to vision. |
| Reactivity | Incompatible with strong oxidizing agents and acids. | Crucially, this waste must be segregated. It must never be mixed with acidic waste streams to prevent violent neutralization reactions.[5] |
Pre-Disposal Operations: Establishing a Safe Workflow
Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical waste as it is generated.
A. Required Personal Protective Equipment (PPE)
Given the inferred corrosive and irritant nature of the compound, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][6]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[7]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, an impervious apron or full-body suit may be necessary.
B. Waste Segregation: The Cornerstone of Safety
The most critical step in this process is rigorous waste segregation. Due to its basicity, 2-Methyl-2,8-diazaspiro[5.5]undecane waste must be kept in a dedicated container, separate from other chemical waste streams.
-
Segregate from Acids: Store in a separate secondary containment bin from any acidic waste.[5][8]
-
Segregate from Oxidizers: Keep away from strong oxidizing agents.
-
Aqueous vs. Organic: If the waste is in a solvent, it should be segregated based on whether it is halogenated or non-halogenated, following your institution's guidelines.[9]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for collecting, storing, and preparing 2-Methyl-2,8-diazaspiro[5.5]undecane waste for final disposal by your institution's Environmental Health & Safety (EH&S) department.
Step 1: Container Selection and Preparation
The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or rust.[10] For basic compounds, plastic is often preferred. The container must have a leak-proof, screw-on cap.[8] Parafilm, stoppers, and beakers are not acceptable for sealing waste.[8]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Fill in your name, the lab location, and the date the first drop of waste is added.
Step 2: Waste Accumulation
Properly collect all forms of waste associated with the compound.
-
Pure Compound/Concentrated Solutions: Carefully transfer any unwanted neat compound or concentrated solutions into the designated, labeled hazardous waste container using a funnel.
-
Contaminated Solids: This includes contaminated gloves, weigh paper, silica gel, and paper towels. These items must not be thrown in the regular trash.[11] Collect them in a clear plastic bag lining a designated solid waste pail.[9] The bag must then be sealed and labeled as hazardous waste. Do not mix solids with liquid waste.[8]
-
Updating the Label: Each time a new component is added to the waste container, update the label with the chemical name ("2-Methyl-2,8-diazaspiro[5.5]undecane") and an accurate estimation of its concentration and volume.[10]
Step 3: Managing Empty Containers
An "empty" container that once held 2-Methyl-2,8-diazaspiro[5.5]undecane is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (one that can safely solubilize the compound, such as methanol or isopropanol).[10]
-
Collect the Rinsate: Crucially, the first rinsate is hazardous waste. It must be collected and added to your liquid hazardous waste container for 2-Methyl-2,8-diazaspiro[5.5]undecane. Subsequent rinses may also need to be collected depending on local regulations.[10]
-
Final Disposal: After triple rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[10]
Step 4: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spill from spreading by using a spill kit with absorbent materials (e.g., diatomite or universal binders).[3] Do not use combustible materials to absorb flammable solutions.
-
Neutralize (with Caution): For small spills of the neat base, cautious neutralization with a weak acid (like citric acid) may be an option, but this should only be performed by trained personnel aware of the potential for heat generation. Generally, it is safer to absorb the material directly.
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material using spark-proof tools if a flammable solvent is involved.[6] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Step 5: Storage and Final Disposal
-
Secure Storage: Keep the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within your lab.[5] The container must be stored in a secondary containment bin capable of holding 110% of the volume of the primary container.[8]
-
Request Pickup: Do not let waste accumulate. Adhere to your institution's limits on waste volume and accumulation time (e.g., containers must be collected within 90 or 150 days).[8][9] When the container is nearly full (e.g., ¾ full) or time limits are approaching, schedule a pickup with your EH&S department.[9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from 2-Methyl-2,8-diazaspiro[5.5]undecane.
Caption: Decision workflow for segregating and processing 2-Methyl-2,8-diazaspiro[5.5]undecane waste streams.
This structured approach ensures that every form of waste is characterized, segregated, contained, and labeled correctly, minimizing risk and ensuring regulatory compliance. By integrating these procedures into your daily laboratory operations, you uphold the highest standards of safety and scientific responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. 1609402-65-4|2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride|BLD Pharm [bldpharm.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of 2-Methyl-2,8-diazaspiro[5.5]undecane
Hazard Assessment and Engineering Controls
Based on the known hazards of similar diazaspiro[5.5]undecane derivatives, 2-Methyl-2,8-diazaspiro[5.5]undecane should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially causing respiratory tract irritation.[1][2][3] Therefore, all handling procedures must be conducted in a controlled environment to minimize exposure.
Primary Engineering Control: All manipulations of 2-Methyl-2,8-diazaspiro[5.5]undecane, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[4][5] The fume hood provides critical ventilation to prevent the inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to ensure the safety of the researcher. The following table outlines the minimum required PPE for handling 2-Methyl-2,8-diazaspiro[5.5]undecane.
| Protection Level | Equipment | Purpose & Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during reactions that have the potential to splash.[2][6] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, gloves with demonstrated resistance to amines should be used.[4][7][8] Given the lack of specific permeation data, double-gloving is a recommended precautionary measure. Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of immediately as hazardous waste. |
| Body Protection | Flame-Resistant Laboratory Coat or Impervious Clothing | A lab coat, preferably one that is flame-resistant, should be worn at all times to protect skin and personal clothing from contamination.[2][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from potential spills and falling objects.[4][5] |
| Respiratory Protection | NIOSH-Approved Respirator (if necessary) | While a fume hood is the primary control, a NIOSH-approved respirator may be required for certain procedures, such as cleaning up large spills, where airborne concentrations may exceed acceptable limits. The type of respirator will depend on a site-specific risk assessment.[4][9] |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[10][11]
-
Weighing and Transfer :
-
Conduct all weighing and transfers of solid 2-Methyl-2,8-diazaspiro[5.5]undecane within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound with care to avoid generating dust.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure that the container is appropriately labeled with the chemical name, concentration, and hazard symbols.[11]
-
-
Post-Handling :
Spills and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Minor Spills : For small spills contained within the fume hood, use an absorbent material, such as vermiculite or a commercial spill kit, to collect the material.[12] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills : In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and safety officer.[12] If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without the appropriate training and equipment.
Disposal Plan
All waste materials contaminated with 2-Methyl-2,8-diazaspiro[5.5]undecane must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste : Solutions containing 2-Methyl-2,8-diazaspiro[5.5]undecane should be collected in a designated, labeled hazardous waste container.[5] Do not dispose of this chemical down the drain.
-
Container Disposal : Empty containers that held 2-Methyl-2,8-diazaspiro[5.5]undecane should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-Methyl-2,8-diazaspiro[5.5]undecane.
Caption: PPE Selection Workflow for Handling 2-Methyl-2,8-diazaspiro[5.5]undecane.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine.
- BenchChem. (n.d.). Personal protective equipment for handling Ethyne-1,2-diamine.
- ECHEMI. (2019, July 15). 2-Methyl-1,5-dioxaspiro[5.5]undecane SDS, 6413-26-9 Safety Data Sheets.
- ResearchGate. (n.d.). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- PubMed. (n.d.). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane.
- ChemScene. (2025, September 4). Safety Data Sheet.
- Colorado State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- BLDpharm. (n.d.). 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Fisher Scientific. (2010, February 11). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-methyl-2,8-diazaspiro[5.5]undecane.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- CymitQuimica. (2026, January 3). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Methylbutane.
Sources
- 1. 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. 1609402-65-4|2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
